(S)-Aspartimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-aminopyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMHDRXNOHCJH-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538594 | |
| Record name | (3S)-3-Aminopyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73537-92-5 | |
| Record name | (S)-Aspartimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3S)-3-Aminopyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling Aspartimide Formation: A Technical Guide to Mitigating a Critical Challenge in Peptide Synthesis
For Immediate Release
A comprehensive technical guide detailing the multifaceted factors influencing the rate of (S)-aspartimide formation, a critical challenge for researchers, scientists, and drug development professionals in the field of peptide therapeutics. This document provides an in-depth analysis of the chemical mechanisms, key influencing variables, and mitigation strategies, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of this knowledge in the laboratory.
Aspartimide formation is a significant side reaction encountered during solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies. This intramolecular cyclization reaction involving an aspartic acid residue leads to the formation of a five-membered succinimide ring, which can subsequently undergo epimerization and hydrolysis, resulting in a heterogeneous mixture of peptide-related impurities that are often difficult to separate from the target peptide. The presence of these impurities can compromise the yield, purity, and biological activity of the final peptide product, posing a substantial obstacle in the development of peptide-based therapeutics.
This guide delves into the core factors that govern the rate of this compound creation, offering a detailed examination of their interplay and providing actionable insights for its control and suppression.
Core Influencing Factors on the Rate of this compound Formation
The propensity for aspartimide formation is not governed by a single factor but is rather a result of a complex interplay of several variables inherent to the peptide sequence and the chemical environment of the synthesis. Understanding these factors is paramount for the rational design of synthetic strategies that minimize this undesirable side reaction.
Amino Acid Sequence: The Primary Determinant
The amino acid sequence flanking the aspartic acid residue is one of the most critical determinants of the rate of aspartimide formation. The nucleophilic attack of the backbone amide nitrogen of the C-terminal adjacent amino acid on the side-chain carbonyl of the aspartyl residue initiates the cyclization.
-
Asp-Xaa Motifs: The identity of the amino acid (Xaa) immediately following the aspartic acid residue has a profound effect. Sequences such as Asp-Gly are notoriously prone to aspartimide formation due to the lack of steric hindrance from the glycine residue, allowing for facile approach of the nucleophilic nitrogen.[1][2][3][4] Other problematic sequences include Asp-Asn, Asp-Gln, Asp-Asp, and Asp-Arg.[2][3]
Protecting Groups: Shielding the Reactive Site
The choice of protecting group for the β-carboxyl group of the aspartic acid is a key strategy to modulate the rate of aspartimide formation.
-
Steric Hindrance: Bulky side-chain protecting groups can sterically hinder the intramolecular cyclization.[2] For instance, the use of sterically demanding esters like 3-methylpent-3-yl (OMpe) has been shown to be more effective at reducing aspartimide formation compared to the standard tert-butyl (OtBu) group.[5] The general trend for the extent of aspartimide formation based on the steric bulk of the protecting group is: Asp(OtBu) >> Asp(OEpe) > Asp(OBno).[3][6]
-
Ester Type: The nature of the ester protecting group also plays a significant role. Cyclohexyl esters have been demonstrated to lead to significantly less aspartimide formation compared to benzyl esters under both acidic and basic conditions.[7]
-
Novel Protecting Groups: The development of novel protecting groups continues to be an active area of research. The cyanosulfurylide (CSY) protecting group has been shown to completely suppress aspartimide formation.[2][8]
Reaction Conditions: The Chemical Environment
The chemical environment, including the choice of reagents and reaction parameters, exerts a strong influence on the rate of aspartimide formation.
-
Base-Mediated Formation: In Fmoc-SPPS, the repetitive use of a basic reagent to remove the Fmoc protecting group is a major contributor to aspartimide formation. Strong, nucleophilic bases like piperidine (pKa 11.2) promote this side reaction more than weaker, less nucleophilic bases like morpholine (pKa 8.4).[2][3]
-
Acid-Mediated Formation: Aspartimide formation can also be catalyzed by acids, particularly during the final cleavage of the peptide from the resin. The rate of formation increases with the concentration of strong acids like hydrogen fluoride (HF).[7]
-
Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including aspartimide formation.[9][7][10] Therefore, performing synthesis at lower temperatures can be a simple yet effective strategy for mitigation.
-
Solvent: The polarity of the solvent can influence the rate of aspartimide formation, with higher polarity solvents generally leading to increased rates.[10] The presence of water has also been reported to increase the instability of Asp(OtBu) residues.[5][10]
-
Additives: The addition of certain additives to the Fmoc deprotection solution can help to suppress aspartimide formation. For example, the inclusion of an acid, such as formic acid or 1-hydroxybenzotriazole (HOBt), in the piperidine solution can reduce the extent of this side reaction.[2][3][9][11]
Peptide Conformation
The three-dimensional structure of the growing peptide chain can also impact the propensity for aspartimide formation. The introduction of "structure-disrupting" elements, such as pseudoproline dipeptides, N-terminal to an aspartimide-prone sequence can alter the local conformation in a way that disfavors the intramolecular cyclization.[1]
Quantitative Data on Aspartimide Formation
The following tables summarize quantitative data from various studies, providing a comparative overview of the impact of different factors on the rate of aspartimide formation.
| Protecting Group | Deprotection/Cleavage Condition | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| Benzyl ester | HF-anisole (9:1, v/v) | -15 | 6.2 x 10⁻⁶ | [7] |
| Benzyl ester | HF-anisole (9:1, v/v) | 0 | 73.6 x 10⁻⁶ | [7] |
| Free- or Cyclohexyl ester | HF-anisole (9:1, v/v) | -15 to 0 | ~3 times slower than Benzyl ester | [7] |
Table 1: Effect of Protecting Group and Temperature on Aspartimide Formation Rate.
| Protecting Group | Treatment | Duration (h) | Aspartimide Formation (%) | Reference |
| Benzyl ester | Diisopropylethylamine | 24 | >50% (estimated from 170-fold reduction) | [7] |
| Cyclohexyl ester | Diisopropylethylamine | 24 | 0.3 | [7] |
Table 2: Comparison of Benzyl and Cyclohexyl Ester Protecting Groups in the Presence of a Base.
| Fmoc Cleavage Reagent | Aspartimide Formation | Reference |
| 30% piperidine | High | [3][6] |
| 30% piperidine/0.1 M formic acid | Reduced | [3][6] |
| 50% morpholine | Very low | [3][6] |
Table 3: Influence of Fmoc Deprotection Reagent on Aspartimide Formation.
| Aspartic Acid Protecting Group | Aspartimide Formation | Reference |
| OtBu | High | [3][6] |
| OEpe | Medium | [3][6] |
| OBno | Low | [3][6] |
Table 4: Effect of Steric Bulk of Aspartic Acid Side-Chain Protecting Groups.
Experimental Protocols
A detailed understanding of the experimental methodologies used to study aspartimide formation is crucial for reproducing and building upon existing research.
Protocol 1: Kinetic Analysis of Aspartimide Formation in HF
This protocol is based on the study of a model tetrapeptide, Glu-Asp-Gly-Thr, to determine the rate constants of aspartimide formation under acidic conditions.[7]
-
Peptide Synthesis: The model tetrapeptide is synthesized using standard solid-phase peptide synthesis methods. The aspartyl carboxyl side chain is protected with either a benzyl ester, a cyclohexyl ester, or left unprotected.
-
Cleavage and Reaction: The peptide-resin is subjected to cleavage with a solution of hydrogen fluoride (HF) and anisole (9:1, v/v) at controlled temperatures (-15°C and 0°C).
-
Sampling: Aliquots of the reaction mixture are taken at various time points.
-
Quenching: The reaction in the aliquots is quenched to stop further aspartimide formation.
-
Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent peptide and the aspartimide-containing peptide.
-
Rate Constant Calculation: The rate constants for aspartimide formation are calculated from the kinetic data obtained from the HPLC analysis.
Protocol 2: Comparative Analysis of Fmoc Deprotection Reagents
This protocol is designed to compare the extent of aspartimide formation using different basic reagents for Fmoc removal in a model peptide sequence prone to this side reaction (e.g., VKDGYI-OH).[3][6]
-
Peptide Synthesis: The model peptide is synthesized on a solid support up to the aspartic acid residue.
-
Resin Division: The peptide-resin is divided into multiple portions.
-
Fmoc Deprotection Treatment: Each portion of the resin is treated with a different Fmoc cleavage reagent for an extended period (e.g., 18 hours) to maximize the potential for aspartimide formation. The reagents tested include:
-
30% piperidine in DMF
-
30% piperidine / 0.1 M formic acid in DMF
-
50% morpholine in DMF
-
-
Washing: The resins are thoroughly washed to remove the deprotection reagents.
-
Cleavage: The peptides are cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Analysis: The crude peptide products are analyzed by HPLC to determine the percentage of the desired peptide, the aspartimide-containing peptide, and other related by-products.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the chemical pathways, experimental workflows, and the logical relationships between the factors influencing aspartimide formation.
Caption: Chemical pathway of this compound formation and subsequent reactions.
Caption: Workflow for comparing the effect of different deprotection reagents.
Caption: Key factors influencing the rate of this compound formation.
Conclusion
The formation of this compound is a complex and multifaceted challenge in peptide synthesis that can significantly impact the quality and yield of the final product. A thorough understanding of the underlying chemical mechanisms and the various factors that influence its rate is essential for the successful development of peptide-based drugs. By carefully considering the amino acid sequence, selecting appropriate protecting groups, and optimizing reaction conditions, researchers can effectively mitigate this undesirable side reaction. The continued development of novel synthetic methodologies and protecting groups holds great promise for further minimizing aspartimide formation and streamlining the synthesis of complex peptides. This guide provides a foundational resource for scientists and researchers to navigate this challenge and advance the field of peptide therapeutics.
References
- 1. Bot Detection [iris-biotech.de]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Bot Detection [iris-biotech.de]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
The Unstable Aspartate: A Technical Guide to Racemization via the Aspartimide Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical process of aspartic acid racemization through an aspartimide intermediate. This non-enzymatic post-translational modification is a critical consideration in protein chemistry, drug development, and the study of aging, as it can lead to the loss of protein structure and function. This document details the underlying mechanisms, kinetics, influencing factors, and analytical methodologies for studying this phenomenon.
Introduction: The Significance of Aspartyl Integrity
Aspartic acid (Asp), an acidic amino acid, is incorporated into proteins in its L-enantiomeric form. However, over time, L-aspartyl residues can spontaneously convert to the D-enantiomer, a process known as racemization. This conversion is not a direct hydrogen abstraction and re-addition. Instead, it proceeds primarily through a cyclic succinimide intermediate, known as an aspartimide. The formation of this intermediate is a significant event, as it not only facilitates racemization but also leads to the formation of β-linked isoaspartyl residues, which introduce a kink in the peptide backbone.
The consequences of aspartic acid racemization are far-reaching. In the pharmaceutical industry, the stability of peptide and protein-based drugs is paramount. Racemization can lead to a loss of therapeutic efficacy and potentially altered immunogenicity. In the context of biological aging, the accumulation of D-aspartate in long-lived proteins, such as those in the eye lens and brain, is considered a molecular marker of aging and has been implicated in age-related diseases like cataracts and Alzheimer's disease.[1][2]
The Chemical Pathway: From L-Aspartate to a Mixture of Isomers
The racemization of an L-aspartyl residue is a multi-step process that begins with the formation of an aspartimide intermediate. This process is particularly favorable when the aspartyl residue is followed by an amino acid with a small side chain, such as glycine (Gly).
The key steps in the process are:
-
Cyclization: The nitrogen atom of the peptide bond following the aspartyl residue acts as a nucleophile, attacking the carbonyl carbon of the aspartyl side chain. This intramolecular reaction forms a five-membered succinimide ring, the aspartimide intermediate.
-
Racemization of the Intermediate: The α-carbon of the aspartimide is susceptible to deprotonation, forming a planar carbanion. Reprotonation can occur from either side of this planar intermediate, leading to a mixture of L- and D-succinimides. Theoretical calculations have shown that racemization is significantly faster in the succinimide form compared to the free amino acid.[3]
-
Hydrolysis: The aspartimide ring is unstable and can be hydrolyzed by water. This hydrolysis can occur at either of the two carbonyl carbons of the ring, leading to the formation of four possible products: L-α-aspartyl, D-α-aspartyl, L-β-aspartyl (L-isoaspartyl), and D-β-aspartyl (D-isoaspartyl) residues.
The overall reaction pathway is depicted in the following diagram:
Factors Influencing Racemization Rates
The rate of aspartimide formation and subsequent racemization is highly dependent on several factors:
-
Primary Sequence: The identity of the amino acid C-terminal to the aspartate residue has a profound effect. Residues with small, unbranched side chains, such as glycine, serine, and asparagine, significantly accelerate aspartimide formation due to reduced steric hindrance. The Asp-Gly sequence is notoriously prone to this side reaction.
-
pH: The rate of aspartimide formation is significantly increased at neutral to alkaline pH. This is because the nucleophilic attack of the backbone nitrogen is facilitated when it is deprotonated.
-
Temperature: Like most chemical reactions, the rate of aspartimide formation and racemization increases with temperature.[4] This is a critical consideration for the shelf-life of protein therapeutics and in the application of aspartic acid racemization for dating archeological samples.
-
Solvent and Ionic Strength: The polarity and ionic strength of the solvent can influence the rate of the cyclization reaction.
-
Protein Conformation: The three-dimensional structure of a protein can either protect or expose aspartyl residues. Residues buried within the hydrophobic core of a protein are generally less susceptible to racemization than those in flexible, solvent-exposed regions.
Quantitative Analysis of Aspartyl Isomers
Accurate quantification of the four aspartyl isomers (L-α, D-α, L-β, D-β) is essential for studying racemization kinetics and for quality control in the pharmaceutical industry. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
HPLC-Based Methods
HPLC is a robust technique for separating and quantifying the different isomers.[5] A typical workflow involves:
-
Protein Hydrolysis: The protein is hydrolyzed into its constituent amino acids, typically using strong acid (e.g., 6N HCl). This step must be carefully controlled to avoid inducing further racemization.
-
Derivatization: The amino acid enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. Alternatively, the underivatized amino acids can be separated on a chiral stationary phase.
-
Detection and Quantification: The separated isomers are detected, most commonly by fluorescence or UV absorbance, and quantified by comparing their peak areas to those of known standards.
Table 1: Comparison of HPLC Methods for Aspartyl Isomer Analysis
| Method | Principle | Advantages | Disadvantages |
| Pre-column Derivatization with Chiral Reagent | Reacting amino acids with a chiral agent (e.g., OPA/chiral thiol) to form diastereomers, separated on a C18 column. | High sensitivity, uses standard HPLC columns. | Derivatization reaction must be complete and not induce racemization. |
| Chiral Stationary Phase Chromatography | Separation of enantiomers on a column with a chiral selector immobilized on the stationary phase. | Direct separation without derivatization. | Chiral columns can be expensive and less robust. |
Mass Spectrometry-Based Methods
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for identifying and quantifying aspartyl isomers within intact peptides.[2] This approach can pinpoint the exact location of isomerization within a protein.
The general workflow is as follows:
Distinguishing between α- and β-aspartyl residues can be achieved through specific fragmentation patterns in tandem MS. For example, electron-transfer dissociation (ETD) can generate specific fragment ions that are diagnostic for the presence of an isoaspartyl linkage.[6]
Experimental Protocols
Protocol: Quantification of D-Aspartate by HPLC
This protocol provides a general method for the quantification of D-aspartate in a protein sample using pre-column derivatization.
Materials:
-
Protein sample
-
6N Hydrochloric acid (HCl)
-
o-Phthaldialdehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (pH 10.4)
-
Reversed-phase C18 HPLC column
-
HPLC system with a fluorescence detector
Procedure:
-
Hydrolysis:
-
Place a known amount of the protein sample (e.g., 1 mg) into a hydrolysis tube.
-
Add 1 mL of 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried amino acid mixture in a known volume of 0.1N HCl.
-
-
Derivatization:
-
Prepare the OPA/NAC derivatizing reagent by mixing OPA and NAC in boric acid buffer.
-
In an autosampler vial, mix a small volume of the hydrolysate with the derivatizing reagent.
-
Allow the reaction to proceed for a few minutes at room temperature. The reaction forms fluorescent diastereomeric isoindoles.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
-
Quantification:
-
Run standards of L-Asp and D-Asp through the same derivatization and HPLC procedure to determine their retention times and response factors.
-
Calculate the amount of D-Asp and L-Asp in the sample by integrating the corresponding peaks and comparing them to the standard curve.
-
Mitigation Strategies in Drug Development
Given the detrimental effects of aspartimide formation, several strategies have been developed to mitigate this side reaction during the synthesis and formulation of peptide drugs:
-
Protecting Group Strategy: During solid-phase peptide synthesis (SPPS), using sterically hindered protecting groups on the aspartic acid side chain can physically block the nucleophilic attack that initiates cyclization.
-
Backbone Protection: The introduction of a temporary protecting group on the nitrogen of the succeeding amino acid can prevent it from acting as a nucleophile.
-
Formulation at Low pH: Formulating protein therapeutics at an acidic pH (pH < 5) can significantly slow down the rate of aspartimide formation.
-
Lyophilization and Cold Storage: Storing protein drugs in a lyophilized (freeze-dried) state and at low temperatures reduces molecular mobility and the availability of water, thereby inhibiting the degradation pathways.
Table 2: Summary of Mitigation Strategies
| Strategy | Mechanism | Application |
| Sterically Hindered Protecting Groups | Prevents the backbone nitrogen from attacking the side-chain carbonyl. | Solid-Phase Peptide Synthesis (SPPS) |
| Backbone Protection (e.g., Dmb group) | Temporarily masks the nucleophilic amide nitrogen. | SPPS of sequences prone to aspartimide formation. |
| Acidic Formulation (pH < 5) | Keeps the backbone nitrogen protonated, reducing its nucleophilicity. | Liquid formulations of protein drugs. |
| Cold Chain and Lyophilization | Reduces reaction kinetics and water activity. | Storage and distribution of protein therapeutics. |
Conclusion
The racemization of aspartic acid via an aspartimide intermediate is a fundamental process in chemistry and biology with significant implications for protein stability, aging, and the development of therapeutic proteins. A thorough understanding of the reaction mechanism, influencing factors, and analytical methods for its detection is crucial for researchers and drug development professionals. By implementing appropriate mitigation strategies during synthesis and formulation, the integrity of aspartyl residues can be preserved, ensuring the safety and efficacy of peptide and protein-based therapeutics.
References
- 1. Racemization of aspartic acid in human proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of isomeric (l-α-, l-β-, D-α-, D-β-) aspartyl residues in proteins from elderly donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Influence of temperature on L-aspartic acid racemization : a forensic dentistry approach [comum.rcaap.pt]
- 5. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. | Semantic Scholar [semanticscholar.org]
- 6. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria [mdpi.com]
Hydrolysis and Aminolysis of (S)-Aspartimide By-products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrolysis and aminolysis of (S)-aspartimide by-products, a critical challenge in peptide synthesis and drug development. Aspartimide formation, an intramolecular cyclization of aspartic acid residues, can lead to a mixture of unwanted side-products, including the native α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding D-isomers, as well as products from aminolysis. Understanding and controlling the subsequent hydrolysis and aminolysis of the aspartimide intermediate is crucial for ensuring the purity, efficacy, and safety of peptide-based therapeutics.
The Formation and Fate of Aspartimide By-products
Aspartimide formation is a significant side reaction during solid-phase peptide synthesis (SPPS), particularly under the basic conditions of Fmoc-deprotection. The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to an aspartic acid residue, which then acts as a nucleophile, attacking the side-chain carbonyl to form a five-membered succinimide ring. This aspartimide intermediate is susceptible to nucleophilic attack by water (hydrolysis) or amines (aminolysis), leading to ring-opening.
Hydrolysis of Aspartimide
Hydrolysis of the aspartimide ring can occur at two positions, yielding either the desired α-aspartyl peptide or the isomeric β-aspartyl peptide. This process is often accompanied by racemization at the α-carbon of the aspartic acid residue. The rate of hydrolysis is influenced by factors such as pH and temperature.
Aminolysis of Aspartimide
In the context of Fmoc-SPPS, the most common nucleophile for aminolysis is the deprotecting agent itself, typically piperidine. Aminolysis results in the formation of piperidide adducts, which are irreversible by-products that can complicate purification and reduce the yield of the target peptide. The rate and extent of aminolysis are dependent on the nature and concentration of the base used, as well as the reaction temperature.
Quantitative Analysis of Hydrolysis and Aminolysis
The following tables summarize the available quantitative data on the hydrolysis and aminolysis of aspartimide by-products. It is important to note that the reaction kinetics are highly dependent on the specific peptide sequence, protecting groups, and reaction conditions.
Table 1: Kinetic Data for Aspartimide Hydrolysis
| Peptide/System | Conditions | Rate Constant (k) | Reference |
| Lihuanodin (lasso peptide) | 50 mM Tris-HCl, pH 7.4, 37 °C | 0.245 ± 0.005 h⁻¹ | [1] |
| Model tetrapeptide (Glu-Asp-Gly-Thr) with benzyl ester protection | HF-anisole (9:1, v/v), -15 °C | 6.2 x 10⁻⁶ s⁻¹ (for formation) | |
| Model tetrapeptide (Glu-Asp-Gly-Thr) with benzyl ester protection | HF-anisole (9:1, v/v), 0 °C | 73.6 x 10⁻⁶ s⁻¹ (for formation) |
Note: The data for the model tetrapeptide refers to the rate of aspartimide formation, which is the preceding step to hydrolysis.
Table 2: By-product Formation via Aminolysis and Hydrolysis under Forcing Conditions
| Deprotection Solution | Incubation Time & Temperature | Aspartimide (%) | Piperidide (%) | Reference |
| 20% Piperidine in DMF | 60 min, 50 °C | 24.4 | 20.0 | [2] |
| 20% Piperidine + 1% Formic Acid in DMF | 60 min, 50 °C | 22.5 | Not specified | [2] |
Table 3: Qualitative Comparison of Bases for Fmoc Deprotection and Their Impact on Aspartimide Formation
| Base | Conditions | Aspartimide Formation | Reference |
| Piperidine | Standard Fmoc deprotection | Significant | [3] |
| Piperazine | Standard Fmoc deprotection | Reduced compared to piperidine | [4] |
| ~50% Morpholine in DMF | Room Temperature | 1.2% | [3] |
| ~50% Morpholine in DMF | 45 °C | 4.3% | [3] |
| 1-Hydroxypiperidine | Standard Fmoc deprotection | Significant improvement over piperidine | [3] |
| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Standard Fmoc deprotection | Promotes formation to a greater extent | [3] |
Experimental Protocols
While specific, detailed protocols for the hydrolysis and aminolysis of every this compound are sequence- and context-dependent, the following sections provide generalized methodologies for monitoring these reactions.
General Protocol for Monitoring Aspartimide Hydrolysis
This protocol outlines a general method for studying the hydrolysis of an aspartimide-containing peptide using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Purified aspartimide-containing peptide
- Buffer of desired pH (e.g., phosphate-buffered saline (PBS) for physiological pH, or other buffers for different pH studies)
- HPLC system with a suitable C18 column
- Mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid)
- Thermostated incubator or water bath
2. Procedure:
- Dissolve the purified aspartimide-containing peptide in the chosen buffer to a known concentration (e.g., 1 mg/mL).
- Incubate the solution at a constant temperature (e.g., 37 °C).
- At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
- Quench the reaction if necessary (e.g., by adding a strong acid like TFA or by freezing).
- Analyze the aliquot by RP-HPLC. The aspartimide, α-aspartyl, and β-aspartyl peptides will typically have different retention times.
- Integrate the peak areas of the aspartimide and its hydrolysis products at each time point.
- Plot the percentage of the remaining aspartimide versus time to determine the hydrolysis kinetics. For a first-order reaction, a plot of ln([Aspartimide]) versus time will be linear, and the rate constant can be calculated from the slope.
General Protocol for Monitoring Aspartimide Aminolysis
This protocol provides a framework for studying the aminolysis of an aspartimide-containing peptide, for instance, with piperidine.
1. Materials:
- Purified aspartimide-containing peptide
- Amine solution of interest (e.g., 20% piperidine in DMF)
- HPLC system with a suitable C18 column
- Mobile phases
- Quenching solution (e.g., an acidic solution to neutralize the base)
2. Procedure:
- Dissolve the purified aspartimide-containing peptide in a suitable solvent (e.g., DMF).
- Add the amine solution to initiate the aminolysis reaction.
- Maintain the reaction at a constant temperature.
- At various time points, take an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to the quenching solution.
- Analyze the quenched sample by RP-HPLC to separate the starting aspartimide from the aminolysis products (e.g., piperidides).
- Quantify the formation of the aminolysis products by integrating the corresponding peak areas.
- Plot the concentration of the aminolysis product versus time to determine the reaction rate.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and a general experimental workflow.
References
- 1. Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Sequence-Dependent Aspartimide Formation in Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of aspartimide formation, a critical chemical degradation pathway for peptide and protein therapeutics. Understanding the underlying mechanisms, influencing factors, and analytical strategies is paramount for the development of stable and effective biopharmaceuticals.
Introduction
Aspartimide formation is a non-enzymatic, intramolecular chemical modification that occurs at aspartic acid (Asp) and asparagine (Asn) residues within a peptide chain. It proceeds through a five-membered succinimide ring intermediate, which is unstable and subsequently hydrolyzes. This process leads to a mixture of products, including the native L-aspartyl peptide, the isomerized L-isoaspartyl (L-isoAsp) peptide, and their corresponding D-enantiomers, due to the chiral instability of the aspartimide intermediate.[1][2] This modification can significantly alter the peptide's structure, biological activity, and immunogenicity, posing a major challenge in drug development and formulation.
Chapter 1: The Chemical Mechanism of Aspartimide Formation
The formation of aspartimide is a multi-step process initiated by the nucleophilic attack of the backbone amide nitrogen of the C-terminal flanking amino acid on the side-chain carbonyl carbon of an Asp or Asn residue.
From Aspartic Acid (Asp): The reaction is catalyzed by both acid and base.[3] Under basic conditions, the backbone amide nitrogen is deprotonated, facilitating its attack on the side-chain carbonyl. Under acidic conditions, the side-chain carboxylic acid is protonated, making the carbonyl carbon more electrophilic. The process involves the formation of a cyclic tetrahedral intermediate which then eliminates a water molecule to form the succinimide ring.[3]
From Asparagine (Asn): The mechanism is similar, but it begins with the deamidation of the asparagine side chain to form the succinimide intermediate directly, releasing ammonia. This deamidation is often the rate-limiting step.
Hydrolysis of the Aspartimide Intermediate: The succinimide ring is susceptible to hydrolysis, which can occur at either of two carbonyl carbons. Nucleophilic attack at the α-carbonyl carbon regenerates the original aspartyl linkage, while attack at the β-carbonyl carbon results in the formation of an isoaspartyl residue, which introduces a "kink" in the peptide backbone. Typically, hydrolysis favors the formation of the isoaspartyl product over the aspartyl product in a roughly 3:1 ratio.[2] Furthermore, the intermediate is prone to racemization, leading to the formation of D-Asp and D-isoAsp residues.[1]
Chapter 2: Sequence-Dependent Propensity and Influencing Factors
The rate of aspartimide formation is highly dependent on the local peptide sequence and various environmental factors.
Sequence Dependence
The primary determinant of susceptibility is the amino acid residue C-terminal to the Asp or Asn residue (the 'Xaa' in an Asp-Xaa or Asn-Xaa motif).
-
Small, flexible residues like Glycine (Gly) dramatically accelerate the reaction. The lack of steric hindrance at the α-carbon of Gly allows the peptide backbone to adopt the conformation necessary for the intramolecular attack to form the succinimide ring.[2] The Asp-Gly sequence is notoriously prone to this degradation.
-
Other susceptible residues include Serine (Ser), Alanine (Ala), and Asparagine (Asn) itself.
-
Bulky residues , such as Proline (Pro) or those with large side chains (e.g., Trp, Tyr, Phe), sterically hinder the formation of the required transition state, thus slowing the reaction rate.
Environmental Factors
-
pH: The rate of aspartimide formation exhibits a bell-shaped pH-rate profile.[3] The reaction is generally fastest under neutral to slightly alkaline conditions (pH 6-8), where a sufficient population of the deprotonated, nucleophilic backbone amide exists. Rates decrease at very high pH and under strongly acidic conditions.
-
Temperature: As with most chemical reactions, the rate of aspartimide formation increases with temperature. Therefore, forced degradation studies are often performed at elevated temperatures to predict long-term stability.
-
Buffer Species: The concentration and type of buffer salts can influence the reaction rate through catalytic effects or by affecting local peptide conformation.
Data Presentation: Quantitative Analysis of Aspartimide Formation
The following tables summarize the relative rates of formation and provide specific kinetic data for model peptides.
Table 1: Relative Propensity for Aspartimide Formation Based on the C-Terminal Residue (Xaa) in Asp-Xaa Sequences
| C-Terminal Residue (Xaa) | Relative Rate of Formation | Steric Hindrance | Notes |
| Glycine (Gly) | Very High | Minimal | The most susceptible sequence due to high flexibility.[2] |
| Serine (Ser) | High | Low | The hydroxyl group can participate in side reactions. |
| Alanine (Ala) | Moderate | Low | Small methyl side chain offers little hindrance. |
| Asparagine (Asn) | Moderate | Moderate | Susceptible, but less so than Gly or Ser. |
| Arginine (Arg) | Moderate | High | The bulky, charged side chain can influence conformation. |
| Histidine (His) | Moderate to Low | Moderate | The imidazole ring can have catalytic effects. |
| Proline (Pro) | Very Low | High (Conformationally Rigid) | The rigid ring structure prevents the necessary backbone conformation. |
| Valine (Val) | Very Low | High | The bulky isopropyl group provides significant steric hindrance. |
Table 2: Kinetic Data for Aspartimide Formation in Model Peptides
| Peptide Sequence | Condition | Measured Parameter | Value | Reference |
| Lihuanodin (lasso peptide) | 50 mM Tris-HCl, pH 7.4, 37 °C | Hydrolysis Rate (k) | 0.245 h⁻¹ | [4] |
| Tetrapeptide (Ac-Gly-Asp-Gly-Gly-NH₂) | pH 6.2, 37 °C | Half-life (t½) of succinimide formation | ~2.4 days | Geiger & Clarke (1987) |
| Tetrapeptide (Ac-Gly-Asp-Ala-Gly-NH₂) | pH 6.2, 37 °C | Half-life (t½) of succinimide formation | ~19 days | Geiger & Clarke (1987) |
| Tetrapeptide (Ac-Gly-Asp-Pro-Gly-NH₂) | pH 6.2, 37 °C | Half-life (t½) of succinimide formation | ~130 days | Geiger & Clarke (1987) |
Chapter 3: Experimental Methodologies
Accurate detection and quantification of aspartimide and its related products are crucial for stability assessment. A combination of chromatographic and mass spectrometric techniques is typically employed.
Experimental Protocol 1: RP-HPLC-MS for Direct Monitoring
This protocol describes a general method for conducting a forced degradation study to monitor aspartimide formation directly.
1. Sample Preparation and Stress Conditions: a. Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in a relevant formulation buffer or water. b. Aliquot the stock solution into separate vials for each stress condition. c. pH Stress: Adjust the pH of aliquots to cover a range (e.g., pH 4, 6, 7.4, 8.5) using dilute HCl or NaOH. d. Thermal Stress: Incubate the pH-adjusted samples at an elevated temperature (e.g., 37°C, 50°C, or 70°C). Include a control sample stored at a low temperature (e.g., 4°C). e. Collect time-point samples (e.g., 0, 6, 12, 24, 48 hours) from each condition and immediately freeze or quench the reaction by adding acid (e.g., formic acid) to prevent further degradation before analysis.
2. RP-HPLC Separation: a. Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 150 x 2.1 mm, 1.7 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Develop a shallow gradient to resolve the parent peptide from its degradation products. A typical gradient might be 5-45% B over 30 minutes. e. Detection: UV detection at 214 nm or 280 nm. f. Analysis: The native peptide, the aspartimide intermediate, and the isoaspartate/aspartate products will typically have different retention times. Aspartimide is often more hydrophobic and elutes later than the parent peptide, while the isoaspartate product may elute slightly earlier.
3. Mass Spectrometry Identification: a. Couple the HPLC eluent flow to an electrospray ionization (ESI) mass spectrometer. b. MS Scan: Acquire full scan mass spectra to identify the molecular weights of the eluting peaks.
- Aspartimide: Will show a mass loss of 18.01 Da (loss of H₂O) compared to the parent Asp-containing peptide.
- Isoaspartate/Aspartate Isomers: Will have the same mass as the parent peptide. c. MS/MS Fragmentation: Perform tandem MS on the parent mass and the degradation product masses to confirm the site of modification. Fragmentation patterns (b- and y-ions) will pinpoint the location of the aspartimide or isoaspartate residue.
Experimental Protocol 2: Enzymatic Quantification of Isoaspartate
This protocol uses the Protein Isoaspartyl Methyltransferase (PIMT) enzyme, which specifically recognizes L-isoaspartyl residues. Kits like the ISOQUANT® Isoaspartate Detection Kit are commercially available.
1. Reagent Preparation: a. Prepare reagents as per the manufacturer's instructions (e.g., Promega ISOQUANT® Kit).[3][5] This includes the PIMT enzyme, the methyl donor S-adenosyl-L-methionine (SAM), reaction buffers, and a standard peptide containing a known amount of isoaspartate.
2. Enzymatic Reaction: a. Incubate a precise amount of the test peptide sample with the PIMT enzyme and SAM in the reaction buffer. b. The PIMT enzyme catalyzes the transfer of a methyl group from SAM specifically to the α-carboxyl group of any isoaspartate residues in the sample. This reaction produces S-adenosyl-L-homocysteine (SAH) in a 1:1 stoichiometric ratio with the amount of isoaspartate present.[4] c. The reaction is typically run for 30 minutes at 30°C and then stopped.
3. Quantification of SAH by RP-HPLC: a. Analyze the reaction mixture using RP-HPLC with UV detection at 260 nm. b. Use a pre-run standard curve generated with known concentrations of SAH to quantify the amount of SAH produced in the sample reaction. c. The molar amount of SAH detected is equal to the molar amount of isoaspartate in the original peptide sample.
4. Data Interpretation: a. Calculate the mole percent of isoaspartate relative to the total amount of peptide added to the reaction. This provides a quantitative measure of the extent of degradation that has proceeded through the aspartimide pathway to the final isoaspartate product.
Chapter 4: Consequences in Drug Development and Mitigation Strategies
The formation of aspartimide and its subsequent products can have profound consequences for a therapeutic peptide.
-
Loss of Biological Activity: The introduction of a β-linkage (isoaspartate) alters the peptide backbone's geometry, which can disrupt critical three-dimensional structures required for receptor binding or enzymatic activity.
-
Increased Immunogenicity: The presence of non-native isomers like isoaspartate or D-amino acids can be recognized by the immune system as foreign, potentially triggering an undesirable immune response.
-
Reduced Stability and Shelf-Life: The ongoing chemical degradation limits the product's shelf-life and can lead to the accumulation of impurities over time.
Mitigation Strategies
Several strategies can be employed during peptide design and formulation to minimize aspartimide formation.
Table 3: Summary of Mitigation Strategies
| Strategy | Principle | Application Stage | Advantages | Disadvantages |
| Sequence Modification | Replace susceptible Asp/Asn or flanking Gly/Ser residues with less reactive amino acids (e.g., replace Gly with Ala). | Peptide Design / Discovery | Highly effective, can permanently solve the issue. | May alter the desired biological activity of the peptide. |
| Formulation at Low pH | Maintain the peptide in a formulation buffer at an acidic pH (typically pH 4-5) where the rate of formation is significantly lower. | Formulation Development | Simple to implement, effective for many peptides. | Peptide may have low solubility or stability at acidic pH. |
| Lyophilization (Freeze-Drying) | Remove water to immobilize the peptide in a solid state, drastically reducing molecular mobility and reaction rates. | Formulation Development | Significantly improves long-term stability. | Degradation can still occur during the process and upon reconstitution. |
| Use of Bulky Protecting Groups (SPPS) | During solid-phase peptide synthesis (SPPS), use bulky protecting groups on the Asp side chain to sterically hinder cyclization.[1] | Peptide Synthesis | Reduces side-product formation during manufacturing. | Increased cost of specialized reagents; may not prevent degradation in final formulation. |
| Backbone Protection (SPPS) | Introduce a temporary protecting group (e.g., Dmb) on the amide nitrogen of the flanking residue to block its nucleophilicity.[1] | Peptide Synthesis | Very effective at preventing formation during synthesis. | Requires additional synthesis and deprotection steps; higher cost. |
Conclusion
Sequence-dependent aspartimide formation is a critical degradation pathway that must be carefully managed throughout the lifecycle of a peptide therapeutic. By understanding the chemical mechanism, identifying susceptible sequences, and employing robust analytical methods, researchers can develop effective mitigation strategies. A combination of rational peptide design and careful formulation optimization is key to ensuring the stability, safety, and efficacy of these important medicines.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
The Double-Edged Sword: An In-depth Technical Guide on the Impact of Asp-Gly Sequences on Aspartimide Side Reactions
For Researchers, Scientists, and Drug Development Professionals
The presence of the aspartic acid-glycine (Asp-Gly) dipeptide sequence in proteins and peptides represents a significant challenge in drug development and manufacturing. This seemingly innocuous sequence is notoriously prone to a non-enzymatic side reaction that forms a succinimide intermediate, known as an aspartimide. This intramolecular cyclization can lead to a cascade of unwanted product-related impurities, including iso-aspartate (isoAsp) and β-aspartate (β-Asp) isomers, which can compromise the safety, efficacy, and stability of therapeutic proteins. This technical guide provides a comprehensive overview of the mechanisms, influencing factors, analytical methodologies, and mitigation strategies associated with aspartimide formation, with a particular focus on the problematic Asp-Gly sequence.
The Chemistry of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction initiated by the nucleophilic attack of the backbone amide nitrogen of the amino acid following the aspartic acid residue on the side-chain carbonyl carbon of the Asp. This reaction is particularly facile when the subsequent residue is glycine, due to the lack of steric hindrance from a side chain, allowing for the optimal geometry for the attack.[1] The resulting five-membered succinimide ring is unstable and susceptible to hydrolysis, which can occur on either side of the imide nitrogen, leading to the formation of a mixture of L-α-aspartyl, L-β-aspartyl, D-α-aspartyl, and D-β-aspartyl peptides.[2] The formation of isoAsp, where the peptide backbone is rerouted through the original side-chain carboxyl group, is a common and often functionally detrimental consequence.[3]
dot
Caption: Mechanism of Aspartimide Formation.
Factors Influencing Aspartimide Formation
The rate of aspartimide formation is influenced by a multitude of factors, with the Asp-Gly sequence being a primary driver. Understanding these factors is crucial for developing effective mitigation strategies.
-
Primary Sequence: The amino acid C-terminal to the aspartate residue plays a critical role. Sequences such as Asp-Gly, Asp-Ser, and Asp-His are particularly susceptible due to the flexibility and/or catalytic nature of the adjacent residue.[1]
-
pH: The reaction is highly pH-dependent. While it can occur under both acidic and basic conditions, the rate is generally accelerated at neutral to slightly alkaline pH.
-
Temperature: As with most chemical reactions, higher temperatures increase the rate of aspartimide formation.
-
Solvent and Buffer Composition: The polarity and composition of the solvent system can influence the reaction rate.
-
Protecting Groups (in chemical synthesis): During solid-phase peptide synthesis (SPPS), the choice of side-chain protecting group for aspartic acid is critical. Bulky protecting groups can sterically hinder the formation of the succinimide intermediate.
Quantitative Analysis of Aspartimide Formation
Accurate quantification of aspartimide and its related isomers is essential for process development, formulation optimization, and quality control of therapeutic proteins. The primary analytical technique for this purpose is liquid chromatography coupled with mass spectrometry (LC-MS).
Data Presentation
The following tables summarize quantitative data on the impact of various factors on aspartimide formation.
Table 1: Influence of the C-terminal Amino Acid on Aspartimide Formation
| Asp-Xxx Sequence | Relative Rate of Aspartimide Formation |
| Asp-Gly | Highest |
| Asp-Ser | High |
| Asp-Ala | Moderate |
| Asp-His | Moderate |
| Asp-Pro | Low |
Data compiled from various literature sources. The relative rates are indicative and can vary based on experimental conditions.
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Aspartimide Formation (%) after 200 min piperidine treatment (Asp-Gly sequence) |
| Fmoc-Asp(OtBu)-OH | High |
| Fmoc-Asp(OMpe)-OH | Moderate |
| Fmoc-Asp(OBno)-OH | Low (reduced to ~0.1%/cycle) |
Data from comparative studies on a model peptide containing the VKDGYI sequence.
Experimental Protocols
Detailed and robust analytical methods are required to separate and quantify the various aspartimide-related species, which are often isomeric and co-elute under standard chromatographic conditions.
Sample Preparation for LC-MS Analysis
-
Denaturation, Reduction, and Alkylation: The protein sample is first denatured to unfold its three-dimensional structure. This is typically achieved by incubation with a chaotropic agent like guanidine hydrochloride or urea. Subsequently, disulfide bonds are reduced using dithiothreitol (DTT) and the resulting free thiols are alkylated with iodoacetamide (IAM) to prevent re-oxidation.
-
Enzymatic Digestion: The protein is then digested into smaller peptides using a specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.
-
Sample Cleanup: The digested peptide mixture is desalted and concentrated using solid-phase extraction (SPE), typically with a C18 resin, to remove salts and other contaminants that can interfere with LC-MS analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for separating the resulting peptide mixture. A C18 stationary phase is commonly used with a mobile phase gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid to improve peak shape. The separation of isomeric species like α- and β-aspartyl peptides can be challenging and often requires optimized gradients and specialized column chemistries.
Mass Spectrometry (MS and MS/MS)
The eluting peptides are introduced into a mass spectrometer for detection and identification.
-
MS1 (Full Scan): The mass-to-charge ratio (m/z) of the intact peptides is measured, allowing for their identification based on their theoretical masses.
-
MS2 (Tandem MS): Selected precursor ions are fragmented, and the m/z of the resulting fragment ions are measured. The fragmentation pattern provides sequence information, allowing for unambiguous identification of the peptide and localization of the modification site. Electron-based fragmentation methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are particularly useful for differentiating between aspartyl and isoaspartyl residues, as they can generate unique fragment ions for each isomer.[4]
Visualization of Workflows and Relationships
Experimental Workflow for Aspartimide Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of aspartimide formation in a protein sample.
dot
Caption: Experimental Workflow for Aspartimide Analysis.
Mitigation Strategies for Aspartimide Formation
This diagram outlines a decision-making process for mitigating aspartimide formation, particularly in the context of peptide synthesis and protein formulation.
dot
Caption: Strategies to Mitigate Aspartimide Formation.
Conclusion
The presence of Asp-Gly sequences poses a significant, yet manageable, challenge in the development of peptide and protein therapeutics. A thorough understanding of the underlying chemistry, influencing factors, and analytical methodologies is paramount for the successful development of safe and stable biopharmaceutical products. By implementing appropriate mitigation strategies during synthesis and formulation, the risks associated with aspartimide formation can be effectively controlled. Continuous advancements in analytical techniques, particularly in mass spectrometry, will further enhance our ability to detect, quantify, and ultimately prevent these undesirable side reactions.
References
Spontaneous Aspartimide Formation in Dehydration Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spontaneous aspartimide formation is a significant side reaction encountered during chemical peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. This intramolecular cyclization reaction involving an aspartic acid (Asp) residue leads to the formation of a five-membered succinimide ring, known as an aspartimide. The formation of this intermediate is problematic as it can subsequently undergo base-catalyzed hydrolysis to yield a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue.[1][2][3] These byproducts are often difficult to separate from the target peptide, leading to decreased yields and compromised purity of the final product, a critical concern in the manufacturing of peptide-based active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth overview of the mechanisms, influencing factors, and mitigation strategies related to spontaneous aspartimide formation.
Mechanism of Aspartimide Formation
The formation of aspartimide is primarily a base-catalyzed intramolecular cyclization reaction.[1][2] During Fmoc-SPPS, the repeated exposure of the peptide chain to a basic solution, typically 20% piperidine in DMF for Fmoc-deprotection, facilitates this side reaction.[2][3] The process can be described in the following steps:
-
Deprotonation: The backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid is deprotonated by the base.
-
Nucleophilic Attack: The resulting amide anion acts as a nucleophile and attacks the carbonyl carbon of the Asp side-chain ester.
-
Cyclization: This intramolecular attack leads to the formation of a five-membered succinimide ring, the aspartimide, with the concomitant elimination of the side-chain protecting group's alcohol (e.g., tert-butanol from OtBu).
-
Epimerization and Ring Opening: The aspartimide intermediate is susceptible to epimerization at the α-carbon. Subsequent nucleophilic attack by water or the base (e.g., piperidine) on either of the two carbonyl carbons of the succinimide ring leads to its opening, resulting in a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding D-isomers, as well as piperidide adducts.[3][4]
Factors Influencing Aspartimide Formation
The propensity for aspartimide formation is influenced by several factors:
-
Peptide Sequence: The amino acid residue immediately C-terminal to the Asp residue plays a crucial role.[1][2] Sequences with a small, sterically unhindered amino acid, such as glycine (Gly), are particularly prone to this side reaction.[2] Other susceptible residues include asparagine (Asn), aspartic acid (Asp), serine (Ser), threonine (Thr), cysteine (Cys), and arginine (Arg).[2][5]
-
Protecting Groups: The nature of the protecting group on the Asp side chain can influence the rate of aspartimide formation. While the standard tert-butyl (OtBu) group offers some protection, more sterically hindered protecting groups can further reduce the incidence of this side reaction.[6]
-
Reaction Conditions:
-
Base: Strong bases like piperidine, commonly used for Fmoc removal, promote aspartimide formation.[4] Weaker bases such as morpholine can reduce the extent of this side reaction, though they may not be efficient enough for complete Fmoc removal.[4]
-
Solvent: The polarity of the solvent has a significant effect, with higher polarity leading to increased aspartimide formation.[1][5]
-
Temperature: Elevated temperatures can accelerate the rate of aspartimide formation.[2]
-
Additives: The addition of acids or HOBt to the deprotection solution can help suppress aspartimide formation.[6][7]
-
Quantitative Analysis of Aspartimide Formation
The extent of aspartimide formation can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The following tables summarize quantitative data from various studies, illustrating the impact of different factors on this side reaction.
Table 1: Influence of C-terminal Amino Acid on Aspartimide Formation
| Asp-Xxx Motif | Aspartimide Formation (%) | Conditions | Reference |
| Asp(OtBu)-Gly | High | 20% Piperidine/DMF | [2] |
| Asp(OtBu)-Asn | Significant | 20% Piperidine/DMF | [3] |
| Asp(OtBu)-Arg | Significant | 20% Piperidine/DMF | [3] |
| Asp(OtBu)-Cys(Acm) | 27 | Prolonged basic treatment | [2] |
| Asp(OtBu)-Cys(Trt) | 5.5 | Prolonged basic treatment | [2] |
Table 2: Comparison of Asp Side-Chain Protecting Groups
| Protecting Group | Peptide Sequence | Aspartimide Formation (%) | Conditions | Reference |
| OtBu | VKDGYI | High | 20% Piperidine/DMF, 200 min | [3] |
| OMpe | VKDGYI | Lower than OtBu | 20% Piperidine/DMF, 200 min | [3] |
| OBno | VKDGYI | Almost undetectable | 20% Piperidine/DMF, 200 min | [3] |
| OEpe | VKDGYI | Lower than OtBu | 18h treatment with 30% Piperidine | [8] |
| CSY | Multiple | Complete suppression | Standard SPPS | [8][9] |
Table 3: Effect of Fmoc-Deprotection Reagents
| Deprotection Reagent | Aspartimide Formation (%) | Conditions | Reference |
| 30% Piperidine | High | 18h treatment on resin | [8] |
| 30% Piperidine / 0.1 M Formic Acid | Slightly reduced | 18h treatment on resin | [8] |
| 50% Morpholine | Almost none | 18h treatment on resin | [8] |
| Piperizine | Suppressed | Standard SPPS | [6] |
| 20% Piperidine / 0.1 M HOBt | Significantly reduced | Standard SPPS | [6] |
Experimental Protocols
Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for SPPS where aspartimide formation is a potential side reaction.
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group of the resin or the growing peptide chain is removed by treatment with 20% piperidine in DMF for 5-20 minutes. This step is repeated twice.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU, DIC/HOBt) in DMF and coupled to the deprotected N-terminus of the resin-bound peptide. The coupling reaction is typically monitored for completion (e.g., using the Kaiser test).
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat Cycles: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed (as in step 2).
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.
Protocol 2: Analysis of Aspartimide Formation by HPLC
-
Sample Preparation: A small aliquot of the crude peptide obtained after cleavage is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System: A reverse-phase HPLC system equipped with a C18 column is used.
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% TFA in water) and solvent B (e.g., 0.1% TFA in acetonitrile) is typically employed.
-
Detection: The eluting peptides are detected by UV absorbance at 214 nm or 280 nm.
-
Quantification: The percentage of aspartimide and related byproducts is determined by integrating the peak areas in the chromatogram. The identity of the peaks can be confirmed by mass spectrometry.
Strategies to Mitigate Aspartimide Formation
Several strategies have been developed to suppress or eliminate aspartimide formation during peptide synthesis.
-
Use of Sterically Hindered Side-Chain Protecting Groups: Employing bulky ester protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or 2-phenyl-2-propyl (Pp), can sterically hinder the intramolecular cyclization.[6] The recently developed 9-fluorenylmethyl (OFm) and 2-(4-toluenesulfonyl)ethyl (OTse) esters have also shown promise. A notable example is Fmoc-Asp(OBno)-OH, which significantly reduces aspartimide formation.[3] Cyanosulfurylides (CSY) have been introduced as a novel protecting group strategy that completely suppresses aspartimide formation by masking the carboxylic acid with a stable C-C bond.[9]
-
Modification of Deprotection Conditions:
-
Weaker Bases: Using a weaker base like piperizine instead of piperidine for Fmoc removal can reduce the rate of aspartimide formation.[6]
-
Acidic Additives: The addition of a small amount of an organic acid, such as formic acid, or an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can effectively suppress the side reaction.[6][7]
-
-
Backbone Protection: Protection of the backbone amide nitrogen of the residue C-terminal to the Asp can prevent its deprotonation and subsequent nucleophilic attack. This is achieved by using dipeptide building blocks containing N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) groups.[9] However, the coupling efficiency of these bulky dipeptides can be poor.[9]
Conclusion
Spontaneous aspartimide formation remains a significant challenge in the chemical synthesis of peptides, particularly those containing aspartic acid. A thorough understanding of the underlying mechanism and the factors that promote this side reaction is crucial for developing effective mitigation strategies. By carefully selecting the appropriate side-chain protecting groups, optimizing reaction conditions, and employing backbone protection where necessary, it is possible to significantly reduce or eliminate the formation of aspartimide and its related byproducts. This ensures the synthesis of high-purity peptides, which is of paramount importance for their application in research, diagnostics, and therapeutics.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Detection of Aspartimide Impurities in Synthetic Peptides
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Aspartimide Impurities
Aspartimide formation is a significant and persistent side reaction encountered during solid-phase peptide synthesis (SPPS), particularly when using the common Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.[1] This intramolecular cyclization reaction involving an aspartic acid (Asp) residue leads to the formation of a five-membered succinimide ring, known as an aspartimide.[2] The presence of these impurities poses a formidable challenge in the manufacturing of peptide-based Active Pharmaceutical Ingredients (APIs).
The primary issue is not just the formation of the aspartimide itself, but its subsequent reactions. The succinimide ring is highly susceptible to nucleophilic attack, which can be initiated by bases like piperidine (used for Fmoc removal) or by hydrolysis.[3] This ring-opening leads to a mixture of by-products, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their respective epimers (D-isomers).[3] Many of these by-products are isobaric (have the same mass) and exhibit nearly identical physicochemical properties to the target peptide, making their detection and separation by standard chromatographic methods exceedingly difficult.[4] The presence of such impurities can alter the biological activity and safety profile of a peptide therapeutic, making their rigorous detection and quantification a critical aspect of quality control.[5][6]
The Chemical Pathway of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular reaction. The process begins with the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue. This deprotonation is often facilitated by the piperidine used during the Fmoc-cleavage step in SPPS.[1] The resulting anion then performs a nucleophilic attack on the carbonyl carbon of the Asp side-chain ester, leading to the formation of the cyclic aspartimide intermediate and the release of the side-chain protecting group.[3]
This aspartimide intermediate is often unstable and can undergo several subsequent reactions:
-
Hydrolysis: Reaction with residual water opens the ring to form a mixture of the native α-aspartyl peptide and the isomeric β-aspartyl (isoaspartyl) peptide.[3]
-
Aminolysis: The base used for Fmoc deprotection (e.g., piperidine) can attack the aspartimide, leading to the formation of α- and β-piperidide adducts.[3]
-
Epimerization: The α-carbon of the aspartimide is prone to racemization under basic conditions, which, after ring-opening, results in the formation of D-α-Asp and D-β-Asp containing peptides.[1]
Factors Influencing Impurity Formation
The propensity for aspartimide formation is highly dependent on several factors, primarily the peptide sequence and the synthesis conditions.
-
Peptide Sequence: The amino acid residue immediately C-terminal to the Asp (the 'Xaa' in an Asp-Xaa motif) has the most significant impact. Sequences where Xaa is Glycine (Gly), Asparagine (Asn), Arginine (Arg), or Serine (Ser) are particularly susceptible.[3][7] Glycine, lacking a side chain, offers the least steric hindrance, making the Asp-Gly sequence the most problematic.[1]
-
Fmoc Deprotection Conditions: Repeated exposure to strong bases like piperidine promotes the side reaction. The choice of base and the duration of deprotection cycles can significantly affect the level of impurity formation. Weaker bases, such as morpholine, can reduce aspartimide formation, although they may not be sufficient for complete Fmoc cleavage in all cases.[8]
-
Asp Side-Chain Protection: The steric bulk of the ester protecting group on the Asp side chain plays a crucial role. Less sterically demanding groups like tert-butyl (OtBu) offer less protection than bulkier groups like 3-methylpent-3-yl (OMpe) or 9-fluorenylmethyl (OFm).[8]
-
Additives: The addition of acidic modifiers like formic acid or hydroxybenzotriazole (HOBt) to the deprotection solution can suppress the side reaction by neutralizing the basicity.[8][9]
Detection and Characterization Methodologies
A multi-faceted analytical approach is often necessary to reliably detect and quantify aspartimide-related impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the foundational technique for analyzing peptide purity.
-
Aspartimide Intermediate: The cyclic aspartimide is more hydrophobic than the parent peptide and typically elutes later. It is also characterized by a mass loss of 18 Da (H₂O) compared to the target peptide, which is readily detectable by mass spectrometry.[10]
-
Isoaspartyl (β-Asp) Peptides: These are the most challenging impurities to detect. They are isobaric with the target peptide and often have very similar retention times, sometimes co-eluting completely. High-resolution columns and optimized gradients are required to achieve separation.
-
Piperidide Adducts: These by-products have a significant mass increase (+84 Da) and are generally more easily separated by HPLC.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable tool for identifying impurities.
-
Parent Ion Mass: ESI-MS can confirm the mass of the eluting peaks. This allows for the straightforward identification of the aspartimide (-18 Da) and piperidide adducts (+84 Da).[5][10] However, it cannot distinguish between the target peptide and its isobaric α-epimer and β-isomers.[4]
-
Tandem MS (MS/MS): Fragmentation analysis can sometimes differentiate between α- and β-aspartyl isomers. The fragmentation patterns can differ, but interpretation is often complex and sequence-dependent. More advanced fragmentation techniques like Electron Capture Dissociation (ECD) can provide clearer distinctions.[4]
Enzymatic Digestion
Enzymatic digestion is a powerful strategy for indirectly quantifying isobaric isoaspartyl impurities. The method relies on the high specificity of certain proteases.
-
Asp-N Endoproteinase: This enzyme selectively cleaves the peptide bond on the N-terminal side of aspartic acid. Crucially, it does not cleave at isoaspartyl (β-Asp) residues.[4] By digesting the peptide sample and then using LC-MS to quantify the amount of remaining, undigested peptide, one can determine the percentage of the isoaspartyl impurity.[4]
Quantitative Data on Impurity Formation
The following tables summarize quantitative data from studies investigating the factors that influence aspartimide formation.
Table 1: Influence of the C-terminal Amino Acid (Yaa) in Ac-Gly-Asp-Yaa-Ala-Lys-Phe-NH₂ Sequence on Impurity Formation (%) [10]
| Yaa Residue | Aspartimide (% Area) | Piperazine-2,5-dione (DKP) (% Area) |
| Glycine (Gly) | 4.3 | 4.0 |
| Asparagine (Asn) | 2.9 | 2.5 |
| Aspartic Acid (Asp) | 1.8 | 1.6 |
| Serine (Ser) | 1.5 | 1.4 |
| Arginine (Arg) | 1.2 | 1.1 |
| Alanine (Ala) | 0.4 | 0.3 |
| Valine (Val) | 0.2 | 0.2 |
| Proline (Pro) | < 0.1 | < 0.1 |
Data adapted from a study investigating by-products in Fmoc-SPPS. DKP is another cyclization by-product observed in this specific sequence context.[10]
Table 2: Effect of Fmoc-Cleavage Reagent on Aspartimide Formation in VKDGYI-OH Peptide [8]
| Cleavage Reagent | Aspartimide/Piperidide Formation |
| 30% Piperidine in DMF | High |
| 30% Piperidine / 0.1 M Formic Acid in DMF | Reduced |
| 50% Morpholine in DMF | Very Low / Negligible |
Qualitative summary based on comparative chromatograms. Stronger bases lead to significantly more impurity formation.[8]
Table 3: Comparison of Asp Side-Chain Protecting Groups on Impurity Formation in Scorpion Toxin II Peptide (VKDGYI)
| Asp Protecting Group | Aspartimide Formation (% per cycle) | D-Aspartate (%) |
| -OtBu | 1.0 | 16.4 |
| -OMpe | 0.3 | 11.0 |
| -OBno | 0.1 | 1.8 |
Data reflects treatment with 20% piperidine for 200 minutes to simulate 100 deprotection cycles. Bulkier protecting groups significantly reduce both aspartimide formation and subsequent epimerization.
Experimental Protocols
Protocol: General LC-MS Analysis for Aspartimide Screening
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of ~1 mg/mL.
-
Chromatographic Separation:
-
Column: Use a high-resolution C18 column (e.g., 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.
-
Gradient: Run a linear gradient appropriate for the peptide's hydrophobicity (e.g., 5-65% B over 15-30 minutes).
-
Flow Rate: ~0.4 mL/min.
-
Detection: Monitor UV absorbance at 220 nm.
-
-
Mass Spectrometry Detection:
-
Instrument: Couple the HPLC output to an ESI-MS instrument.
-
Mode: Acquire spectra in positive ion mode.
-
Analysis: Scan for the expected mass of the target peptide, the aspartimide intermediate (M-18 Da), and potential piperidide adducts (M+84 Da). Extract ion chromatograms for these specific masses to identify potential impurity peaks.[10]
-
Protocol: Asp-N Endoproteinase Digestion for Isoaspartate Quantification[5]
-
Sample Preparation: Accurately prepare a solution of the peptide sample in a non-denaturing buffer compatible with the enzyme (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Addition: Add Asp-N endoproteinase to the peptide solution at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubation: Incubate the reaction mixture at 37 °C for a sufficient duration to ensure complete cleavage of the α-aspartyl bonds (e.g., 4-16 hours). Run a control sample without the enzyme.
-
Reaction Quenching: Stop the digestion by adding an acid, such as 10% formic acid, to lower the pH.
-
LC-MS Analysis: Analyze the digested sample, the undigested control, and a buffer blank using the LC-MS protocol described above.
-
Data Analysis: Integrate the peak area of the intact peptide in the digested sample (representing the isoaspartyl-containing peptide) and the intact peptide in the undigested control (representing the total peptide). The percentage of isoaspartyl impurity is calculated as: (% isoAsp) = (Peak Area_digested / Peak Area_control) * 100.[4]
Conclusion
The detection of aspartimide-related impurities is a critical but complex task in peptide development. Due to the formation of isobaric and chromatographically similar by-products, a simple purity assessment by HPLC-UV is insufficient. A comprehensive analytical strategy employing high-resolution LC-MS for mass identification and specialized techniques like enzymatic digestion for isomer quantification is essential. By understanding the mechanisms of formation and utilizing these advanced analytical protocols, researchers and drug developers can effectively identify, quantify, and control these critical impurities, ensuring the quality, safety, and efficacy of synthetic peptide products.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bot Detection [iris-biotech.de]
- 9. biotage.com [biotage.com]
- 10. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Strategies to Suppress Aspartimide Formation During Fmoc Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aspartimide formation is a significant side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), leading to impurities that are often difficult to separate from the target peptide. This problematic reaction occurs when the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid (Asp) residue, forming a five-membered succinimide ring. This aspartimide intermediate can then undergo epimerization and hydrolysis to yield a mixture of α- and β-aspartyl peptides, as well as piperidide adducts, compromising the purity and yield of the final product.[1][2] This side reaction is particularly prevalent in sequences containing Asp followed by residues with small side chains, such as Gly, Ser, Asn, and Arg.[1][3]
This document provides a detailed overview of strategies to mitigate aspartimide formation, complete with experimental protocols and comparative data to guide researchers in optimizing their peptide synthesis workflows.
Key Strategies to Minimize Aspartimide Formation
Several approaches have been developed to suppress aspartimide formation, primarily focusing on modifying the Fmoc deprotection conditions, utilizing sterically hindered Asp side-chain protecting groups, and employing backbone protection strategies.
Modification of Fmoc Deprotection Conditions
The basic conditions required for Fmoc group removal using piperidine are a primary driver of aspartimide formation.[2] Modifying the deprotection cocktail can significantly reduce the incidence of this side reaction.
Incorporating a weak acid into the piperidine deprotection solution can neutralize the basicity to a level that still allows for efficient Fmoc removal while minimizing the base-catalyzed aspartimide formation.
Table 1: Effect of Acidic Additives in Piperidine on Aspartimide Formation
| Additive | Concentration in Piperidine | Peptide Sequence | Aspartimide Formation (%) | Reference |
| None (Control) | 20-30% | VKDGYI-OH | High | [4] |
| Formic Acid | 0.1 M | VKDGYI-OH | Reduced | [4] |
| HOBt | 0.1 M | Not Specified | Significantly Reduced | [5] |
Replacing piperidine with a weaker base can effectively suppress aspartimide formation, although this may sometimes lead to incomplete Fmoc deprotection.
Table 2: Comparison of Different Bases for Fmoc Deprotection
| Base | Concentration | Peptide Sequence | Aspartimide Formation (%) | Reference |
| Piperidine | 30% | VKDGYI-OH | High | [4] |
| Morpholine | 50% | VKDGYI-OH | Almost None | [1][4] |
| Piperazine | Not Specified | Scorpion Toxin II | Reduced | [5][6] |
Sterically Hindered Asp Side-Chain Protecting Groups
Increasing the steric bulk of the ester protecting group on the Asp side chain can physically hinder the nucleophilic attack of the backbone amide nitrogen, thereby reducing aspartimide formation.[2][5]
Table 3: Efficacy of Bulky Aspartate Protecting Groups
| Protecting Group | Peptide Sequence | Aspartimide Formation (%) | Reference |
| tert-Butyl (OtBu) | VKDGYI-OH | High | [4][7] |
| 3-methylpent-3-yl (OMpe) | Not Specified | Excellent Protection | [8] |
| 1-ethyl-1-propyl-butyl (OEpe) | VKDGYI-OH | Lower than OtBu | [7] |
| Benzyl-norbornyl (OBno) | VKDGYI-OH | Lower than OEpe | [7] |
Backbone Protection
Protecting the backbone amide nitrogen of the residue following the Asp residue is a highly effective method to completely prevent aspartimide formation.[3][5] This is often achieved by using pre-formed dipeptides containing a protecting group on the amide nitrogen.
The use of 2,4-dimethoxybenzyl (Dmb) or 2,4,6-trimethoxybenzyl (Tmb) as a backbone protecting group is particularly beneficial for Asp-Gly sequences, which are highly prone to aspartimide formation.[1][9]
Table 4: Backbone Protection Strategy for Asp-Gly Sequences
| Building Block | Strategy | Aspartimide Formation | Reference |
| Fmoc-Asp(OtBu)-OH + Fmoc-Gly-OH | Standard Coupling | High | [9] |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Dipeptide Coupling | Highly Beneficial, Prevents Formation | [9] |
Experimental Protocols
Protocol 1: Fmoc Deprotection with Formic Acid Additive
-
Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in DMF containing 0.1 M formic acid.
-
Resin Swelling : Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection : Drain the DMF and add the deprotection solution to the resin.
-
Incubation : Gently agitate the resin at room temperature for 10-20 minutes.
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Confirmation : Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Fmoc Deprotection using Morpholine
-
Reagent Preparation : Prepare a 50% (v/v) solution of morpholine in DMF.
-
Resin Swelling : Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection : Drain the DMF and add the morpholine solution to the resin.
-
Incubation : Gently agitate the resin at room temperature. Note: Longer reaction times may be required compared to piperidine for complete deprotection. Monitor the reaction progress.
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Confirmation : Perform a Kaiser test. Repeat the deprotection step if the test is positive for residual Fmoc groups.
Protocol 3: Incorporation of a Sterically Hindered Aspartate Residue
-
Amino Acid Preparation : Dissolve 4 equivalents of the sterically hindered Fmoc-Asp(OR)-OH (e.g., Fmoc-Asp(OMpe)-OH) and 4 equivalents of a suitable coupling activator (e.g., HBTU) in DMF.
-
Activation : Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 5 minutes.
-
Coupling : Add the activated amino acid solution to the deprotected peptide-resin.
-
Incubation : Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing : Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Confirmation : Perform a Kaiser test to confirm complete coupling.
Protocol 4: Incorporation of an N-Dmb Protected Dipeptide
-
Dipeptide Preparation : Dissolve 2 equivalents of Fmoc-Asp(OtBu)-(Dmb)Gly-OH and 2 equivalents of a coupling activator (e.g., PyBOP®) in DMF.
-
Activation : Add 4 equivalents of DIPEA to the dipeptide solution and pre-activate for 5 minutes.
-
Coupling : Add the activated dipeptide solution to the deprotected peptide-resin.
-
Incubation : Agitate the reaction mixture at room temperature for 2-4 hours. Coupling of these dipeptides can be slower.
-
Washing : Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Confirmation : Perform a Kaiser test to confirm complete coupling.
-
Dmb Removal : The Dmb group is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage of the peptide from the resin.[1]
Visualizing the Strategies
Caption: Overview of strategies to suppress aspartimide formation.
Caption: Mechanism of aspartimide formation during Fmoc SPPS.
By implementing one or a combination of these strategies, researchers can significantly reduce or even eliminate the formation of aspartimide-related impurities, leading to higher purity crude peptides and simplifying subsequent purification steps. The choice of strategy will depend on the specific peptide sequence, the scale of the synthesis, and the cost considerations for specialized reagents.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. biotage.com [biotage.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bot Detection [iris-biotech.de]
Application Notes and Protocols for the Use of Bulky Side-Chain Protecting Groups for Aspartic Acid in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly in sequences containing aspartic acid (Asp) followed by small amino acids such as glycine (Gly), asparagine (Asn), or serine (Ser).[1] This intramolecular cyclization reaction, catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine), leads to a mixture of byproducts, including α- and β-peptides, racemized products, and piperidide adducts.[1][2] These impurities are often difficult to separate from the target peptide due to similar physicochemical properties, leading to reduced yields and complex purification procedures.[2]
A key strategy to mitigate aspartimide formation is the use of sterically hindered, or "bulky," side-chain protecting groups for the β-carboxyl group of Asp. These bulky groups physically obstruct the approach of the backbone amide nitrogen to the side-chain carbonyl, thereby suppressing the formation of the succinimide ring intermediate. This application note provides a detailed overview of various bulky protecting groups, their efficacy, and protocols for their use in SPPS.
Advantages of Bulky Side-Chain Protecting Groups
The primary advantage of employing bulky protecting groups for Asp is the significant reduction in aspartimide-related impurities. Analogues of the standard tert-butyl (OtBu) group, with longer and more branched alkyl chains, provide a greater steric shield for the β-carboxyl group.[3] This leads to:
-
Higher crude peptide purity: Minimizing side reactions directly translates to a higher percentage of the desired peptide in the crude product.
-
Simplified purification: With fewer and lower levels of impurities, HPLC purification is faster, more efficient, and results in a higher recovery of the final product.
-
Improved chiral stability: Aspartimide intermediates are prone to racemization.[2] By preventing their formation, bulky protecting groups help maintain the chiral integrity of the Asp residue.[2]
-
Enhanced success in "difficult" sequences: Peptides containing Asp-Gly or other problematic motifs become more accessible and can be synthesized with higher fidelity.
Commonly used bulky protecting groups include the 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (OEpe), and 5-n-butyl-5-nonyl (OBno) esters.[2][3]
Data Presentation: Efficacy of Bulky Protecting Groups
The effectiveness of different bulky protecting groups in suppressing aspartimide formation has been systematically evaluated. The following table summarizes the quantitative analysis of byproducts formed during the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to this side reaction. The data compares the standard Fmoc-Asp(OtBu)-OH with derivatives bearing bulkier side chains after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | Total Byproducts (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | 50.1 | 1.8 | 19.3 | 28.8 | 49.9 | 15.2 |
| Fmoc-Asp(OMpe)-OH | 86.2 | 1.0 | 5.3 | 7.5 | 13.8 | 5.4 |
| Fmoc-Asp(OBno)-OH | 98.5 | 0.2 | 0.6 | 0.7 | 1.5 | 0.8 |
Data adapted from MilliporeSigma application note, based on the synthesis of the scorpion toxin II model peptide (VKDGYI). The analysis was performed after treatment of the peptide-resin with 20% piperidine in DMF for 200 minutes.[2]
As the data clearly indicates, increasing the steric bulk of the side-chain ester from OtBu to OMpe, and further to OBno, leads to a dramatic reduction in the formation of aspartimide and related byproducts.
Experimental Workflow and Protocols
The integration of bulky Asp protecting groups into a standard Fmoc-SPPS workflow is straightforward. The primary change is the substitution of the standard Fmoc-Asp(OtBu)-OH with the desired bulky derivative, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.
Experimental Workflow Diagram
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Manual Fmoc-SPPS of a Model Peptide (H-VKDGYI-OH)
This protocol describes the manual synthesis of the model peptide H-Val-Lys(Boc)-Asp(OBno)-Gly-Tyr(tBu)-Ile-OH on a 0.1 mmol scale using Wang resin.
1. Resin Preparation: a. Place 133 mg of Fmoc-Ile-Wang resin (0.75 mmol/g loading) in a fritted reaction vessel. b. Swell the resin in dimethylformamide (DMF, 5 mL) for 1 hour. c. Drain the DMF.
2. Fmoc Deprotection: a. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Example: Fmoc-Tyr(tBu)-OH): a. In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 eq.), HATU (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF. b. Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute. c. Add the activated amino acid solution to the resin. d. Agitate at room temperature for 1-2 hours. e. Drain the coupling solution and wash the resin with DMF (5 x 5 mL). f. (Optional) Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
4. Synthesis Cycle: a. Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence:
- Fmoc-Gly-OH
- Fmoc-Asp(OBno)-OH
- Fmoc-Lys(Boc)-OH
- Fmoc-Val-OH
5. Final Deprotection and Washing: a. After the final coupling, perform the Fmoc deprotection (Step 2) to reveal the N-terminal amine. b. Wash the peptide-resin with DMF (5 x 5 mL), followed by dichloromethane (DCM) (5 x 5 mL). c. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage and Global Deprotection
1. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
2. Cleavage Reaction: a. Add 5 mL of the cleavage cocktail to the dry peptide-resin in the reaction vessel. b. Agitate at room temperature for 2-3 hours. c. Drain the TFA solution containing the cleaved peptide into a clean centrifuge tube.
3. Peptide Precipitation: a. Precipitate the peptide by adding the TFA solution to a 50 mL tube containing 40 mL of cold diethyl ether. b. A white precipitate should form. c. Centrifuge the mixture at 3000 rpm for 10 minutes. d. Decant the ether, wash the peptide pellet with another 20 mL of cold ether, and centrifuge again. e. Dry the peptide pellet under vacuum.
4. Analysis and Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water). b. Analyze the purity by analytical reverse-phase HPLC (RP-HPLC). c. Purify the peptide using preparative RP-HPLC. d. Lyophilize the pure fractions to obtain the final peptide as a white powder.
Application Example: Synthesis of Teduglutide and the GLP-2 Signaling Pathway
Teduglutide is a 33-amino acid analog of glucagon-like peptide-2 (GLP-2) used for the treatment of Short Bowel Syndrome. Its sequence contains an Asp-Gly motif (Asp15-Gly16), making it susceptible to aspartimide formation during synthesis. The use of bulky Asp protecting groups like Fmoc-Asp(OBno)-OH is highly beneficial for the manufacturing of Teduglutide, ensuring higher purity and yield.
Teduglutide exerts its therapeutic effect by binding to the GLP-2 receptor, a G-protein coupled receptor (GPCR) found on intestinal enteroendocrine cells and enteric neurons.[4] This binding initiates a signaling cascade that promotes intestinal growth and enhances nutrient absorption.
GLP-2 Receptor Signaling Pathway
Caption: Simplified GLP-2 receptor signaling pathway activated by Teduglutide.
This signaling cascade ultimately leads to increased crypt cell proliferation, decreased enterocyte apoptosis, and enhanced intestinal absorption, which are the key therapeutic effects of Teduglutide. The successful and high-fidelity synthesis of this peptide, facilitated by bulky Asp protecting groups, is therefore critical to its clinical efficacy.
References
Application of Fmoc-Asp(OBno)-OH in the Synthesis of Difficult Peptide Sequences
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Aspartimide Formation in Peptide Synthesis
The synthesis of peptides, particularly long and complex sequences, is often hampered by side reactions that can significantly reduce the yield and purity of the final product. One of the most challenging side reactions in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide. This intramolecular cyclization occurs at aspartic acid residues, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Arg motifs.[1] Aspartimide formation is triggered by the repeated exposure to the basic conditions required for Fmoc group removal (e.g., piperidine).[1]
The resulting succinimide ring is prone to epimerization and subsequent nucleophilic attack by piperidine or water, leading to a mixture of by-products, including α- and β-piperidide adducts, and D- and L-β-aspartyl peptides.[1] These impurities are often difficult to separate from the target peptide due to similar masses and chromatographic retention times, posing a significant obstacle in the manufacturing of peptide-based active pharmaceutical ingredients (APIs).[1]
To address this critical issue, Fmoc-Asp(OBno)-OH, a specialized amino acid derivative with a bulky 5-n-butyl-5-nonyl (OBno) side-chain protecting group, has been developed.[2] The steric hindrance provided by the OBno group effectively shields the β-carboxyl group, thereby minimizing aspartimide formation and preserving the chiral integrity of the peptide.[3][4]
Advantages of Fmoc-Asp(OBno)-OH
The use of Fmoc-Asp(OBno)-OH in SPPS offers several key advantages:
-
Significant Reduction of Aspartimide Formation: The bulky OBno protecting group provides superior protection against aspartimide formation compared to standard protecting groups like OtBu and OMpe, even in challenging sequences.[3]
-
Improved Chiral Stability: By preventing aspartimide formation, which is a source of racemization, Fmoc-Asp(OBno)-OH helps maintain the stereochemical purity of the target peptide.[1]
-
Enhanced Purity of Crude Peptides: The reduction in side reactions leads to a higher percentage of the desired peptide in the crude product, simplifying purification and increasing overall yield.[1]
-
Compatibility with Standard Fmoc-SPPS Protocols: Fmoc-Asp(OBno)-OH is designed to be seamlessly integrated into standard automated and manual Fmoc-SPPS workflows without the need for significant modifications to coupling or cleavage protocols.
Data Presentation: Comparative Efficacy in Difficult Sequences
The effectiveness of Fmoc-Asp(OBno)-OH in suppressing aspartimide formation has been demonstrated in several studies. The following tables summarize the quantitative data from the synthesis of model peptides known to be prone to this side reaction.
Table 1: Aspartimide Formation in the Scorpion Toxin II Model Peptide (VKDXYI)
This study simulated 100 deprotection cycles by treating the resin-bound peptide with 20% piperidine in DMF for 200 minutes.
| Asp Protecting Group | X = Gly (% Aspartimide/cycle) | X = Asn (% Aspartimide/cycle) | X = Arg (% Aspartimide/cycle) | % D-Asp (X=G) |
| Fmoc-Asp(OBno)-OH | 0.1 | <0.01 | <0.01 | 0.3 |
| Fmoc-Asp(OtBu)-OH | 2.3 | 0.2 | 0.1 | 18.2 |
| Fmoc-Asp(OMpe)-OH | 1.1 | 0.1 | 0.05 | 10.5 |
Data sourced from Merck Millipore and Sigma-Aldrich product literature.[1][5]
Table 2: Synthesis of (Gly²)-GLP-2 (a 33-mer peptide)
This study compared the use of Fmoc-Asp(OBno)-OH with the standard Fmoc-Asp(OtBu)-OH in the synthesis of a therapeutic peptide analog.
| Asp Protecting Group | Target Peptide Content in Crude Product |
| Fmoc-Asp(OBno)-OH | Increased by 25% |
| Fmoc-Asp(OtBu)-OH | Baseline |
Data indicates a significant reduction in aspartimide-related impurities, leading to a higher yield of the target peptide.[1]
Experimental Protocols
The following are representative protocols for the application of Fmoc-Asp(OBno)-OH in Fmoc-SPPS. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.
1. Resin Swelling:
- Place 0.1 mmol of a suitable pre-loaded resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes.
- Drain the solution.
- Repeat the 20% piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Incorporation of Fmoc-Asp(OBno)-OH):
- In a separate vial, dissolve 4 equivalents of Fmoc-Asp(OBno)-OH and 3.9 equivalents of a coupling agent (e.g., HBTU/HATU) in DMF.
- Add 8 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA).
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.
- Wash the resin with DMF (3-5 times).
4. Peptide Chain Elongation:
- Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.
5. Final Fmoc Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
6. Cleavage and Global Deprotection:
- Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general framework for using Fmoc-Asp(OBno)-OH in an automated peptide synthesizer.
1. Reagent Preparation:
- Prepare stock solutions of Fmoc-amino acids (including Fmoc-Asp(OBno)-OH), activators (e.g., HBTU/HATU in DMF), and base (e.g., DIPEA in NMP).
- Prepare the deprotection solution (e.g., 20% piperidine in DMF).
- Prepare wash solvents (DMF and DCM).
2. Synthesizer Programming:
- Input the desired peptide sequence into the synthesizer software.
- Define the synthesis scale and resin parameters.
- Set up the coupling protocol for Fmoc-Asp(OBno)-OH. A standard protocol would involve a single coupling for 60 minutes.
- Program the deprotection and washing steps according to the instrument's standard protocols.
3. Synthesis Execution:
- Load the resin into the reaction vessel.
- Place the reagent vials in the correct positions on the synthesizer.
- Start the automated synthesis run.
4. Post-Synthesis Processing:
- Once the synthesis is complete, retrieve the peptide-resin from the reaction vessel.
- Proceed with cleavage, deprotection, and purification as described in the manual protocol (Steps 6 and 7).
Visualizations
Aspartimide Formation Pathway
Caption: Pathway of aspartimide formation and subsequent by-product generation.
Fmoc-SPPS Workflow Using Fmoc-Asp(OBno)-OH
Caption: General workflow for Fmoc-SPPS incorporating Fmoc-Asp(OBno)-OH.
Conclusion
Fmoc-Asp(OBno)-OH is a valuable tool for the synthesis of peptides prone to aspartimide formation. Its bulky side-chain protecting group provides an effective steric shield, significantly reducing the formation of problematic impurities and enhancing the chiral purity of the final product. By incorporating Fmoc-Asp(OBno)-OH into standard Fmoc-SPPS protocols, researchers, scientists, and drug development professionals can improve the efficiency and success rate of synthesizing difficult peptide sequences, ultimately facilitating the development of novel peptide-based therapeutics.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. vapourtec.com [vapourtec.com]
- 4. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 5. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Backbone Protection Strategies to Mitigate Aspartimide Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartimide formation is a significant side reaction encountered during solid-phase peptide synthesis (SPPS), particularly when using the Fmoc/tBu strategy. This intramolecular cyclization of aspartic acid residues leads to the formation of a succinimide ring, which can subsequently undergo epimerization and hydrolysis, resulting in a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as their corresponding piperidide adducts.[1][2] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[1][3] This side reaction can significantly reduce the yield and purity of the target peptide, posing a major challenge in the synthesis of therapeutic peptides and other complex peptide sequences.
Backbone protection strategies offer a robust solution to this problem by temporarily modifying the amide nitrogen of the peptide backbone, thereby sterically hindering the cyclization reaction that leads to aspartimide formation.[4][5] This application note provides an overview of common backbone protection strategies, quantitative data on their effectiveness, and detailed protocols for their implementation in SPPS workflows.
Featured Backbone Protection Strategies
Several backbone protecting groups have been developed to suppress aspartimide formation. The most widely used groups include 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb). More recently, the 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) group has been introduced as an alternative with distinct cleavage characteristics.
2-hydroxy-4-methoxybenzyl (Hmb)
The Hmb group is a well-established backbone protecting group that effectively prevents aspartimide formation.[6] Its hydroxyl group can participate in an intramolecular O,N-acyl transfer, which facilitates the acylation of the sterically hindered secondary amine formed after the introduction of the protecting group.[7] Hmb is typically introduced as an N,O-bis(Fmoc)-N-(Hmb) amino acid derivative.[8]
2,4-dimethoxybenzyl (Dmb)
Similar to Hmb, the Dmb group also provides steric hindrance to prevent the cyclization reaction.[9] It is often incorporated using an Fmoc-Xaa-(Dmb)Gly-OH dipeptide building block, which is particularly useful for preventing aspartimide formation at Asp-Gly sequences.[9][10] The Dmb group is removed under standard acidic cleavage conditions.[11]
2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb)
The Hmnb group is a more recent addition to the backbone protection toolbox. It is introduced on-resin via reductive amination of a salicylaldehyde. A key feature of the Hmnb group is its cleavage, which is achieved through reduction of the nitro group followed by acidolysis. This offers an orthogonal cleavage strategy to the standard TFA-based methods.
Quantitative Data on the Efficacy of Backbone Protection
The effectiveness of backbone protection in reducing aspartimide formation has been demonstrated in several studies. The following tables summarize quantitative data from comparative analyses.
Table 1: Comparison of Aspartimide Formation in a Model Peptide (VKDGYI-OH) with Different Asp Side-Chain and Backbone Protection Strategies
| Asp Protection Strategy | Fmoc-Cleavage Reagent | Aspartimide/Piperidide Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 30% Piperidine in DMF | High (not specified) | [3] |
| Fmoc-Asp(OtBu)-OH | 30% Piperidine/0.1 M Formic Acid in DMF | Reduced (not specified) | [3] |
| Fmoc-Asp(OtBu)-OH | 50% Morpholine in DMF | Almost none | [3] |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Not specified | Significantly reduced | [9] |
Data is compiled from multiple sources and serves as a comparative illustration. Absolute values can vary based on the specific peptide sequence and reaction conditions.
Table 2: Influence of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation
| Asp Side-Chain Protecting Group | Steric Hindrance | Aspartimide Formation | Reference |
| OtBu | Low | High | [3] |
| OEpe | Medium | Moderate | [3] |
| OBno | High | Low | [3] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the general steps for manual Fmoc SPPS. Specific modifications for incorporating backbone-protected amino acids are detailed in the subsequent protocols.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
-
Add the activation mixture to the resin.
-
Add a base such as diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test is observed.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin.[10]
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
Protocol 2: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol is used to prevent aspartimide formation at Asp-Gly sequences.
-
Follow the general SPPS workflow (Protocol 1).
-
At the step where the Gly residue of the Asp-Gly motif is to be coupled, use the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide building block instead of Fmoc-Gly-OH.
-
Couple the dipeptide using standard coupling conditions as described in Protocol 1, step 3. The Dmb group protects the amide nitrogen of the glycine residue.
-
After the dipeptide coupling, proceed with the standard Fmoc deprotection of the Asp residue's alpha-amino group to continue the peptide chain elongation.
-
The Dmb group is stable to the piperidine treatment and is removed during the final TFA cleavage and deprotection step.[11]
Protocol 3: Incorporation of an N-(2-hydroxy-4-methoxybenzyl) (Hmb)-Protected Amino Acid
This protocol describes the incorporation of an Hmb-protected amino acid to prevent aspartimide formation at a specific site.
-
Follow the general SPPS workflow (Protocol 1).
-
At the desired position for backbone protection, use the corresponding N,O-bis(Fmoc)-N-(Hmb)-amino acid.
-
Couple the Hmb-protected amino acid using standard coupling reagents. Due to the steric hindrance of the Hmb group, extended coupling times or the use of more potent coupling agents like HATU may be necessary.
-
After coupling, the Fmoc group on the hydroxyl function of Hmb is removed along with the alpha-amino Fmoc group during the standard piperidine treatment.
-
The acylation of the subsequent amino acid onto the Hmb-protected secondary amine is facilitated by the intramolecular O,N-acyl transfer mechanism.
-
The Hmb group is removed during the final TFA cleavage and deprotection step.
Analysis of Aspartimide Formation
Protocol 4: Quantification of Aspartimide-Related Impurities by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of peptide impurities, including those arising from aspartimide formation.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
LC Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The gradient should be optimized to resolve the main peptide peak from its impurities. Aspartimide-related impurities, such as the β-aspartyl peptide, often elute very close to the main peak.
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the mass-to-charge ratio (m/z) of the target peptide and its expected impurities. Aspartimide formation results in a loss of water (-18 Da) from the parent peptide. The α- and β-aspartyl peptides will have the same mass as the target peptide but different retention times.
-
-
Quantification:
-
Integrate the peak areas of the target peptide and the identified impurities.
-
Calculate the percentage of each impurity relative to the total peak area of all peptide-related species.
-
Visualizing the Mechanisms and Workflows
Aspartimide Formation Mechanism
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. enovatia.com [enovatia.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. peptide.com [peptide.com]
Mitigating Aspartimide Formation in Fmoc Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when synthesizing peptides containing aspartic acid (Asp). This intramolecular cyclization reaction leads to the formation of a succinimide ring, which can subsequently undergo epimerization and hydrolysis to yield a mixture of α- and β-aspartyl peptides, as well as piperidide adducts when piperidine is used for Fmoc deprotection.[1][2] These byproducts are often difficult to separate from the target peptide, leading to reduced purity and yield. The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[1][2]
This application note provides a detailed overview of modified Fmoc deprotection conditions designed to minimize aspartimide formation. We present quantitative data from comparative studies, detailed experimental protocols for the most effective methods, and visual diagrams to illustrate the underlying mechanisms and workflows.
Mechanism of Aspartimide Formation
Under the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF), the backbone amide nitrogen following the Asp residue can be deprotonated. This initiates a nucleophilic attack on the β-carbonyl group of the Asp side chain, leading to the formation of a five-membered succinimide ring, known as an aspartimide.[1][2]
References
Application Notes and Protocols for Fmac Removal Using Weaker Bases: A Focus on Piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal, typically accomplished with a 20% solution of piperidine in a polar aprotic solvent, is a critical step that can significantly impact the yield and purity of the final peptide product. However, the strong basicity of piperidine can lead to undesirable side reactions, most notably the formation of aspartimide from aspartic acid residues, which can result in chain termination and the formation of difficult-to-remove impurities.[1][2][3] Furthermore, piperidine is a controlled substance in some regions, presenting logistical challenges for its acquisition and use.[4][5]
These challenges have spurred research into alternative, weaker bases for Fmoc deprotection that can mitigate side reactions while maintaining efficient removal of the protecting group. Piperazine has emerged as a promising candidate, demonstrating a reduced propensity for inducing aspartimide formation and offering a safer handling profile.[1][4] This document provides detailed application notes and protocols for the use of piperazine in Fmoc deprotection, supported by quantitative data and comparative studies.
Advantages of Piperazine for Fmoc Deprotection
-
Reduced Aspartimide Formation: Piperazine is less basic than piperidine (pKa of conjugate acid ~9.73 vs. ~11.1 for piperidine), which contributes to a significant reduction in the rate of aspartimide formation, a common side reaction that compromises peptide purity and yield.[1][4][6]
-
Safer Handling: Piperazine is not a controlled substance and is generally considered less toxic and odorous than piperidine, improving laboratory safety and simplifying procurement.[4]
-
Comparable Efficiency in Optimized Protocols: While early studies suggested slower kinetics for piperazine compared to piperidine, optimized protocols, particularly those employing microwave irradiation or the addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have demonstrated that piperazine can achieve rapid and complete Fmoc removal, in some cases in under a minute.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies of piperazine and other bases for Fmoc deprotection.
Table 1: Comparison of Deprotection Efficiency and Peptide Purity
| Deprotection Reagent | Peptide Sequence | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) | Reference |
| 20% 4-Methylpiperidine (4MP) in DMF | NBC112 | 75 | 56 | 42 | [4] |
| 20% Piperidine (PP) in DMF | NBC112 | 72 | 58 | 42 | [4] |
| 10% Piperazine (PZ) in 9:1 DMF/Ethanol | NBC112 | 70 | 55 | 39 | [4] |
| 20% 4-Methylpiperidine (4MP) in DMF | NBC155 | 85 | 65 | 55 | [4] |
| 20% Piperidine (PP) in DMF | NBC155 | 88 | 68 | 60 | [4] |
| 10% Piperazine (PZ) in 9:1 DMF/Ethanol | NBC155 | 82 | 67 | 55 | [4] |
| 20% 4-Methylpiperidine (4MP) in DMF | NBC759 | 80 | 70 | 56 | [4] |
| 20% Piperidine (PP) in DMF | NBC759 | 83 | 72 | 60 | [4] |
| 10% Piperazine (PZ) in 9:1 DMF/Ethanol | NBC759 | 78 | 71 | 55 | [4] |
| 20% 4-Methylpiperidine (4MP) in DMF | NBC1951 | 65 | 45 | 29 | [4] |
| 20% Piperidine (PP) in DMF | NBC1951 | 70 | 48 | 34 | [4] |
| 10% Piperazine (PZ) in 9:1 DMF/Ethanol | NBC1951 | 62 | 47 | 29 | [4] |
Table 2: Kinetics of Fmoc Removal
| Deprotection Reagent | t1/2 (seconds) | Time for 99.99% Deprotection (minutes) | Reference |
| 20% Piperidine in DMF | 7 | 1.5 | [8] |
| 5% Piperidine in DMF | - | 10.4 | [9] |
| 2% Piperazine in DMF | 139 | - | [8] |
| 5% Piperazine in DMF | 50 | 11 | [8] |
| 10% Piperazine in EtOH:NMP (10:90) | 21 | - | [8] |
| 5% Piperazine + 0.5% DBU in DMF | 12 | - | [8] |
| 5% Piperazine + 1% DBU in DMF | 7 | 1.5 | [8] |
| 5% Piperazine + 2% DBU in DMF | 4 | < 1 | [8] |
Table 3: Aspartimide Formation in a Model Peptide (VKDGYI)
| Deprotection Condition | Target Peptide (%) | Aspartimide and Related By-products (%) | Reference |
| 5% Piperazine + 1% DBU in DMF | < 5 | > 95 | [8] |
| Piperazine (conditions not specified) | Significantly reduced vs. piperidine | - | [1] |
| Piperidine (conditions not specified) | - | Higher levels of aspartimide | [1] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperazine
This protocol is suitable for routine peptide synthesis where minimizing aspartimide formation is a priority.
Reagents:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 10% (w/v) piperazine in a 9:1 mixture of N,N-dimethylformamide (DMF) and ethanol. Note: Ethanol is added to improve the solubility of piperazine.[4]
-
DMF (peptide synthesis grade)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 10% piperazine deprotection solution to the resin (typically 10 mL per gram of resin).
-
Agitate the resin suspension at room temperature for 10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time for a total of two deprotection treatments.
-
Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove residual piperazine and the dibenzofulvene-piperazine adduct.
-
The resin is now ready for the next coupling step.
Protocol 2: Rapid Fmoc Deprotection with Piperazine and DBU
This protocol is designed for accelerated peptide synthesis, including microwave-assisted methods, and for sequences prone to aggregation where fast deprotection is advantageous.
Reagents:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 5% (w/v) piperazine and 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
DMF (peptide synthesis grade)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 5% piperazine + 2% DBU deprotection solution to the resin.
-
Agitate the resin suspension at room temperature for 1-3 minutes. For microwave-assisted synthesis, a typical protocol is 30 seconds followed by a 3-minute irradiation at up to 80°C.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).
-
The resin is now ready for the next coupling step.
Caution: The addition of DBU significantly increases the basicity of the solution. While this accelerates Fmoc removal, it may increase the risk of aspartimide formation in highly susceptible sequences. For such sequences, reducing the DBU concentration to 1% or using Protocol 1 is recommended.[8]
Visualizations
Mechanism of Fmoc Deprotection by Piperazine
The deprotection of the Fmoc group by a secondary amine like piperazine proceeds via a β-elimination mechanism. The base removes the acidic proton from the C9 position of the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate. Piperazine then acts as a nucleophile to trap the highly reactive DBF, forming a stable adduct.
Caption: Mechanism of Fmoc deprotection using piperazine.
Experimental Workflow for Fmoc Deprotection
The following diagram illustrates the general workflow for the Fmoc deprotection step in solid-phase peptide synthesis using piperazine.
Caption: General experimental workflow for Fmoc deprotection.
Conclusion
Piperazine presents a viable and often advantageous alternative to piperidine for Fmoc deprotection in SPPS. Its use can significantly reduce the incidence of aspartimide formation, a critical consideration for the synthesis of peptides containing aspartic acid. While standard protocols with piperazine may exhibit slightly slower kinetics than with piperidine, optimized methods, particularly those incorporating DBU or microwave heating, can achieve rapid and efficient deprotection. The improved safety profile and lack of regulatory restrictions further enhance the appeal of piperazine for routine and large-scale peptide synthesis. Researchers and drug development professionals are encouraged to consider these protocols to enhance the purity, yield, and overall efficiency of their peptide synthesis endeavors.
References
- 1. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Application Notes and Protocols for Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) and its Effect on Aspartimide Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative technology in peptide chemistry, significantly accelerating synthesis times and improving the purity of crude peptides.[1][2] By utilizing microwave energy, both the coupling and Fmoc deprotection steps of SPPS can be expedited, with coupling reactions often completing in as little as 5 minutes and Fmoc removal in 3 minutes.[1][3] However, the elevated temperatures associated with microwave heating can also potentiate common side reactions, most notably the formation of aspartimide.[4]
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction involving the side chain of an aspartic acid (Asp) residue. This side reaction is particularly problematic as it can lead to a mixture of by-products, including α- and β-peptides and their epimers, which are often difficult to separate from the target peptide. This application note provides a detailed overview of the mechanisms of aspartimide formation in the context of microwave-assisted SPPS and outlines effective strategies and protocols to mitigate this undesirable side reaction.
Mechanism of Aspartimide Formation
Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen C-terminal to an Asp residue, which is facilitated by the basic conditions of the Fmoc deprotection step (typically using piperidine). The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester, leading to the formation of a five-membered succinimide ring, the aspartimide. This cyclic intermediate is susceptible to nucleophilic attack by piperidine or hydrolysis, which can open the ring to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide. Furthermore, the α-carbon of the aspartimide is prone to epimerization under basic conditions.
Mechanism of Aspartimide Formation
Strategies to Minimize Aspartimide Formation in Microwave-Assisted SPPS
Several strategies can be employed to suppress aspartimide formation during microwave-assisted SPPS. These generally involve modification of the deprotection conditions, the use of sterically hindered Asp protecting groups, or backbone protection.
Modification of Deprotection Conditions
-
Addition of an Acidic Additive: The inclusion of a weak acid, such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, in the piperidine deprotection solution can help to neutralize the basicity of the microenvironment around the peptide, thereby reducing the rate of backbone amide deprotonation.[5][6]
-
Use of a Weaker Base: Replacing piperidine with a less nucleophilic and weaker base, such as piperazine, has been shown to significantly reduce aspartimide formation.[5][7]
Use of Sterically Hindered Protecting Groups
Employing bulky protecting groups on the β-carboxyl group of the aspartic acid side chain can sterically hinder the intramolecular nucleophilic attack. Examples of such protecting groups include 3-methyl-pent-3-yl (OMpe) and 2-phenyl-2-propyl (Opsi).
Backbone Protection
The introduction of a protecting group on the backbone amide nitrogen of the amino acid C-terminal to the Asp residue can prevent the initial deprotonation step required for cyclization. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a commonly used backbone protecting group.
Experimental Protocols
General Protocol for Microwave-Assisted SPPS
This protocol provides a general framework for microwave-assisted SPPS. Specific parameters may require optimization based on the peptide sequence and the microwave synthesizer being used.
General Microwave-Assisted SPPS Workflow
Materials:
-
Fmoc-protected amino acids
-
Solid support resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma Pure)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Apply microwave irradiation (e.g., 75°C for 3 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Add the Fmoc-protected amino acid, coupling reagent, and base to the resin. Apply microwave irradiation (e.g., 75-90°C for 5 minutes).
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin with DMF followed by dichloromethane (DCM).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify the mass by liquid chromatography-mass spectrometry (LC-MS).
Protocol for Minimizing Aspartimide Formation using HOBt in the Deprotection Solution
Modification to the General Protocol:
-
In the Fmoc Deprotection step, use a solution of 20% piperidine in DMF containing 0.1 M HOBt.
Protocol for Minimizing Aspartimide Formation using Piperazine
Modification to the General Protocol:
-
In the Fmoc Deprotection step, replace the 20% piperidine in DMF solution with a 10% piperazine in NMP/EtOH (9/1) solution.[8]
Quantitative Data on Aspartimide Formation
The extent of aspartimide formation is highly sequence-dependent, with Asp-Gly sequences being particularly susceptible. The following tables summarize quantitative data from various studies, comparing the effectiveness of different strategies to suppress this side reaction during microwave-assisted SPPS.
Table 1: Effect of Deprotection Reagent on Aspartimide Formation in a Model Peptide (VKDGYI)
| Deprotection Reagent | Microwave Conditions | % Aspartimide Formation (Relative) | Reference |
| 20% Piperidine in DMF | Not specified | High | [5] |
| 20% Piperidine in DMF + 0.1M HOBt | Not specified | Reduced | [5] |
| 5% Piperazine in DMF + 0.1M HOBt | Not specified | Significantly Reduced | [5] |
| 10% Piperazine in NMP/EtOH + 0.1M HOBt | 1 min at 90°C | Low (1.61% D-Asp) | [8] |
Table 2: Comparison of Aspartic Acid Protecting Groups in the Synthesis of a Model Peptide
| Asp Protecting Group | Microwave Conditions | % Target Peptide | % Aspartimide-related Impurities | Reference |
| Fmoc-Asp(OtBu)-OH | Standard Microwave Protocol | Lower | Higher | Synthesized from multiple sources |
| Fmoc-Asp(OMpe)-OH | Standard Microwave Protocol | Higher | Lower | Synthesized from multiple sources |
| Fmoc-Asp(OPhP)-OH | 1 min/90°C deprotection, 2 min/90°C coupling | High | Minimized | [8] |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 1 min/90°C deprotection | High | Minimized | [8] |
Note: The exact percentages of aspartimide formation can vary significantly based on the specific peptide sequence, resin, and microwave synthesizer used. The data presented here is for comparative purposes.
Conclusion
Microwave-assisted SPPS offers a rapid and efficient method for peptide synthesis. While the elevated temperatures can increase the propensity for aspartimide formation, this side reaction can be effectively controlled through the implementation of optimized protocols. The use of additives like HOBt in the deprotection solution, the substitution of piperidine with piperazine, and the utilization of sterically hindered protecting groups for aspartic acid are all proven strategies to minimize the formation of aspartimide and its related by-products. By carefully selecting the appropriate synthetic strategy, researchers can leverage the speed and efficiency of microwave-assisted SPPS while ensuring the synthesis of high-purity peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPPS Technology [cem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 8. interanalyt.ru [interanalyt.ru]
Application Notes and Protocols for Native Chemical Ligation in Sequences Prone to Aspartimide Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Native Chemical Ligation (NCL) is a powerful technique for the total or semi-synthesis of proteins and large peptides from unprotected peptide segments.[1] The reaction typically involves the chemoselective ligation of a peptide-C-terminal thioester with another peptide bearing an N-terminal cysteine residue, forming a native peptide bond at the ligation junction.[1] However, a significant challenge in NCL arises when dealing with peptide sequences containing aspartic acid (Asp) residues, particularly those followed by a small amino acid like glycine (Gly). These sequences are highly susceptible to aspartimide formation, a side reaction that can lead to the formation of undesired β-isopeptides, racemization, and other byproducts, ultimately reducing the yield and purity of the target protein.[2][3]
Aspartimide formation proceeds through the intramolecular cyclization of the aspartyl side-chain carboxylate with the backbone amide nitrogen of the following amino acid.[3] This side reaction is promoted by basic conditions and elevated temperatures. While well-documented in solid-phase peptide synthesis (SPPS), aspartimide formation can also occur under the neutral to slightly basic conditions often employed for NCL, especially during prolonged reaction times or at elevated temperatures used to drive sluggish ligations.[4]
These application notes provide a comprehensive guide to performing NCL on peptide sequences prone to aspartimide formation. We will discuss strategies to minimize this side reaction, including optimized ligation conditions and the use of backbone protection. Detailed protocols and quantitative data are provided to enable researchers to successfully synthesize challenging aspartate-containing proteins.
Data Presentation: Minimizing Aspartimide Formation
The formation of aspartimide and its subsequent hydrolysis to α- and β-peptides is a critical side reaction to control during NCL. The choice of reaction conditions, particularly temperature and buffer composition, plays a crucial role in minimizing the formation of these byproducts.
Table 1: Influence of Temperature on Aspartimide Formation During NCL
A model study on a peptide containing an Asp-Gly sequence demonstrated a significant reduction in aspartimide formation at lower temperatures. The following table summarizes the percentage of aspartimide-related byproducts observed after a 24-hour ligation at different temperatures.
| Temperature (°C) | Aspartimide-Related Byproducts (%) | Reference |
| 50 | ~20 | [4] |
| 37 | ~15 | [4] |
| 25 | < 5 (nearly abolished) | [4] |
Table 2: Comparison of Ligation Buffers for Aspartimide Suppression
The choice of buffer can also influence the extent of aspartimide formation. While phosphate buffers are commonly used for NCL, HEPES buffer has been shown to be a better alternative for minimizing this side reaction.[4][5]
| Buffer System | Key Advantages for Aspartimide Suppression | Reference |
| HEPES | Zwitterionic nature provides good buffering capacity in the optimal pH range for NCL (7.0-7.5) with potentially less catalysis of aspartimide formation compared to phosphate. Does not precipitate with divalent cations. | [1][4][5] |
| Phosphate | Traditional NCL buffer, but can contribute to aspartimide formation, especially at higher pH and temperature. | [4][6] |
Experimental Protocols
Protocol 1: General Native Chemical Ligation with Optimized Conditions for Aspartimide-Prone Sequences
This protocol describes a general method for NCL, incorporating key modifications to suppress aspartimide formation.
Materials:
-
Peptide 1: C-terminal thioester (e.g., MESNa, MPAA)
-
Peptide 2: N-terminal cysteine
-
Ligation Buffer: 200 mM HEPES, 6 M Guanidine Hydrochloride (Gdn·HCl), 50 mM TCEP, 100 mM MPAA, pH 7.2
-
Quenching Solution: 10% Acetic Acid
-
RP-HPLC system for reaction monitoring and purification
-
Mass spectrometer for product characterization
Procedure:
-
Peptide Preparation: Synthesize Peptide 1 (with a C-terminal thioester) and Peptide 2 (with an N-terminal cysteine) using standard solid-phase peptide synthesis (SPPS) protocols. For sequences highly prone to aspartimide formation (e.g., Asp-Gly), consider using a backbone protection strategy for the Asp residue during SPPS (see Protocol 2).
-
Ligation Reaction Setup:
-
Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the Ligation Buffer to a final peptide concentration of 1-5 mM.
-
Ensure the final pH of the reaction mixture is between 7.0 and 7.5. Adjust with 1 M NaOH or 1 M HCl if necessary.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at a reduced temperature, ideally 25°C , to minimize aspartimide formation.[4]
-
For particularly sensitive sequences, the temperature can be further lowered to 15-20°C, though this may require longer reaction times.
-
-
Reaction Monitoring:
-
Monitor the progress of the ligation reaction by RP-HPLC at regular intervals (e.g., every 1-2 hours).
-
Analyze the reaction mixture by mass spectrometry to confirm the formation of the desired product and identify any potential byproducts, including the aspartimide derivative (mass loss of 18 Da).
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete (as determined by HPLC), quench the reaction by adding the Quenching Solution to lower the pH.
-
Purify the target protein by preparative RP-HPLC.
-
Characterize the purified protein by mass spectrometry and other analytical techniques as required.
-
Protocol 2: NCL with Backbone-Protected Aspartic Acid Residues
For extremely challenging sequences, temporary backbone protection of the aspartic acid residue can completely prevent aspartimide formation during both SPPS and NCL. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a commonly used backbone protecting group that can be removed during the final acid cleavage from the resin.[7][8]
Materials:
-
Fmoc-Asp(OR)-OH with Hmb backbone protection (for SPPS)
-
All materials listed in Protocol 1
Procedure:
-
Peptide Synthesis with Backbone Protection:
-
During SPPS of the peptide fragment containing the aspartimide-prone sequence, incorporate the Fmoc-Asp(OR)-(Hmb)-OH amino acid at the desired position.
-
Continue the synthesis of the peptide thioester or N-terminal cysteine peptide as usual.
-
The Hmb group is stable to the basic conditions of Fmoc deprotection but is cleaved during the final TFA cocktail treatment to deprotect the side chains and cleave the peptide from the resin.
-
-
Native Chemical Ligation:
-
Perform the NCL reaction following the steps outlined in Protocol 1. Since the backbone nitrogen is protected during synthesis, the risk of aspartimide formation is significantly reduced.
-
Even with backbone protection, it is still recommended to use the optimized ligation conditions (HEPES buffer, 25°C) to ensure high efficiency and minimize any other potential side reactions.
-
-
Purification and Characterization:
-
Follow the quenching, purification, and characterization steps as described in Protocol 1.
-
Mandatory Visualization
References
- 1. HEPES VS PBS (phosphate buffered saline) - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HEPES VS PBS (phosphate buffered saline) - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
Mitigating Aspartimide Formation in the Synthesis of Peptides Containing Asp-X Motifs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing aspartic acid (Asp) residues, particularly in Asp-X sequences where X is a small amino acid like Glycine (Gly) or Serine (Ser), presents a significant challenge due to the propensity for aspartimide formation. This intramolecular cyclization side reaction, which occurs under both acidic and basic conditions common in solid-phase peptide synthesis (SPPS), leads to the formation of a succinimide ring. The subsequent ring-opening can result in a mixture of α- and β-aspartyl peptides, as well as racemization of the aspartic acid residue. These byproducts are often difficult to separate from the target peptide, leading to decreased purity and yield, and can significantly impact the biological activity of the final product.
This document provides detailed application notes and experimental protocols for the synthesis of peptides containing Asp-X motifs, with a focus on strategies to minimize or eliminate aspartimide formation and subsequent rearrangement. The methods described herein are crucial for obtaining high-purity peptides for research, therapeutic, and diagnostic applications.
Understanding the Challenge: The Mechanism of Aspartimide Formation
Aspartimide formation is initiated by the nucleophilic attack of the backbone amide nitrogen of the (i+1) residue on the side-chain carbonyl carbon of the Asp residue. This is particularly prevalent when the Asp side chain is protected with a relatively small ester group, such as the commonly used tert-butyl (OtBu) group. The reaction is catalyzed by the bases used for Fmoc deprotection (e.g., piperidine) and can also be promoted by acidic conditions during cleavage from the resin.
Peptide [label="Peptide Backbone with Asp(OtBu)-X", fillcolor="#F1F3F4"]; Piperidine [label="Piperidine (Fmoc Deprotection)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aspartimide [label="Aspartimide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis / Aminolysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alpha_Peptide [label="α-Aspartyl Peptide (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Peptide [label="β-Aspartyl Peptide (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemized_Peptide [label="Racemized Peptides (Byproducts)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Peptide -> Piperidine [label="Base-catalyzed\ncyclization"]; Piperidine -> Aspartimide; Aspartimide -> Hydrolysis [label="Ring opening"]; Hydrolysis -> Alpha_Peptide; Hydrolysis -> Beta_Peptide; Hydrolysis -> Racemized_Peptide; }
Caption: Mechanism of Aspartimide Formation and Rearrangement.Strategies for Minimizing Aspartimide Formation
Several strategies have been developed to overcome the challenge of aspartimide formation. These can be broadly categorized into:
-
Use of Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the ester protecting group on the Asp side chain physically hinders the intramolecular cyclization.
-
Backbone Protection: Introducing a protecting group on the backbone amide nitrogen of the residue C-terminal to the Asp prevents it from acting as a nucleophile.
This document will focus on providing protocols for these two highly effective approaches.
Data Presentation: Comparative Efficacy of Different Strategies
The following tables summarize quantitative data from studies on the synthesis of the model peptide Scorpion Toxin II (VKDGYI), which is highly prone to aspartimide formation. This data allows for a direct comparison of the effectiveness of different protecting groups in suppressing this side reaction.
Table 1: Comparison of Bulky Side-Chain Protecting Groups on Aspartimide Formation in the Synthesis of Scorpion Toxin II (VKDGYI)
| Asp Protecting Group | % Aspartimide Formation (per cycle) | % D-Asp Isomer | Reference |
| Fmoc-Asp(OtBu)-OH | 1.24 | High | [1] |
| Fmoc-Asp(OMpe)-OH | 0.4 | High | [1] |
| Fmoc-Asp(OEpe)-OH | ~0.0 | Low | [2] |
| Fmoc-Asp(OPhp)-OH | ~0.0 | Low | [2] |
| Fmoc-Asp(OBno)-OH | <0.1 | Very Low | [3][4] |
Data is compiled from studies by Behrendt et al. (2015 & 2016).[1][2][3][4][5]
Table 2: Efficacy of Backbone Protection in Preventing Aspartimide Formation
| Protecting Group Strategy | % Aspartimide Formation | Reference |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Completely Inhibited | [6][7] |
Qualitative data indicates complete suppression of aspartimide formation.
Experimental Protocols
The following are detailed protocols for the solid-phase synthesis of peptides containing Asp-X motifs using the recommended strategies.
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general framework for manual Fmoc-SPPS. Specific modifications for using bulky Asp protecting groups and Dmb-protected dipeptides are detailed in subsequent protocols.
start [label="Start: Resin Swelling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)"]; wash1 [label="DMF Wash"]; coupling [label="Amino Acid Coupling\n(Activator/Base in DMF)"]; wash2 [label="DMF Wash"]; repeat [label="Repeat for each Amino Acid", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; final_deprotection [label="Final Fmoc Deprotection"]; wash3 [label="Final Washes\n(DMF, DCM)"]; cleavage [label="Cleavage and Deprotection\n(TFA Cocktail)"]; precipitation [label="Precipitation in Ether"]; end [label="End: Purify and Analyze", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> repeat; repeat -> deprotection [label="Next cycle"]; repeat -> final_deprotection [label="Final cycle"]; final_deprotection -> wash3; wash3 -> cleavage; cleavage -> precipitation; precipitation -> end; }
Caption: General Workflow for Fmoc Solid-Phase Peptide Synthesis.Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min) and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Synthesis Using Bulky Asp Side-Chain Protecting Groups (e.g., Fmoc-Asp(OBno)-OH)
This protocol outlines the specific considerations when using sterically hindered Asp protecting groups. The general SPPS protocol (Protocol 1) is followed with minor modifications.
Key Considerations:
-
Amino Acid Derivatives: Utilize Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, or Fmoc-Asp(OBno)-OH in place of the standard Fmoc-Asp(OtBu)-OH.
-
Coupling: Due to the increased steric bulk, a more potent coupling reagent and slightly longer coupling times may be beneficial.
-
Recommended Coupling Reagent: HATU is recommended for coupling the bulky Asp derivative and the subsequent amino acid.
-
Coupling Time: Extend the coupling time to 2-4 hours to ensure complete reaction. A Kaiser test can be performed to confirm complete coupling.[3]
-
Modified Coupling Step (Step 4 in Protocol 1):
-
Pre-activation: Dissolve Fmoc-Asp(OBno)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.
Protocol 3: Synthesis Using Backbone Protection (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
This protocol describes the use of a pre-formed dipeptide with a dimethoxybenzyl (Dmb) group on the glycine nitrogen to completely prevent aspartimide formation in Asp-Gly sequences.[6]
AspGly [label="Asp-Gly Sequence", fillcolor="#F1F3F4"]; DmbGly [label="Glycine Amide Nitrogen\n(Nucleophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DmbProtection [label="Dmb Protecting Group", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NoCyclization [label="Intramolecular Cyclization\nPrevented", fillcolor="#34A853", fontcolor="#FFFFFF"];
AspGly -> DmbGly; DmbGly -> DmbProtection [label="is protected by"]; DmbProtection -> NoCyclization; }
Caption: Logic of Dmb Backbone Protection.Key Considerations:
-
Dipeptide Insertion: The Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide is incorporated as a single unit.
-
Coupling: Standard coupling conditions are generally effective.
-
Recommended Coupling Reagent: HBTU/DIPEA or HATU/DIPEA.
-
Coupling Time: 1-2 hours.
-
-
Dmb Removal: The Dmb group is labile to trifluoroacetic acid and is removed during the final cleavage step.
Modified Coupling Step (Step 4 in Protocol 1 for the Asp-Gly junction):
-
Pre-activation: Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2 equivalents), HBTU (1.9 equivalents), and DIPEA (4 equivalents) in DMF.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 1-2 hours.
Conclusion
The formation of aspartimide is a critical challenge in the synthesis of peptides containing Asp-X motifs. However, by employing rational strategies such as the use of sterically hindered side-chain protecting groups or backbone protection, it is possible to significantly reduce or completely eliminate this side reaction. The protocols provided in this document offer robust and reliable methods for the synthesis of high-purity peptides containing these challenging sequences, thereby enabling the advancement of research and development in the fields of chemistry, biology, and medicine. For the most challenging sequences, particularly those containing the Asp-Gly motif, the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended for complete prevention of aspartimide formation. For other Asp-X sequences, the use of Fmoc-Asp(OBno)-OH provides an excellent balance of high protection and good coupling efficiency.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Aspartimide Formation in Long Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize aspartimide formation during long peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in peptide synthesis?
Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc/tBu strategy. It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring.[1][2][3] This reaction is problematic for several reasons:
-
Formation of Impurities: The aspartimide intermediate can be hydrolyzed to form a mixture of α- and β-peptides, which are difficult to separate from the target peptide due to their similar properties.[2]
-
Racemization: The α-carbon of the aspartimide ring is prone to epimerization, leading to the formation of D-Asp residues in the peptide sequence.[4]
-
Chain Termination: In some cases, the aspartimide intermediate can lead to the termination of the peptide chain elongation.[5]
-
Co-elution during Purification: The resulting impurities often co-elute with the desired peptide during HPLC purification, making it challenging to obtain a pure product.
Q2: Which amino acid sequences are most susceptible to aspartimide formation?
The sequence of the peptide plays a crucial role in the propensity for aspartimide formation. The most susceptible sequences are those where the aspartic acid residue is followed by a small, sterically unhindered amino acid. The most problematic sequences include:
-
Asp-Gly: This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1]
-
Asp-Asn
-
Asp-Ser
-
Asp-Ala
Q3: What are the main factors that promote aspartimide formation?
Several factors during SPPS can promote the formation of aspartimide:
-
Base-catalyzed Deprotection: The use of strong bases, such as piperidine, for the removal of the Fmoc protecting group is a primary driver of aspartimide formation.[2][3]
-
Elevated Temperature: Higher temperatures during coupling or deprotection steps can accelerate the rate of aspartimide formation.
-
Solvent Polarity: Polar aprotic solvents like dimethylformamide (DMF), commonly used in SPPS, can facilitate the cyclization reaction.[6]
-
Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group for the Asp side chain offers minimal steric hindrance and is susceptible to this side reaction.[4]
Troubleshooting Guides
Issue 1: Significant aspartimide formation detected in a peptide containing an Asp-Gly sequence.
Root Cause Analysis: The Asp-Gly sequence is highly prone to aspartimide formation, especially under standard Fmoc-SPPS conditions using piperidine for deprotection.
Recommended Solutions:
-
Modify Fmoc-Deprotection Conditions:
-
Use a weaker base: Replace 20% piperidine in DMF with 50% morpholine in DMF. Morpholine is a weaker base and has been shown to significantly reduce aspartimide formation.[7]
-
Add an acidic additive: Incorporate an acidic additive into the piperidine deprotection solution. A common and effective solution is 20% piperidine with 0.1 M hydroxybenzotriazole (HOBt) in DMF.
-
Use Dipropylamine (DPA): DPA has been reported as an alternative Fmoc deprotection reagent that strongly reduces aspartimide formation compared to piperidine.[8]
-
-
Employ Sterically Hindered Asp Protecting Groups:
-
Instead of the standard Fmoc-Asp(OtBu)-OH, use an amino acid with a bulkier side-chain protecting group to sterically hinder the cyclization reaction.
Protecting Group Description OMpe (3-methylpent-3-yl) Offers increased steric bulk compared to OtBu. OEpe (3-ethyl-3-pentyl) Provides even greater steric hindrance.[9] OPhp (4-n-propyl-4-heptyl) A highly bulky protecting group for challenging sequences.[9] OBno (5-n-butyl-5-nonyl) Another very bulky protecting group shown to reduce aspartimide formation.[9] -
-
Utilize Backbone Protection:
-
Protect the backbone amide nitrogen of the glycine residue following the aspartic acid. The most common method is to use a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH , where Dmb (2,4-dimethoxybenzyl) protects the amide nitrogen.[2][10][11] This approach has been shown to completely prevent aspartimide formation.[11]
-
Issue 2: Aspartimide formation is still observed even after modifying deprotection conditions and using bulkier protecting groups.
Root Cause Analysis: For extremely sensitive sequences or very long peptides with multiple Asp residues, the above strategies may not be sufficient to completely eliminate aspartimide formation.
Recommended Advanced Solution:
-
Use Cyanosulfurylide (CSY) Protected Aspartic Acid:
-
Fmoc-Asp(CSY)-OH is an innovative building block where the carboxylic acid side chain is masked by a stable C-C bond, making it impervious to base-catalyzed cyclization.[1][3][12][13] This method has been reported to completely suppress aspartimide formation.[3] The CSY group is stable throughout the synthesis and is removed post-synthesis using an oxidative cleavage with reagents like N-chlorosuccinimide (NCS).[1][12]
-
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with Piperidine/HOBt
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Deprotection Step:
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add the 20% piperidine/0.1 M HOBt solution to the resin.
-
Allow the reaction to proceed for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.
-
Protocol 2: Incorporation of Fmoc-Asp(Dmb)Gly-OH Dipeptide
-
Standard Coupling Procedure: The Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide can be coupled using standard coupling protocols.[2]
-
Reagent Preparation:
-
Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 equivalents) in DMF.
-
Add a coupling reagent such as HBTU (1.5-2 equivalents) and a base like DIPEA (3-4 equivalents).
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
Wash the resin thoroughly with DMF.
-
-
Deprotection of Dmb group: The Dmb group is stable to the basic conditions of Fmoc removal and is cleaved simultaneously with the side-chain protecting groups and cleavage from the resin using standard TFA cleavage cocktails.[2][10]
Protocol 3: Using Fmoc-Asp(CSY)-OH
-
Coupling: Couple Fmoc-Asp(CSY)-OH using standard coupling procedures as described in Protocol 2. The CSY group is stable to standard SPPS conditions.[1]
-
Peptide Synthesis: Continue with the peptide synthesis as planned.
-
Cleavage from Resin: Cleave the peptide from the resin and remove other side-chain protecting groups using a standard TFA cleavage cocktail. The CSY group remains on the Asp side chain.
-
CSY Group Removal (Post-Cleavage):
-
Dissolve the crude peptide containing the Asp(CSY) residue in a mixture of acetonitrile and buffered aqueous solution.
-
Add a solution of N-chlorosuccinimide (NCS) to the peptide solution.[12]
-
The reaction is typically fast (complete within minutes). Monitor the reaction by LC-MS to ensure complete removal of the CSY group.
-
Purify the final peptide by HPLC.
-
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Troubleshooting workflow for minimizing aspartimide formation.
References
- 1. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. Bot Detection [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New <i>t</i>‐butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS [ouci.dntb.gov.ua]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing piperidine concentration for Fmoc deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of piperidine for Fmoc deprotection?
A standard and widely used condition for Fmoc deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][2] This concentration generally provides efficient removal of the Fmoc protecting group. However, the optimal concentration can vary depending on the specific peptide sequence and synthesis conditions.
Q2: I'm observing incomplete Fmoc deprotection. What are the possible causes and solutions?
Incomplete deprotection can lead to deletion sequences in your final peptide product.[3][4] Several factors can contribute to this issue:
-
Peptide Aggregation: Difficult or aggregating sequences can hinder the access of piperidine to the Fmoc group.[5][6]
-
Insufficient Reaction Time: The standard deprotection time may not be sufficient for all sequences.
-
Reagent Quality: Degradation of the piperidine or DMF can reduce deprotection efficiency.
Troubleshooting Steps:
-
Extend Reaction Time: Increase the duration of the piperidine treatment or perform a second treatment.[1][4]
-
Increase Piperidine Concentration: While 20% is standard, concentrations up to 55% have been reported, although this can increase the risk of side reactions.[7]
-
Incorporate a Chaotropic Agent: Consider adding a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 1-2%) to the piperidine solution to disrupt aggregation.[4][5]
-
Use Fresh Reagents: Ensure the piperidine and DMF are of high quality and have not degraded.
Q3: What are the common side reactions associated with piperidine-mediated Fmoc deprotection, and how can I minimize them?
The basic nature of piperidine can catalyze several unwanted side reactions:
-
Aspartimide Formation: This is a significant side reaction, particularly when an aspartic acid (Asp) residue is followed by a glycine (Gly), asparagine (Asn), glutamine (Gln), or arginine (Arg).[4][8] It proceeds through a cyclic imide intermediate and can lead to epimerization.[4][8]
-
Diketopiperazine (DKP) Formation: This occurs at the N-terminal dipeptide stage, where the deprotected amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[4][9] C-terminal proline residues are particularly susceptible.[4]
-
Piperidinyl-Alanine Formation: This side reaction can occur with C-terminal cysteine residues, where a base-catalyzed β-elimination is followed by the addition of piperidine.[4]
Strategies to Minimize Side Reactions:
| Side Reaction | Mitigation Strategies |
| Aspartimide Formation | - Use a lower concentration of piperidine (e.g., 5-10%) with longer reaction times.[5] - Add 1-hydroxybenzotriazole (HOBt) (0.1 M) to the piperidine solution.[8] - Consider using alternative, less nucleophilic bases like DBU in combination with a scavenger.[5] |
| Diketopiperazine (DKP) Formation | - Use dipeptide building blocks to bypass the problematic dipeptide stage.[4] - Employ resins with sterically hindered linkers. - Replace piperidine with tert-butyl ammonium fluoride (TBAF) for the critical deprotection step.[4] A combination of 2% DBU and 5% piperazine in NMP has also been shown to be effective.[9] |
| Piperidinyl-Alanine Formation | - Utilize a trityl-based protecting group for the cysteine side chain.[4] |
Q4: Are there alternatives to piperidine for Fmoc deprotection?
Yes, several alternatives are available, which can be beneficial for sensitive sequences or to avoid the handling restrictions associated with piperidine.[2][3]
| Alternative Reagent | Concentration & Solvent | Advantages | Disadvantages |
| 4-Methylpiperidine | 20% (v/v) in DMF | Similar efficiency to piperidine, not a controlled substance.[2][3] | May still cause similar side reactions to piperidine. |
| Piperazine | 5-10% (w/v) in DMF or NMP | Causes less aspartimide formation and racemization.[3][8][9] | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in DMF | Much faster deprotection than piperidine.[5] | Non-nucleophilic, so it does not scavenge the dibenzofulvene byproduct, often requiring the addition of a scavenger like piperidine.[5] Can catalyze aspartimide formation.[5] |
| Pyrrolidine | 2.5-3% in DMF | Lower boiling point, potentially allowing for easier removal.[6] | May require optimization to achieve the same purity as piperidine.[6] |
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Fmoc deprotection.
Caption: Troubleshooting workflow for Fmoc deprotection issues.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Ensure the resin is fully submerged.
-
Reaction: Gently agitate the resin for the specified time (typically 5-20 minutes). For difficult sequences, a two-step deprotection (e.g., 2 minutes followed by draining and a second 18-minute treatment) can be effective.
-
Reagent Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (e.g., 5 x 1-minute washes) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Confirmation (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Optimizing Piperidine Concentration for a Difficult Sequence
This protocol provides a framework for determining the optimal piperidine concentration when dealing with incomplete deprotection or side reactions.
-
Parallel Synthesis Setup: Prepare several small, identical samples of the peptide-resin in separate reaction vessels.
-
Variable Piperidine Concentrations: Prepare a range of piperidine concentrations in DMF (e.g., 5%, 10%, 20%, 30% v/v).
-
Deprotection: Treat each resin sample with a different piperidine concentration for a fixed amount of time (e.g., 20 minutes).
-
Washing: Wash all resin samples thoroughly with DMF as described in the standard protocol.
-
Cleavage and Analysis: Cleave a small amount of peptide from each resin sample using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
HPLC/MS Analysis: Analyze the crude peptide from each condition by HPLC and mass spectrometry to determine the purity and identify any deletion sequences or side products.
-
Evaluation: Compare the results to identify the piperidine concentration that provides the highest purity of the desired peptide with the minimal amount of byproducts.
Visualization of the Fmoc Deprotection Workflow
The following diagram illustrates the key steps in the Fmoc deprotection cycle during solid-phase peptide synthesis.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Bot Detection [iris-biotech.de]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Aspartimide Formation and Racemization of Aspartic Acid Residues in Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aspartimide formation and subsequent racemization of aspartic acid (Asp) residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in SPPS?
Aspartimide formation is a common side reaction in Fmoc-based SPPS, particularly at Asp-Xxx sequences where Xxx is Gly, Asn, Ser, or Thr.[1][2] It occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid residue, forming a five-membered succinimide ring. This reaction is catalyzed by the bases used for Fmoc deprotection, such as piperidine.[2][3]
The resulting aspartimide is highly susceptible to racemization at the α-carbon. Subsequent nucleophilic attack on the aspartimide ring, either by the deprotection base (e.g., piperidine) or water, can lead to the formation of a mixture of α- and β-aspartyl peptides, as well as their corresponding D-isomers.[4] These byproducts are often difficult to separate from the desired peptide due to similar masses and chromatographic properties, leading to reduced yield and purity of the final product.[4]
Q2: Which factors influence the rate of aspartimide formation?
Several factors can influence the extent of aspartimide formation:
-
Peptide Sequence: The amino acid C-terminal to the Asp residue plays a crucial role. Sequences like Asp-Gly are particularly prone to this side reaction due to the lack of steric hindrance from the glycine residue.[2]
-
Asp Side-Chain Protecting Group: The steric bulk of the protecting group on the Asp side chain can significantly impact the rate of aspartimide formation. Less bulky protecting groups offer less protection.[3][5]
-
Fmoc Deprotection Conditions: The choice of base, its concentration, and the duration of the deprotection step are critical. Stronger bases and longer exposure times increase the risk of aspartimide formation.[6]
-
Temperature: Elevated temperatures, especially in microwave-assisted SPPS, can accelerate aspartimide formation.[7]
-
Solvent: The polarity of the solvent can also play a role, with more polar solvents potentially increasing the rate of this side reaction.
Q3: What are the primary strategies to reduce or eliminate aspartimide formation?
The main strategies focus on modifying the Asp residue, the peptide backbone, or the deprotection conditions:
-
Use of Sterically Hindered Asp Protecting Groups: Employing bulky protecting groups on the β-carboxyl group of aspartic acid physically obstructs the formation of the succinimide ring.[3][4][5]
-
Backbone Protection: Introducing a protecting group on the backbone amide nitrogen of the amino acid preceding the Asp-Xxx motif can prevent the initial cyclization step.
-
Modification of Deprotection Conditions: This includes using weaker bases for Fmoc removal, such as piperazine, or adding acidic additives like hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to buffer the basicity.[1][5][7]
-
Use of Pre-formed Dipeptides: Incorporating a pre-synthesized dipeptide containing the problematic Asp-Xxx sequence can sometimes mitigate the issue.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant peak broadening or multiple peaks of the same mass in HPLC analysis of a peptide containing an Asp-Gly sequence. | High level of aspartimide formation leading to a mixture of α- and β-aspartyl peptides and their epimers. | 1. Switch to a bulkier Asp protecting group: Replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH or Fmoc-Asp(ODie)-OH. 2. Modify deprotection conditions: Use 5% piperazine in DMF for Fmoc removal instead of 20% piperidine. 3. Add HOBt to the deprotection solution: Use 20% piperidine in DMF containing 0.1 M HOBt. |
| Low yield of the desired peptide after purification. | Loss of product due to the formation of multiple hard-to-separate byproducts from aspartimide formation. | 1. Optimize Fmoc deprotection time: Reduce the deprotection time to the minimum required for complete Fmoc removal. 2. Employ backbone protection: If the sequence is particularly problematic, consider using a dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[8] |
| Racemization of the Asp residue is detected by chiral amino acid analysis. | Formation of the planar aspartimide intermediate allows for easy epimerization at the α-carbon. | All strategies aimed at preventing aspartimide formation will also reduce racemization. The most effective methods are those that completely suppress the formation of the succinimide ring. |
| Side reactions observed during microwave-assisted SPPS of Asp-containing peptides. | Elevated temperatures accelerating the rate of aspartimide formation. | 1. Lower the microwave coupling temperature: Reduce the temperature for the coupling of the amino acid following the Asp residue.[7] 2. Use a combination of microwave and conventional synthesis: Perform the critical coupling and deprotection steps at room temperature.[7] 3. Utilize piperazine for deprotection: Piperazine has been shown to reduce aspartimide formation in microwave SPPS.[1] |
Quantitative Data on Aspartimide Formation
The following tables summarize quantitative data on the effectiveness of different strategies in reducing aspartimide formation.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
| Aspartate Derivative | Peptide Sequence | Deprotection Conditions | % Aspartimide Formation | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 20% Piperidine/DMF, 200 min | 10.5 | |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 20% Piperidine/DMF, 200 min | 1.2 | |
| Fmoc-Asp(OBno)-OH | VKDGYI | 20% Piperidine/DMF, 200 min | 0.1/cycle | |
| Fmoc-Asp(OtBu)-OH | VKDNYI | 20% Piperidine/DMF, 200 min | 4.8 | |
| Fmoc-Asp(OMpe)-OH | VKDNYI | 20% Piperidine/DMF, 200 min | 0.4 | |
| Fmoc-Asp(OBno)-OH | VKDNYI | 20% Piperidine/DMF, 200 min | <0.1 | |
| Fmoc-Asp(OtBu)-OH | VKDRYI | 20% Piperidine/DMF, 200 min | 1.5 | |
| Fmoc-Asp(OMpe)-OH | VKDRYI | 20% Piperidine/DMF, 200 min | 0.2 | |
| Fmoc-Asp(OBno)-OH | VKDRYI | 20% Piperidine/DMF, 200 min | <0.1 |
Table 2: Effect of Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | Peptide Sequence | % Aspartimide Formation | Reference |
| 20% Piperidine/DMF | VKDGYI | Significant | [1] |
| 20% Piperidine/DMF + 0.1 M HOBt | VKDGYI | Reduced | [1] |
| 5% Piperazine/DMF | VKDGYI | Reduced | [1] |
| 5% Piperazine/DMF + 0.1 M HOBt | VKDGYI | Further Reduced | [1] |
| Dipropylamine (DPA) | Hexapeptide 1 | 11% (at 90°C) | [9] |
| Piperidine (PPR) | Hexapeptide 1 | 20% (at 90°C) | [9] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Gently agitate the resin for the desired amount of time (typically 5-20 minutes).
-
Draining: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Fmoc Deprotection using Piperazine to Reduce Aspartimide Formation
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Add a solution of 5% (w/v) piperazine in DMF to the resin.
-
Reaction: Gently agitate the resin for 5-30 minutes.
-
Draining: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
Protocol 3: Fmoc Deprotection with HOBt Additive
-
Prepare Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Add the prepared deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 5-20 minutes.
-
Draining: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
Visualizations
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Caption: Key strategies to mitigate aspartimide formation in SPPS.
Caption: Decision workflow for Fmoc deprotection in SPPS.
References
- 1. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bot Detection [iris-biotech.de]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aspartimide Impurity Purification Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the purification of peptides containing aspartimide impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides susceptible to aspartimide formation.
Problem: My HPLC chromatogram shows multiple peaks close to my target peptide peak, some of which are difficult to resolve.
Possible Cause: This is a classic sign of aspartimide-related impurities. The aspartimide itself can be one peak, but it can also lead to the formation of β-aspartyl peptides (iso-peptides) and racemized versions of both the native α- and β-peptides.[1][2][3] These impurities often have very similar retention times to the desired product, making separation by standard HPLC challenging.[3]
Solution Workflow:
Caption: Troubleshooting workflow for HPLC purification issues.
Detailed Steps:
-
Confirm Impurity Identity: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the peaks.
-
The aspartimide intermediate will have a mass 18 Da less than the target peptide (due to the loss of a water molecule).
-
The α- and β-aspartyl peptides will have the same mass as the target peptide, making them particularly difficult to distinguish without specialized analytical techniques.[3]
-
-
Optimize HPLC Method:
-
Gradient: A shallower gradient during the elution of the target peptide can improve resolution.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the charge state of the impurities and the target peptide, potentially improving separation.
-
Stationary Phase: Consider a different column chemistry (e.g., C18, Phenyl-Hexyl) that may offer different selectivity.
-
-
Preventive Measures for Re-synthesis: If purification is unsuccessful, the most effective solution is to prevent the formation of the impurities in the first place. Refer to the FAQ section below for detailed prevention strategies.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc strategy.[2] It occurs when the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp, forming a cyclic succinimide intermediate known as an aspartimide.[1]
This is problematic because the aspartimide ring is unstable and can be opened by nucleophiles (like water or piperidine) to yield not only the desired α-aspartyl peptide but also a significant amount of the undesired β-aspartyl peptide (an isomer).[4] Furthermore, the intermediate is prone to racemization, leading to a mixture of D- and L-isomers of both α- and β-peptides.[2] These by-products are often difficult or impossible to separate from the target peptide using standard chromatographic methods.[1][3]
Caption: Mechanism of aspartimide formation and resulting by-products.
Q2: Which amino acid sequences are most prone to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The residue immediately C-terminal to the aspartic acid is the most critical factor. Sequences where Asp is followed by a small, unhindered amino acid are most susceptible.[1]
-
Also problematic: Asp-Asn (DN), Asp-Arg (DR), Asp-Asp (DD), Asp-Ser (DS), Asp-Ala (DA), Asp-Cys (DC)[1][2][4]
Q3: How can I prevent or minimize aspartimide formation during synthesis?
Several strategies can be employed to suppress this side reaction:
-
Modify Fmoc-Deprotection Conditions:
-
Use Sterically Hindered Side-Chain Protecting Groups for Asp:
-
Employ Backbone Protection:
-
Utilize Novel Protecting Groups:
Q4: What are the best analytical methods to detect and quantify aspartimide-related impurities?
-
RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography is the primary tool for detection. A high-resolution column and an optimized, shallow gradient are necessary to attempt separation of the closely eluting species.[3]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is essential for confirming the identity of the impurities. It allows for the detection of the -18 Da mass shift of the aspartimide intermediate and confirms that the isomeric by-products have the same mass as the desired peptide.[12]
Data Summary Tables
Table 1: Effect of Fmoc-Cleavage Reagent on Aspartimide Formation
| Cleavage Reagent | Relative Aspartimide Formation | Notes | Reference |
| 30% Piperidine in DMF | High | Standard condition, but strongly promotes aspartimide formation. | [4] |
| 30% Piperidine / 0.1 M Formic Acid | Medium | Addition of acid reduces the side reaction. | [4] |
| 50% Morpholine in DMF | Low | Weaker base, significantly less aspartimide, but may be less efficient. | [4] |
| Piperazine | Low | Weaker base, alternative to piperidine. | [5] |
Table 2: Comparison of Asp Side-Chain Protecting Groups for Suppressing Aspartimide Formation in VKDGYI Peptide
| Asp Protecting Group | % Target Peptide Remaining | % Aspartimide + By-products | Reference |
| Fmoc-Asp(OtBu)-OH | 75.6% | 24.4% | [3] |
| Fmoc-Asp(OMpe)-OH | 97.4% | 2.6% | [3] |
| Fmoc-Asp(OBno)-OH | 99.9% | 0.1% | [3] |
*Data derived from a stress test involving 100 simulated deprotection cycles (200 min total exposure to 20% piperidine in DMF).[3]
Experimental Protocols
Protocol 1: Fmoc-Deprotection with Reduced Aspartimide Formation
This protocol is a modification of the standard Fmoc-deprotection step to minimize aspartimide formation.
Reagents:
-
Fmoc-deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF. Caution: HOBt is explosive when fully anhydrous.[5] Use the commercially available wetted form.
Procedure:
-
Swell the peptide resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the Fmoc-deprotection solution (20% piperidine / 0.1 M HOBt in DMF) to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and cleaved Fmoc adducts.
-
Proceed with the next amino acid coupling step.
Protocol 2: Cleavage and Deprotection of Peptides with Cyanosulfurylide (CSY) Protecting Group
This protocol describes the two-stage process to deprotect the CSY group and cleave the peptide from the resin. This is typically performed post-synthesis in solution for best results.[11]
Reagents:
-
Cleavage Cocktail (e.g., TFA/DODT/H₂O, 95:2.5:2.5 v/v)
-
N-chlorosuccinimide (NCS) solution (e.g., 0.1 M in acidic buffer)
-
Quenching solution (e.g., aqueous solution of a suitable scavenger)
Procedure:
Stage 1: Cleavage from Resin
-
Treat the synthesized peptide-resin with the cleavage cocktail (e.g., TFA/DODT/H₂O) for 2 hours to cleave the peptide from the solid support and remove other side-chain protecting groups (except CSY).[11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and decant the ether.
-
Lyophilize the crude peptide containing the intact Asp(CSY) residue.
Stage 2: CSY Group Removal in Solution
-
Dissolve the lyophilized peptide in an appropriate aqueous acidic buffer.
-
Slowly add the NCS solution while monitoring the reaction progress by HPLC and MS.[11]
-
Once the conversion is complete (typically within minutes), add a quenching solution to consume excess NCS.[11]
-
Purify the final deprotected peptide by RP-HPLC.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. Bot Detection [iris-biotech.de]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. Bot Detection [iris-biotech.de]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting grou… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC separation of aspartimide-related peptide by-products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of peptides prone to aspartimide formation.
Issue 1: Poor resolution between the main peptide peak and by-product peaks.
Possible Causes & Solutions:
-
Inadequate Mobile Phase pH: The ionization state of the peptide and its by-products significantly impacts retention time and selectivity.[1][2][3]
-
Solution: Systematically screen different mobile phase pH values. A pH range of 2.7 to 9.2 has been shown to alter peptide separation selectivity. It is advisable to work at a pH that is at least one unit away from the pKa of the analytes to ensure a consistent ionization state.[1]
-
-
Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity for the main peptide and its closely related impurities.
-
Solution: Screen columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). Start with a standard C18 column and, if resolution is poor, switch to a phase with different properties.
-
-
Suboptimal Gradient Profile: A steep gradient may not provide enough time for the separation of closely eluting species.
-
Solution: Employ a shallower gradient. For peptide analysis, shallower gradients are often more effective than those used for small molecules.[4]
-
-
Elevated Temperature: While higher temperatures can improve peak shape and reduce viscosity, they can also accelerate on-column degradation or alter selectivity.
-
Solution: Optimize the column temperature. Analyze samples at different temperatures (e.g., 25°C, 37°C, 45°C) to find the best balance between resolution and stability.
-
Logical Troubleshooting Workflow for Poor Resolution
References
Identifying chain termination due to N-terminal piperazine-2,5-diones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate chain termination due to N-terminal piperazine-2,5-dione (diketopiperazine, DKP) formation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is piperazine-2,5-dione (diketopiperazine) formation in the context of SPPS?
A1: Piperazine-2,5-dione, commonly known as diketopiperazine (DKP), formation is a significant side reaction in SPPS that leads to peptide chain termination. It occurs when the deprotected N-terminal amino group of a dipeptidyl-resin nucleophilically attacks the ester linkage anchoring the peptide to the solid support. This intramolecular cyclization cleaves the dipeptide from the resin, releasing it as a cyclic DKP molecule and leaving a hydroxyl group on the resin, which is unable to participate in subsequent coupling steps. This results in a truncated peptide sequence and a loss of final product yield.[1][2]
Q2: Which amino acid sequences are most susceptible to DKP formation?
A2: DKP formation is highly sequence-dependent.[1][3] Sequences containing Proline (Pro) or Glycine (Gly) at either the N-terminal (first) or C-terminal (second) position of the dipeptidyl-resin are particularly prone to this side reaction.[4] Proline's unique cyclic structure and the flexibility of Glycine facilitate the necessary conformation for the intramolecular attack.[4] Combinations like Xaa-Pro, Pro-Xaa, Xaa-Gly, and Gly-Xaa are especially problematic.
Q3: What are the primary factors that promote DKP formation?
A3: Several factors can promote DKP formation during SPPS:
-
Amino Acid Sequence: As mentioned, sequences containing Proline and Glycine are highly susceptible.[4]
-
Resin Type: Resins with less sterically hindered linkers, such as Wang resin, are more prone to DKP formation compared to more sterically hindered resins like 2-Chlorotrityl chloride (2-CTC) resin.[2]
-
Deprotection Conditions: The use of a strong base like piperidine for Fmoc deprotection is a major catalyst for DKP formation.[1][4] The basic conditions enhance the nucleophilicity of the N-terminal amine.
-
Temperature: Higher temperatures can increase the rate of DKP formation.[4]
-
Solvent: The choice of solvent can influence the stability of the peptide-resin linkage. For example, DKP formation has been observed to be faster in DMSO compared to DMF or NMP.[5]
-
Hold Times: Extended hold times after Fmoc deprotection, before the next coupling step, provide a larger window for the intramolecular cyclization to occur.[3][5]
Troubleshooting Guide
Problem: Low yield of the desired peptide and identification of a truncated sequence corresponding to the loss of the first two amino acids.
This is a classic indicator of DKP formation at the N-terminal dipeptide stage.
Diagram: Troubleshooting Logic for DKP Formation
Caption: Troubleshooting workflow for diagnosing and resolving DKP formation.
Quantitative Data Summary
The extent of DKP formation is highly dependent on the experimental conditions. The following tables summarize quantitative data from studies investigating these factors.
Table 1: Effect of Fmoc Deprotection Conditions on DKP Formation
| Fmoc-Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | [1] |
| 5% Piperidine | DMF | 12.2 | [1] |
| 20% Piperidine | Toluene | 11.7 | [1] |
| 5% Piperazine | DMF | < 4.0 | [1] |
| 5% Piperazine | NMP | < 4.0 | [1] |
| 2% DBU, 5% Piperazine | NMP | 3.6 | [1] |
Table 2: Impact of Resin Type and Sequence on DKP Formation
| Sequence | Resin Type | DKP Formation (%) | Reference |
| Fmoc-Pro-Pro-Ser | Wang | High (not quantified) | Implied by prevalence in literature |
| Fmoc-Cys(Trt)-Pro | 2-CTC | 13.8 (with 20% piperidine/DMF) | [1] |
| Fmoc-Ala-Pro-Ser | Unspecified | Sensitive to DKP | [4] |
| Fmoc-Gly-Pro-Ser | Unspecified | Sensitive to DKP | [4] |
Experimental Protocols
Protocol 1: Monitoring DKP Formation by HPLC
This protocol allows for the quantification of DKP formation by analyzing the cleavage solution after the Fmoc deprotection of the second amino acid.
Materials:
-
Peptidyl-resin (after coupling the second amino acid)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
HPLC system with a C18 column
Procedure:
-
After coupling the second amino acid, wash the resin thoroughly with DMF.
-
Treat the resin with the Fmoc deprotection solution for the desired time (e.g., 2 x 10 minutes).
-
Collect the deprotection solution.
-
Wash the resin with a small volume of DMF and combine it with the deprotection solution.
-
Evaporate the collected solution to dryness.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Analyze the sample by reverse-phase HPLC.
-
The DKP product will typically be a sharp, early-eluting peak. The identity of the peak should be confirmed by LC-MS.
-
Quantify the amount of DKP by integrating the peak area and comparing it to a standard curve of the synthesized DKP or by using an internal standard.
Diagram: Workflow for DKP Monitoring
Caption: Experimental workflow for the quantification of DKP formation.
Protocol 2: Mitigation Strategy - Use of Dipeptide Building Blocks
This protocol describes how to bypass the critical dipeptide stage where DKP formation occurs by using a pre-formed dipeptide.
Materials:
-
Resin
-
Fmoc-protected dipeptide (e.g., Fmoc-Pro-Pro-OH)
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
DMF
-
DCM
Procedure:
-
Swell the resin in DMF.
-
If starting with a pre-loaded resin, deprotect the first amino acid as usual.
-
Activate the Fmoc-dipeptide by dissolving it in DMF with the coupling reagents and base.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for the standard time (e.g., 1-2 hours).
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a ninhydrin test to confirm the completion of the coupling.
-
Proceed with the synthesis of the rest of the peptide chain by deprotecting the N-terminal Fmoc group of the coupled dipeptide and adding the next amino acid.
By coupling a dipeptide, the stage where a free N-terminal amine is present on the second amino acid attached to the resin is skipped, thus preventing the intramolecular cyclization that leads to DKP formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aspartimide Formation in Microwave SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the impact of temperature on aspartimide formation during microwave-assisted solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in microwave SPPS?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis, particularly when synthesizing peptides containing aspartic acid (Asp). It involves the cyclization of the aspartyl residue to form a five-membered succinimide ring. This intramolecular reaction is problematic as it can lead to the formation of peptide impurities, including the desired peptide's α- and β-isomers, as well as racemization of the aspartic acid residue. Elevated temperatures used in microwave SPPS to accelerate synthesis can significantly increase the rate of aspartimide formation.[1][2][3]
Q2: How does temperature influence the rate of aspartimide formation?
A2: Higher temperatures, often employed in microwave SPPS to enhance reaction kinetics, are a major contributing factor to increased aspartimide formation.[4][5] The elevated temperature provides the necessary activation energy for the cyclization reaction to occur. While microwave energy efficiently accelerates both coupling and deprotection steps, it can also promote this unwanted side reaction if not carefully controlled.[4][5]
Q3: Which amino acid sequences are most susceptible to aspartimide formation?
A3: Sequences where the aspartic acid residue is followed by a small, unhindered amino acid are particularly prone to aspartimide formation. The Asp-Gly (D-G) sequence is notoriously susceptible due to the lack of steric hindrance from the glycine residue, which facilitates the cyclization reaction. Other sequences like Asp-Asn, Asp-Ser, and Asp-His can also be problematic.
Q4: Can aspartimide formation occur during both coupling and deprotection steps?
A4: Aspartimide formation is primarily a concern during the Fmoc-deprotection step, which is typically carried out using a basic solution like piperidine in DMF. The basic conditions facilitate the cyclization reaction. While it can also occur during the coupling step, it is more pronounced during deprotection, especially at elevated temperatures.
Troubleshooting Guide
This guide provides solutions to common issues related to aspartimide formation during microwave SPPS.
Issue 1: High levels of aspartimide-related impurities are detected in the crude peptide.
Cause: The synthesis temperature is likely too high, promoting the cyclization of the aspartyl residue.
Solution:
-
Reduce Microwave Power and Temperature: Lowering the temperature during the deprotection and coupling steps is a primary strategy to mitigate aspartimide formation. For sensitive amino acid residues like Asp, reducing the coupling temperature from a high of 80-90°C to a moderate 50-60°C can significantly decrease the incidence of this side reaction.[1][2][3]
-
Implement Temperature Ramping: Instead of a constant high temperature, a temperature ramp can be employed. This involves starting the reaction at a lower temperature and gradually increasing it, which can help to control the reaction rate and minimize side product formation.
Issue 2: Aspartimide formation persists even after reducing the temperature.
Cause: The standard deprotection conditions using piperidine are too harsh for the specific peptide sequence.
Solution:
-
Modify the Deprotection Reagent:
-
Use Piperazine: Replacing piperidine with piperazine in the deprotection solution has been shown to reduce aspartimide formation.[1][2][3] Piperazine is a less hindered and milder base.
-
Add HOBt to the Deprotection Solution: The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress aspartimide formation.[1][2][3]
-
-
Employ a Milder Base: For extremely sensitive sequences, using a weaker base than piperidine for Fmoc deprotection can be considered, although this may require longer reaction times.
Issue 3: The peptide sequence is known to be highly prone to aspartimide formation (e.g., contains an Asp-Gly motif).
Cause: Standard protocols are insufficient to prevent aspartimide formation in highly susceptible sequences.
Solution:
-
Use Protecting Groups: Employing a protecting group on the side chain of the aspartic acid residue can prevent the cyclization reaction. Di- and tri-peptides with specific protecting groups can be used as building blocks.
-
Optimize Coupling Reagents: Using a slower-acting coupling reagent can sometimes reduce the risk of aspartimide formation, as the reaction proceeds in a more controlled manner.
Data Presentation
The following table summarizes the qualitative impact of temperature on aspartimide formation based on available literature. It is important to note that the exact percentage of aspartimide formation can vary depending on the specific peptide sequence, resin, and other synthesis parameters.
| Temperature Range (°C) | Expected Level of Aspartimide Formation | Recommendations |
| > 80 | High | Not recommended for sequences containing Asp. |
| 70 - 80 | Moderate to High | Use with caution and consider mitigation strategies. |
| 50 - 60 | Low to Moderate | Recommended for sensitive sequences.[1][2][3] |
| < 50 | Low | May lead to slower reaction times. |
Experimental Protocols
Protocol 1: Addition of HOBt to the Deprotection Solution
This protocol describes the preparation and use of a deprotection solution containing HOBt to minimize aspartimide formation.
-
Preparation of the Deprotection Solution:
-
Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).
-
To this solution, add HOBt to a final concentration of 0.1 M.
-
Ensure the HOBt is fully dissolved before use.
-
-
Fmoc-Deprotection Step:
-
In your automated microwave peptide synthesizer, use the prepared deprotection solution for the Fmoc removal step.
-
Follow the standard deprotection protocol recommended by the instrument manufacturer, while applying the optimized temperature settings as determined from the troubleshooting guide.
-
Example Microwave Program:
-
Initial deprotection: 30 seconds at up to 75°C.
-
Main deprotection: 3 minutes at up to 75°C.
-
-
Protocol 2: Use of Piperazine for Fmoc Deprotection
This protocol outlines the use of piperazine as an alternative to piperidine for the Fmoc deprotection step.
-
Preparation of the Deprotection Solution:
-
Prepare a 10% (w/v) solution of piperazine in a 9:1 mixture of N-methyl-2-pyrrolidone (NMP) and ethanol.
-
-
Fmoc-Deprotection Step:
-
Substitute the standard piperidine-based deprotection solution with the prepared piperazine solution in your microwave peptide synthesizer.
-
Utilize the synthesizer's standard deprotection method with the appropriate temperature control.
-
Example Microwave Program:
-
Deprotection: 1-3 minutes at up to 90°C (adjust temperature based on the sensitivity of the sequence).
-
-
Mandatory Visualizations
Diagram 1: Chemical Pathway of Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation.
Diagram 2: Troubleshooting Workflow for Aspartimide Formation
Caption: A logical workflow for troubleshooting aspartimide issues.
References
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. interanalyt.ru [interanalyt.ru]
Refinement of cleavage cocktails to avoid aspartimide rearrangement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent aspartimide rearrangement during peptide synthesis and cleavage.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide rearrangement?
A1: Aspartimide rearrangement, or formation, is a significant side reaction in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc strategy.[1] It is a base-catalyzed intramolecular cyclization involving an aspartic acid (Asp) residue. The process begins with the deprotonation of the backbone amide nitrogen following the Asp residue, which then attacks the side-chain carbonyl group, forming a five-membered succinimide ring intermediate known as an aspartimide.[2] This intermediate is unstable and can subsequently be opened by nucleophiles (like water or piperidine) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as piperidide adducts.[1][2] This rearrangement results in impurities that are often difficult to separate from the target peptide.
Q2: Which amino acid sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid sequence. The most problematic sequences are those where the Asp residue is followed by a small, unhindered amino acid.[1] Sequences particularly prone to this side reaction include Asp-Gly, Asp-Ala, Asp-Ser, Asp-Asn, and Asp-Arg.[1][3] The Asp-Gly sequence is considered the most susceptible.[1]
Q3: When does this side reaction typically occur?
A3: Aspartimide formation is primarily initiated during the base-catalyzed Fmoc-deprotection step, which commonly uses a 20% piperidine solution in DMF.[2] However, it can also be catalyzed by acidic conditions, such as during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[3] The repeated exposure to basic conditions throughout the synthesis of long peptides increases the risk of this side reaction.[1]
Q4: How can I detect aspartimide formation in my crude peptide?
A4: Aspartimide formation is characterized by a mass loss of 18 Da (the mass of a water molecule) from the parent peptide, which can be detected by mass spectrometry. The subsequent ring-opening does not change the mass, but it creates α- and β-peptide isomers. These isomers can be notoriously difficult to resolve using reverse-phase HPLC, often co-eluting with the desired product.[4]
Troubleshooting Guide: Aspartimide Formation
Issue: Analysis of my crude peptide shows a significant impurity with a mass loss of 18 Da, or I am struggling with purification due to a closely eluting impurity with the correct mass.
This is a strong indication of aspartimide formation. Follow the steps below to diagnose and mitigate the issue.
Step 1: Analyze Your Sequence and Synthesis Conditions
-
Identify Susceptible Motifs: Check your peptide sequence for known aspartimide-prone motifs like Asp-Gly, Asp-Ala, or Asp-Ser.[1][3]
-
Review Deprotection Conditions: Standard Fmoc removal with 20% piperidine in DMF is a primary cause.[2] High temperatures during synthesis, especially with microwave assistance, can also increase the likelihood of this side reaction.[5]
Step 2: Modify Deprotection & Cleavage Cocktails
For sequences with moderate susceptibility, modifying the chemical environment can effectively reduce aspartimide formation.
-
Use a Weaker Base: Replace piperidine with a less basic amine for Fmoc deprotection. Dipropylamine (DPA) and piperazine have been shown to significantly suppress the side reaction.[4][6]
-
Add an Acidic Modifier: The addition of an acidic additive to the deprotection solution can reduce the basicity and minimize rearrangement. Adding 0.1 M hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine solution has proven effective.[1][4]
Step 3: Employ Sterically Hindered Protecting Groups
If modifying the cocktail is insufficient, the next step is to use a different protecting group for the Asp side chain.
-
Increase Steric Bulk: The standard tert-butyl (OtBu) protecting group offers limited steric hindrance.[2] Switching to bulkier protecting groups like 3-methylpent-3-yl (Mpe) or 1,1-diisopropyl-ethyl (ODie) can physically block the intramolecular cyclization.[1][4]
Step 4: Implement Backbone Protection (Most Effective Method)
For highly susceptible sequences, especially Asp-Gly, the most robust solution is to protect the backbone amide nitrogen of the residue following the Asp.
-
Use Dmb or Hmb Groups: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the amino acid following Asp prevents the initial deprotonation required for cyclization.[3][7] This strategy has been shown to completely suppress aspartimide formation.[8] Pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, are commercially available for the most problematic sequences.[7]
Quantitative Data Summary
The following table summarizes the effectiveness of various strategies in reducing aspartimide-related impurities for known problematic sequences.
| Strategy | Sequence | Condition | Impurity Level | Reduction | Reference |
| Baseline (Piperidine) | VKDGYI | 20% Piperidine in DMF | 17% | - | [6] |
| Weaker Base | VKDGYI | 25% Dipropylamine (DPA) in DMF | 4% | 76% | [6] |
| Acidic Additive | Scorpion Toxin II (Asp-Gly) | 20% Piperidine + 1M Oxyma | 15% | 66% | [1] |
| Baseline (Piperidine) | Scorpion Toxin II (Asp-Gly) | 20% Piperidine in DMF | 44% | - | [1] |
| Backbone Protection | VKDGYI | Fmoc-Asp(OtBu)-(Hmb)Gly-OH | Complete Suppression | >99% | [8] |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage from Resin
This protocol is suitable for peptides not prone to aspartimide formation during cleavage.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry the resin under vacuum.[9]
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A common mixture (Reagent R) is 90% TFA, 5% triisopropylsilane (TIPS), and 5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the reaction vessel containing the dried resin (e.g., 10 mL per 0.1 mmol of peptide).[9]
-
Incubation: Gently agitate the vessel at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the TFA volume using a gentle stream of nitrogen or rotary evaporation.[10] Precipitate the crude peptide by adding it to a centrifuge tube containing cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the resulting peptide pellet under vacuum.
Protocol 2: Cleavage with Reduced Aspartimide Formation
This protocol uses a modified cocktail to minimize acid-catalyzed aspartimide formation during cleavage for susceptible sequences.
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Prepare Modified Cleavage Cocktail: Prepare a cleavage cocktail with a lower concentration of TFA, cooled to 4°C. A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIPS. For extremely sensitive peptides, a cocktail with reduced TFA percentage or the addition of scavengers can be optimized.
-
Cleavage Reaction: Add the pre-chilled cleavage cocktail to the resin.
-
Incubation: Perform the cleavage at a reduced temperature (e.g., 4°C or on an ice bath) for a shorter duration (e.g., 1.5-2 hours). Monitor the cleavage progress if possible.
-
Peptide Precipitation and Isolation: Follow Steps 5 and 6 from Protocol 1, ensuring the peptide is not exposed to the acidic solution for an extended period.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent ring-opening.
Caption: Troubleshooting workflow for addressing aspartimide formation in SPPS.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Asp Protecting Groups for Aspartimide Prevention
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing aspartic acid (Asp) presents a significant challenge due to the formation of aspartimide, a cyclic side-product. This side reaction can lead to a mixture of impurities, including α- and β-peptides and racemized products, complicating purification and reducing the yield of the target peptide. The choice of the protecting group for the β-carboxyl group of aspartic acid is a critical factor in mitigating this problem. This guide provides an objective comparison of the performance of various Asp protecting groups, supported by experimental data, to aid in the selection of the most suitable strategy for your peptide synthesis needs.
Introduction to Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs during solid-phase peptide synthesis (SPPS), particularly under the basic conditions of Fmoc deprotection. The amide nitrogen of the C-terminal adjacent amino acid attacks the ester carbonyl of the Asp side chain, forming a five-membered succinimide ring. This aspartimide intermediate is susceptible to nucleophilic attack by piperidine (used for Fmoc removal) or hydrolysis, leading to the formation of α- and β-piperidides and α- and β-aspartyl peptides, respectively. The Asp-Gly sequence is particularly prone to this side reaction due to the steric accessibility of the glycine residue.
Performance Comparison of Asp Protecting Groups
The effectiveness of different Asp protecting groups in preventing aspartimide formation has been evaluated in various studies. A common model peptide for these investigations is a fragment of the scorpion toxin II, VKDGYI, which contains the problematic Asp-Gly sequence. The following table summarizes the quantitative data from a comparative study where the peptidyl resins were subjected to prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Protecting Group | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | Total Byproducts (%) | D-Asp (%) |
| OtBu | 28.5 | 3.5 | 32.5 | 35.5 | 71.5 | 29.8 |
| OMpe | 68.4 | 1.8 | 15.2 | 14.6 | 31.6 | 12.3 |
| OEpe | 85.1 | 0.9 | 7.1 | 6.9 | 14.9 | 5.5 |
| OBno | 92.3 | 0.5 | 3.7 | 3.5 | 7.7 | 2.8 |
Data is derived from a study on the VKDGYI model peptide after treatment with 20% piperidine in DMF for 200 minutes.[1]
The data clearly demonstrates that increasing the steric bulk of the ester-based protecting group significantly reduces the extent of aspartimide formation and subsequent side reactions. The standard tert-butyl (OtBu) protecting group shows the lowest protection, while the 5-n-butyl-5-nonyl (OBno) group is the most effective among the tested bulky ester groups.
Alternative strategies to ester-based protecting groups include the use of a cyanosulfurylide (CSY) masking group and backbone protection with a 2,4-dimethoxybenzyl (Dmb) group.
-
Fmoc-Asp(CSY)-OH : This approach completely suppresses aspartimide formation by replacing the ester linkage with a stable C-C bond.[2][3][4] The CSY group is removed post-synthesis using an electrophilic halogen source like N-chlorosuccinimide (NCS). In a synthesis of teduglutide, a peptide prone to aspartimide formation, the use of Fmoc-Asp(CSY)-OH resulted in no detectable aspartimide, whereas the use of Fmoc-Asp(OtBu)-OH showed significant byproduct formation.[5]
-
Fmoc-(Dmb)Gly-OH : This dipeptide building block introduces a Dmb group on the amide nitrogen of glycine, which effectively prevents the nucleophilic attack required for aspartimide formation.[6][7] The Dmb group is cleaved under standard TFA cleavage conditions. This strategy is particularly useful for sequences containing the Asp-Gly motif.
Visualizing the Strategies
To better understand the mechanisms and structures involved, the following diagrams are provided.
Experimental Protocols
Solid-Phase Peptide Synthesis of Scorpion Toxin II (VKDGYI)
This protocol is a general guideline for the manual synthesis of the model peptide H-Val-Lys(Boc)-Asp(PG)-Gly-Tyr(tBu)-Ile-OH on a pre-loaded Fmoc-Ile-Wang resin. The protecting group (PG) for Asp can be OtBu, OMpe, OEpe, or OBno.
-
Resin Swelling: Swell the Fmoc-Ile-Wang resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min) and isopropanol (3 x 1 min).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (3.95 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: After complete coupling, wash the resin with DMF (5 x 1 min) and isopropanol (3 x 1 min).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence (Tyr(tBu), Gly, Asp(PG), Lys(Boc), Val).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Extended Piperidine Treatment (for comparative analysis): Treat the fully assembled peptidyl-resin with 20% piperidine in DMF for 200 minutes at room temperature.
-
Cleavage and Deprotection: Wash the resin with DMF, DCM, and methanol and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2 hours at room temperature.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude peptide from a water/acetonitrile mixture.
RP-HPLC Analysis of Crude Peptide
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Quantification: Integrate the peak areas of the target peptide and all related byproducts. The percentage of each component is calculated relative to the total integrated area. Mass spectrometry should be used to confirm the identity of each peak.
Protocol for Fmoc-Asp(CSY)-OH Incorporation
The incorporation of Fmoc-Asp(CSY)-OH follows standard SPPS coupling protocols. The key difference lies in the deprotection of the CSY group.
-
SPPS: Incorporate Fmoc-Asp(CSY)-OH using standard coupling reagents like HBTU/DIPEA.
-
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail.
-
CSY Deprotection:
-
Dissolve the crude peptide in a mixture of acetonitrile and water.
-
Add a solution of N-chlorosuccinimide (NCS) in acetonitrile dropwise until the reaction is complete (monitored by HPLC-MS).
-
Quench any excess NCS with a suitable scavenger (e.g., methionine).
-
Purify the final peptide by RP-HPLC.
-
Protocol for Fmoc-(Dmb)Gly-OH Incorporation
-
SPPS: Couple the Fmoc-(Dmb)Gly-OH dipeptide to the resin-bound peptide using standard coupling conditions.
-
Fmoc Deprotection: Perform the subsequent Fmoc deprotection with 20% piperidine in DMF.
-
Cleavage: The Dmb group is cleaved simultaneously with other acid-labile protecting groups and the resin linkage during the final TFA cleavage step.
Conclusion
The prevention of aspartimide formation is a critical aspect of successful peptide synthesis. This guide has provided a comparative overview of various Asp protecting groups, highlighting the superior performance of sterically hindered ester groups like Fmoc-Asp(OBno)-OH in reducing aspartimide-related impurities. For sequences that are highly susceptible to this side reaction, alternative strategies such as the use of Fmoc-Asp(CSY)-OH for complete suppression or Fmoc-(Dmb)Gly-OH for backbone protection offer robust solutions. The choice of the optimal protecting group will depend on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product. The experimental protocols provided herein offer a starting point for the evaluation and implementation of these strategies in your research and development endeavors.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. bachem.com [bachem.com]
A Head-to-Head Comparison: Fmoc-Asp(OtBu)-OH versus Fmoc-Asp(OMpe)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the choice of protected amino acids is critical to the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of two commonly used aspartic acid derivatives, Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH, focusing on their efficiency, side-reaction profiles, and impact on final peptide purity. The information presented is supported by experimental data to aid in making informed decisions for peptide synthesis protocols.
When incorporating aspartic acid into a peptide sequence using Fmoc-based chemistry, a significant challenge arises: the formation of aspartimide. This intramolecular cyclization side reaction is catalyzed by the piperidine used for Fmoc deprotection and is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Arg motifs. Aspartimide formation can lead to a cascade of undesirable by-products, including racemized and beta-linked peptides, which are often difficult to separate from the target peptide, thereby reducing yields and complicating purification.
To mitigate this issue, various side-chain protecting groups for aspartic acid have been developed. The standard and most commonly used is the tert-butyl (tBu) group in Fmoc-Asp(OtBu)-OH . An alternative, Fmoc-Asp(OMpe)-OH , utilizes a bulkier 3-methylpent-3-yl (Mpe) ester protecting group designed to provide increased steric hindrance around the beta-carboxyl group, thus suppressing the formation of the aspartimide intermediate.
Performance in Mitigating Aspartimide Formation: Experimental Data
The efficacy of the OMpe protecting group in reducing aspartimide formation compared to the standard OtBu group has been demonstrated in studies using problematic peptide sequences. A widely accepted model for evaluating this side reaction is the synthesis of a fragment of the scorpion toxin II peptide, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which contains the highly susceptible Asp-Gly motif.
| Aspartic Acid Derivative | Peptide Sequence Fragment | Treatment Conditions | Aspartimide-Related Impurities (%) | D-Asp Isomer (%) |
| Fmoc-Asp(OtBu)-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 18h | 55.7 | 26.5 |
| Fmoc-Asp(OMpe)-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 18h | 18.5 | 8.8 |
Data adapted from studies on scorpion toxin II model peptides. The prolonged treatment with piperidine is an aggressive test to simulate the cumulative effect of multiple deprotection cycles in a long synthesis.
The data clearly indicates that under strenuous basic conditions, the use of Fmoc-Asp(OMpe)-OH results in a significant reduction in both aspartimide-related impurities and racemization (D-Asp isomer formation) when compared to Fmoc-Asp(OtBu)-OH. The increased steric bulk of the OMpe group effectively shields the beta-carboxyl group from intramolecular attack by the backbone amide nitrogen.
Coupling Efficiency and Considerations
A potential trade-off for the increased steric bulk of the OMpe group is a possible reduction in coupling efficiency. Sterically hindered amino acids can exhibit slower coupling kinetics, potentially requiring longer reaction times or more potent coupling reagents to achieve complete incorporation. While standard coupling protocols are generally effective, for particularly difficult couplings involving Fmoc-Asp(OMpe)-OH, the use of microwave-assisted SPPS can be beneficial in driving the reaction to completion. For most standard applications, coupling times may need to be extended and the completion of the coupling reaction should be carefully monitored using a qualitative test such as the Kaiser test.
Experimental Protocols
Below are representative protocols for the use of these derivatives in SPPS.
Protocol 1: Standard Fmoc-SPPS Coupling
This protocol is applicable for both Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF again (5 times).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. For Fmoc-Asp(OtBu)-OH, a coupling time of 1-2 hours is typical. For Fmoc-Asp(OMpe)-OH, extending the coupling time to 2-4 hours is recommended.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin as described in step 3.
-
Repeat: Continue the cycle of deprotection, washing, and coupling for the subsequent amino acids in the sequence.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Process
Conclusion and Recommendations
The choice between Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH depends on the specific requirements of the peptide being synthesized.
-
Fmoc-Asp(OtBu)-OH remains a cost-effective and suitable choice for many applications, especially for sequences that are not known to be prone to aspartimide formation or for the synthesis of short peptides where the cumulative exposure to piperidine is low.
-
Fmoc-Asp(OMpe)-OH is the superior option when synthesizing long peptides or sequences containing Asp-Gly, Asp-Asn, or other motifs that are highly susceptible to aspartimide formation. The significant reduction in side-product formation can lead to a cleaner crude product, simplifying purification and ultimately increasing the overall yield of the desired peptide.
For critical applications and to maximize the purity of the final product, especially in the context of therapeutic peptide development, the use of Fmoc-Asp(OMpe)-OH is strongly recommended despite the potential need for adjusted coupling protocols. The investment in this specialized building block can prevent costly and time-consuming purification challenges down the line.
A Comparative Guide to Analytical Methods for Quantifying Aspartimide By-products
For researchers, scientists, and drug development professionals, accurate quantification of impurities and by-products is a critical aspect of ensuring the safety and efficacy of peptide therapeutics. Aspartimide formation, a common degradation pathway for aspartic acid-containing peptides, can lead to the generation of several related impurities, including iso-aspartyl peptides and their piperidide derivatives. This guide provides a comparative overview of the most common analytical methods for quantifying these aspartimide-related by-products, with a focus on providing actionable experimental data and protocols.
Comparison of Analytical Methods
The quantification of aspartimide by-products primarily relies on high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS). While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, its application for routine quantification of these low-level impurities is less common. The following table summarizes the key quantitative performance characteristics of HPLC-UV and LC-MS for this application.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (%RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~0.05% of the main peptide peak | ~0.01% of the main peptide peak |
| Limit of Quantification (LOQ) | ~0.1% of the main peptide peak[1] | ~0.03% of the main peptide peak |
| Specificity | Moderate to High | Very High |
| Throughput | High | Moderate |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical techniques. Below are representative experimental protocols for HPLC-UV and LC-MS/MS.
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is widely used for routine quality control and purity assessment of synthetic peptides due to its robustness and cost-effectiveness.
a. Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent, typically 0.1% formic acid in water or a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.[2]
-
If necessary, perform a forced degradation study by exposing the peptide to acidic, basic, and oxidative conditions to generate aspartimide and other degradation products for method development and validation.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm is commonly used. The choice of pore size (e.g., 130 Å or 300 Å) can impact the resolution of larger peptides.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in water.[2]
-
Mobile Phase B: 0.1% TFA or 0.1% FA in acetonitrile.
-
Gradient: A shallow gradient is often employed to achieve optimal separation of closely eluting impurities. For example, a linear gradient from 5% to 45% Mobile Phase B over 30-60 minutes.
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Column Temperature: 30-60 °C to improve peak shape and resolution.[3]
-
Detection: UV at 214 nm or 220 nm, where the peptide bond absorbs.
c. Data Analysis:
-
Aspartimide and related impurities are quantified based on their peak area relative to the total peak area of all peptide-related substances. The results are typically expressed as a percentage of the main peptide peak.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior specificity and sensitivity, making it ideal for the identification and quantification of low-level impurities, especially when co-elution is an issue.
a. Sample Preparation:
-
Sample preparation is similar to that for HPLC-UV. However, it is crucial to use MS-compatible mobile phase modifiers like formic acid instead of TFA, which can cause ion suppression.[2]
b. Chromatographic Conditions:
-
The chromatographic conditions are generally similar to those used for HPLC-UV, with a preference for columns and mobile phases that are compatible with MS detection. The use of sub-2 µm particle columns (UHPLC) can provide faster analysis times and better resolution.[3]
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) can be used.
-
Acquisition Mode: For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offers the highest sensitivity and selectivity. This involves selecting a specific precursor ion (the protonated molecule of the aspartimide-containing peptide) and monitoring a specific fragment ion generated upon collision-induced dissociation.
-
Data Analysis: Quantification is performed by constructing a calibration curve using a reference standard of the aspartimide by-product, if available. Alternatively, relative quantification can be performed based on the peak area of the impurity in the extracted ion chromatogram.
Visualizing the Process
To better understand the analytical workflow and the chemical transformation involved, the following diagrams are provided.
Caption: General workflow for the analysis of aspartimide by-products.
Caption: Chemical pathway of aspartimide formation and subsequent hydrolysis.
References
For researchers, scientists, and drug development professionals navigating the complexities of peptide and protein therapeutics, the formation of aspartimide-related impurities presents a significant analytical challenge. These impurities, arising from the cyclization of aspartic acid residues, can impact product efficacy and safety, necessitating robust analytical methods for their detection and quantification. This guide provides an objective comparison of mass spectrometry-based techniques for the analysis of aspartimide impurities, supported by experimental data and detailed protocols to aid in method selection and implementation.
Aspartimide formation is a common side reaction during solid-phase peptide synthesis (SPPS) and can also occur during storage, purification, and even in vivo. The reaction is particularly prevalent in sequences containing an aspartic acid residue followed by a small amino acid, such as glycine. The resulting succinimide ring is unstable and can hydrolyze to form a mixture of α- and β-aspartyl peptides, some of which are isobaric with the parent peptide, making their detection and quantification by mass spectrometry challenging.
Comparing the Arsenal: Mass Spectrometry Techniques for Aspartimide Analysis
The gold standard for the analysis of peptide-related impurities, including aspartimide, is Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of mass analyzer significantly influences the sensitivity, selectivity, and resolution of the analysis. Here, we compare the most common mass spectrometry platforms.
| Mass Spectrometry Technique | Selectivity | Sensitivity (Typical) | Mass Resolution | Key Strengths for Aspartimide Analysis | Limitations for Aspartimide Analysis |
| Triple Quadrupole (QqQ) MS | High (in MRM mode) | High (pg to fg) | Low | Excellent for quantification of known impurities using Multiple Reaction Monitoring (MRM). | Not suitable for the identification of unknown impurities. Cannot distinguish between isobaric species without chromatographic separation. |
| Ion Trap (IT) MS | Moderate to High | Good (low ng to high pg) | Moderate | Capable of MSn fragmentation for structural elucidation of impurities. | Lower resolution and mass accuracy compared to HRMS. Potential for space-charge effects impacting quantification. |
| Time-of-Flight (TOF) MS | High | Good (low ng) | High | Excellent mass accuracy for confident identification of impurities and determination of elemental composition. | Lower sensitivity for quantification compared to QqQ in MRM mode. |
| Orbitrap MS | Very High | Very High (pg to fg) | Very High | Unsurpassed mass resolution and accuracy for unambiguous identification of isobaric impurities and complex mixtures. High sensitivity for both qualitative and quantitative analysis. | Higher instrument cost and complexity. Slower scan speeds compared to QqQ. |
| Hybrid Instruments (e.g., Q-TOF, Q-Orbitrap) | Very High | Very High | Very High | Combines the quantitative power of a quadrupole with the high-resolution and accurate-mass capabilities of a TOF or Orbitrap, enabling comprehensive qualitative and quantitative workflows. | Highest instrument cost and complexity. |
In the Lab: Experimental Protocols for Aspartimide Analysis
A robust analytical method for aspartimide impurities hinges on optimized sample preparation and chromatographic separation, coupled with sensitive mass spectrometric detection.
Sample Preparation
-
Enzymatic Digestion: For large proteins, digestion with a specific protease (e.g., trypsin) is necessary to generate smaller peptides that are amenable to LC-MS analysis. This step is critical as it isolates the region of the protein containing the potential aspartimide modification.
-
Solid-Phase Extraction (SPE): SPE can be employed to desalt and concentrate the peptide mixture prior to LC-MS analysis, thereby improving the signal-to-noise ratio. C18-based sorbents are commonly used for this purpose.
Liquid Chromatography Method
The key to successful aspartimide analysis is the chromatographic separation of the aspartimide-containing peptide from the parent peptide and its α- and β-aspartyl isomers.
-
Column: A high-resolution reversed-phase column, such as a C18 or C8 with a particle size of ≤1.8 µm, is recommended.
-
Mobile Phase A: 0.1% formic acid in water. Formic acid is a common mobile phase additive that provides protons for electrospray ionization.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is crucial for separating closely eluting isomers. A typical gradient might start at a low percentage of mobile phase B, with a slow increase over 30-60 minutes.
-
Flow Rate: A flow rate of 200-400 µL/min is common for analytical scale columns.
-
Column Temperature: Maintaining a consistent column temperature (e.g., 40-60°C) is important for reproducible retention times.
Mass Spectrometry Method
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for peptide analysis.
-
Full Scan MS: A full scan experiment is performed to detect all ions within a specified mass range. For high-resolution mass spectrometers (TOF, Orbitrap), this allows for the accurate mass measurement of the parent peptide and its impurities.
-
Tandem MS (MS/MS): For structural confirmation, tandem MS is employed. The precursor ion of interest (e.g., the [M+H]+ ion of the suspected aspartimide-containing peptide) is isolated and fragmented. The resulting fragment ions provide sequence information that can confirm the presence and location of the modification. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategies can be utilized.
-
Quantification: For triple quadrupole instruments, quantification is typically performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-fragment ion transitions are monitored for the parent peptide and the aspartimide impurity. For high-resolution instruments, quantification can be achieved by extracting the ion chromatogram (XIC) of the accurate mass of the target analyte.
Visualizing the Workflow
Caption: Experimental workflow for the mass spectrometry analysis of aspartimide-related impurities.
Alternative and Complementary Techniques
While LC-MS is the predominant technique, other methods can provide complementary information:
-
Capillary Electrophoresis (CE)-MS: Offers an alternative separation mechanism to LC, which can be beneficial for resolving challenging isomers.
-
Ion Mobility Spectrometry (IMS)-MS: Provides an additional dimension of separation based on the size, shape, and charge of the ions, which can help to differentiate between isobaric species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information to definitively identify isomers, although it is a less sensitive technique compared to MS.
Conclusion
The analysis of aspartimide-related impurities is a critical aspect of ensuring the quality and safety of peptide and protein therapeutics. High-resolution mass spectrometry, particularly when coupled with optimized liquid chromatography, provides the most powerful and comprehensive solution for the identification and quantification of these challenging impurities. While triple quadrupole mass spectrometry remains a valuable tool for targeted quantification, the superior resolution and mass accuracy of Orbitrap and TOF-based instruments are often necessary for the unambiguous identification of aspartimide and its related isomers. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the need for qualitative and/or quantitative data, the complexity of the sample, and the available instrumentation.
Unveiling the Optimal Deprotection Strategy: A Comparative Analysis of Cocktails to Minimize Aspartimide Formation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the formation of aspartimide-related impurities presents a significant hurdle, impacting yield, purity, and ultimately, the therapeutic efficacy of peptide-based drugs. This guide provides a comprehensive comparison of various deprotection cocktails, offering experimental data to inform the selection of the most effective strategy to mitigate this critical side reaction.
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs at aspartic acid (Asp) residues during solid-phase peptide synthesis (SPPS), particularly during the repetitive piperidine treatments used for fluorenylmethyloxycarbonyl (Fmoc) group removal. This side reaction is especially prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. The resulting succinimide ring can subsequently reopen to yield a mixture of α- and β-aspartyl peptides, including diastereomers, which are often difficult to separate from the target peptide.[1][2]
This comparative study focuses on the widely-used model hexapeptide, H-Val-Lys-Asp-Gly-Tyr-Ile-OH (VKDGYI), known for its high propensity for aspartimide formation, to evaluate the performance of different deprotection strategies.
Comparative Performance of Deprotection Cocktails
The following table summarizes the levels of the desired peptide and the major aspartimide-related byproduct under various Fmoc deprotection conditions. The data highlights the significant influence of the deprotection cocktail composition and the aspartic acid side-chain protecting group on the extent of this side reaction.
| Asp Side-Chain Protecting Group | Fmoc Deprotection Cocktail | Desired Peptide (%) | Aspartimide Byproduct (%) | Other Byproducts (%) | Reference |
| OtBu | 20% Piperidine in DMF | 83 | 17 | - | [3] |
| OtBu | 20% Piperidine, 1% Formic Acid in DMF | 77.5 | 22.5 | - | [4] |
| OtBu | 5% Piperazine, 1% DBU in DMF | <5 | >95 | - | [4] |
| OtBu | 5% Piperazine, 1% DBU, 1% Formic Acid in DMF | Significantly Reduced Aspartimide | - | - | [4] |
| OtBu | 20% Dipropylamine (DPA) in DMF | 96 | 4 | 0 | [3] |
| OtBu | 50% Morpholine in DMF | >98 | <1.2 | - | [2] |
| OMpe | 20% Piperidine in DMF | Reduced Aspartimide vs. OtBu | - | - | [5] |
| OBno | 20% Piperidine in DMF | Reduced Aspartimide vs. OtBu | - | - | [6] |
Key Observations:
-
Standard 20% piperidine in DMF leads to significant aspartimide formation (17%) with the commonly used OtBu protecting group.[3]
-
The addition of a weak acid like formic acid to the piperidine deprotection cocktail can, in some cases, increase aspartimide formation.[4]
-
Stronger base combinations like piperazine and DBU can dramatically increase aspartimide formation to unacceptable levels.[4]
-
The use of a less basic secondary amine, dipropylamine (DPA), for Fmoc deprotection significantly reduces aspartimide formation to just 4%.[3]
-
A considerably weaker base, morpholine, almost completely suppresses aspartimide formation.[2]
-
Increasing the steric bulk of the aspartic acid side-chain protecting group (e.g., OMpe, OBno) can also effectively reduce the incidence of this side reaction.[5][6]
Experimental Protocols
The following is a generalized experimental protocol for the solid-phase synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH and the subsequent analysis of aspartimide formation.
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin: Rink Amide resin (or similar, depending on the desired C-terminus).
-
Fmoc-Amino Acid Coupling: Standard coupling protocols using a carbodiimide (e.g., DIC) and an activator (e.g., Oxyma) in DMF. A 3-5 fold excess of Fmoc-amino acid and coupling reagents is typically used. Coupling completion is monitored by a colorimetric test (e.g., Kaiser test).
-
Fmoc-Deprotection: The resin-bound peptide is treated with the specified deprotection cocktail (e.g., 20% piperidine in DMF, 20% DPA in DMF, etc.) for a defined period (e.g., 2 x 10 minutes).
2. Cleavage and Deprotection:
-
After completion of the synthesis, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and 1,2-ethanedithiol) to prevent side reactions. A common cleavage cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).
3. Analysis of Crude Peptide:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile in water) and analyzed by RP-HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is employed for elution.
-
Detection: The peptide and its byproducts are detected by UV absorbance at 214 or 280 nm.
-
Quantification: The relative percentages of the desired peptide and the aspartimide-related byproducts are determined by integrating the peak areas in the chromatogram.
-
Mass Spectrometry (MS): The identity of the peaks is confirmed by mass spectrometry to differentiate the target peptide from its impurities.
Visualizing the Process
To better understand the experimental workflow and the chemical transformation at the heart of this issue, the following diagrams have been generated.
Caption: Experimental workflow for comparing deprotection cocktails.
Caption: Mechanism of base-catalyzed aspartimide formation.
Conclusion and Recommendations
The choice of the Fmoc deprotection cocktail has a profound impact on the level of aspartimide formation during solid-phase peptide synthesis. For sequences highly prone to this side reaction, the standard 20% piperidine in DMF is often suboptimal.
Based on the presented data, the following recommendations can be made:
-
For routine synthesis of less problematic sequences: 20% piperidine in DMF may be adequate.
-
To significantly reduce aspartimide formation: The use of 20% dipropylamine (DPA) in DMF is a highly effective and practical alternative.
-
For maximal suppression of aspartimide formation: Employing a weaker base like 50% morpholine in DMF is the most effective strategy, although longer deprotection times may be required.
-
Alternative strategies: The use of sterically hindered aspartic acid side-chain protecting groups, such as OMpe or OBno, provides an orthogonal approach to minimizing this side reaction and can be used in conjunction with optimized deprotection cocktails.
Ultimately, the optimal strategy will depend on the specific peptide sequence and the desired level of purity. The data and protocols presented in this guide provide a solid foundation for making informed decisions to overcome the challenge of aspartimide formation in peptide synthesis.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Maze of Aspartimide Isomers: A Guide to Validating Peptide Purity
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in the journey from laboratory to clinic. A significant hurdle in this process is the formation of aspartimide, a cyclic impurity that can lead to a cascade of isomeric byproducts. These isomers, being structurally similar to the target peptide, pose a considerable challenge for analytical separation and accurate quantification. This guide provides a comprehensive comparison of analytical methodologies for the validation of peptide purity in the presence of aspartimide isomers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy.
The formation of aspartimide is a well-documented side reaction in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc-tBu strategy. It is highly sequence-dependent, with Asp-Gly motifs being notoriously prone to this cyclization. The resulting aspartimide is unstable and can hydrolyze to form four different isomers: α-L-aspartyl, β-L-aspartyl, α-D-aspartyl, and β-D-aspartyl peptides. These closely related species can co-elute with the active pharmaceutical ingredient (API) in traditional reversed-phase high-performance liquid chromatography (RP-HPLC), making accurate purity assessment a formidable task.
The Analytical Arsenal: A Comparative Overview
A multi-pronged approach, often employing orthogonal analytical techniques, is essential for the robust validation of peptide purity in the face of potential aspartimide contamination. This section compares the performance of various analytical methods, with a focus on their ability to resolve and quantify the target peptide from its aspartimide-related isomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
RP-HPLC is the workhorse for peptide purity analysis. However, the subtle differences between aspartimide isomers often necessitate optimized methods and advanced column chemistries for successful separation. Ultra-Performance Liquid Chromatography (UPLC), with its use of sub-2 µm particles, offers significant advantages in terms of resolution and speed over conventional HPLC.[1][2]
Column Selection: The Key to Resolution
The choice of stationary phase is paramount for separating closely related peptide isomers. While C18 columns are widely used, alternative chemistries can offer unique selectivities.
| Column Type | Principle | Advantages for Isomer Separation | Disadvantages |
| C18 (ODS) | Hydrophobic interactions | Good general-purpose separation for peptides. | May not resolve all aspartimide isomers from the main peptide. |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions | Can provide alternative selectivity for aromatic-containing peptides and their isomers.[3] | Selectivity benefits are sequence-dependent. |
| Polar-Embedded | Hydrophobic interactions with a polar group embedded in the alkyl chain | Can offer different selectivity for polar peptides and their isomers. | May have lower retention for very hydrophobic peptides. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of analytes between a water-enriched layer on the stationary phase and a less polar mobile phase | Effective for separating very polar peptides and their isomers that are poorly retained in RP-HPLC. | Requires careful method development and equilibration. |
Table 1. Comparison of HPLC/UPLC Column Chemistries for Aspartimide Isomer Separation.
Experimental Protocol: RP-HPLC Method for Aspartimide Isomer Separation
This protocol provides a starting point for the separation of a target peptide from its aspartimide-related impurities. Optimization of the gradient, mobile phase additives, and column temperature will likely be required for specific peptides.
Instrumentation:
-
HPLC or UPLC system with a UV detector (214 nm or 280 nm)
Column:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) or a Phenyl-Hexyl column for alternative selectivity.
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient:
-
A linear gradient tailored to the hydrophobicity of the target peptide. For example, 5% to 65% B over 30 minutes.
Flow Rate:
-
1.0 mL/min for HPLC; 0.4-0.6 mL/min for UPLC.
Column Temperature:
-
30-40 °C
Injection Volume:
-
10-20 µL
Data Analysis:
-
Integrate the peak areas of the main peptide and all impurity peaks. Calculate the percentage purity by dividing the main peak area by the total peak area.
Advanced Chromatographic Techniques: 2D-Liquid Chromatography (2D-LC)
For particularly complex mixtures where co-elution remains an issue, two-dimensional liquid chromatography (2D-LC) offers a powerful solution.[4][5][6][7][8] By subjecting fractions from the first dimension of separation to a second, orthogonal separation, 2D-LC can significantly enhance peak capacity and resolve impurities that are hidden under the main peak in a single-dimension separation.[5][6]
Caption: Workflow for 2D-LC analysis of peptide impurities.
Mass Spectrometry (MS) for Quantification and Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for peptide analysis. It not only provides mass information for peak identification but can also be used for highly sensitive and selective quantification.
Multiple Reaction Monitoring (MRM) for Isomer Quantification
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a targeted mass spectrometry technique that offers exceptional sensitivity and specificity for quantifying known analytes in complex mixtures.[9] For aspartimide isomers, which have the same mass as the parent peptide, MRM can be a powerful tool if unique fragment ions can be identified for each isomer. A recent study demonstrated the use of an LC-MS-MRM method for the simultaneous and rapid detection of multiple aspartyl epimers and isomers in lens proteins.[9]
Caption: Principle of Multiple Reaction Monitoring (MRM) for peptide quantification.
Table 2. Comparison of Analytical Techniques for Aspartimide Isomer Analysis.
| Technique | Principle | Resolution of Isomers | Quantitative Accuracy | Throughput |
| HPLC/UPLC (UV) | Differential partitioning between stationary and mobile phases | Method-dependent, can be challenging | Good, requires well-resolved peaks | High |
| 2D-LC (UV/MS) | Two orthogonal separation mechanisms | Excellent, resolves co-eluting peaks | Excellent | Low to Medium |
| LC-MS (Full Scan) | Separation by LC, detection by mass | Same as HPLC/UPLC | Semi-quantitative | High |
| LC-MS/MS (MRM) | Targeted fragmentation and detection | Can differentiate isomers with unique fragments | Excellent, high sensitivity and specificity | Medium to High |
Validation of the Analytical Method
Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For aspartimide analysis, this involves demonstrating the resolution of the main peptide from all known isomers.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking the sample with known amounts of purified isomers.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol: Validation of a Peptide Purity Method
This protocol outlines the key steps for validating an HPLC/UPLC method for the determination of peptide purity in the presence of aspartimide isomers.
1. Specificity:
-
Analyze the target peptide, a placebo (if applicable), and a sample spiked with known aspartimide isomers (if available).
-
Demonstrate that the peaks for the isomers are resolved from the main peptide peak.
-
Perform stress testing (e.g., acid, base, oxidation, heat, light) on the peptide to generate degradation products and confirm that the method can separate these from the main peak.
2. Linearity:
-
Prepare a series of solutions of the target peptide at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the nominal concentration).
-
Analyze each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy:
-
Prepare samples by spiking the drug product matrix with known amounts of the target peptide at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Analyze these samples in triplicate and calculate the percentage recovery. The recovery should typically be within 98-102%.
4. Precision:
-
Repeatability: Analyze six independent preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results. The RSD should typically be ≤ 2%.
5. LOD and LOQ:
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., ± 2°C in column temperature, ± 0.2 units in mobile phase pH, ± 5% in mobile phase composition).
-
Analyze the sample under these modified conditions and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Conclusion
The validation of peptide purity in the presence of aspartimide isomers requires a thoughtful and systematic approach. While RP-HPLC and UPLC form the foundation of peptide analysis, the challenges posed by co-eluting isomers often necessitate the use of advanced techniques like 2D-LC and highly sensitive quantification methods such as LC-MS/MS with MRM. By carefully selecting and validating the appropriate analytical methodology, researchers and drug developers can ensure the accurate assessment of peptide purity, a critical factor in the safety and efficacy of peptide-based therapeutics.
References
- 1. waters.com [waters.com]
- 2. youtube.com [youtube.com]
- 3. mac-mod.com [mac-mod.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. almacgroup.com [almacgroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Simultaneous and Rapid Detection of Multiple Epimers and Isomers of Aspartyl Residues in Lens Proteins Using an LC-MS-MRM Method - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of HOBt in Piperidine for Aspartimide Suppression: A Comparative Guide
For researchers and professionals in drug development and peptide synthesis, the formation of aspartimide-related impurities is a significant hurdle. This side reaction, particularly prevalent during the Fmoc-deprotection step in Solid-Phase Peptide Synthesis (SPPS), can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and their epimers. This guide provides a comparative analysis of the use of 1-hydroxybenzotriazole (HOBt) as an additive in piperidine-based deprotection solutions to mitigate this issue.
Performance Comparison of Deprotection Reagents
The addition of an acidic additive to the piperidine deprotection solution is a common strategy to suppress the formation of aspartimide. While direct quantitative comparisons for HOBt are not always readily available in literature, data for other acidic additives like formic acid (FA) provide valuable insights into the efficacy of this approach.
The following table summarizes the quantitative analysis of a model peptide (VKDGYI) sensitive to aspartimide formation when subjected to different deprotection conditions. The data demonstrates a significant reduction in aspartimide formation with the inclusion of an acidic additive.
| Deprotection Solution | Target Peptide (%) | Aspartimide (%) | Piperidide/Piperazide (%) |
| 20% Piperidine | 55.6 | 24.4 | 20.0 |
| 20% Piperidine + 1% Formic Acid | 77.5 | 17.2 | 5.3 |
| 5% Piperazine + 1% DBU | 9.2 | 13.7 | 77.1 |
| 5% Piperazine + 1% Formic Acid | 92.8 | 7.2 | n.d. |
| 5% Piperazine + 1% DBU + 1% FA | 86.0 | 14.0 | n.d. |
Data adapted from a study on a model peptide incubated with the deprotection solution for 1 hour at 50°C to simulate prolonged synthesis conditions. "n.d." indicates not detected.[1]
Qualitative studies have consistently shown that the addition of 0.1 M HOBt to a 20% piperidine solution in DMF significantly reduces aspartimide formation.[2] Furthermore, in comparative studies, the addition of 0.1M HOBt to piperazine for Fmoc deprotection was found to reduce aspartimide formation even further than with piperazine alone.[3]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.
Fmoc-Deprotection Protocol
This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of a peptide resin, with and without the addition of HOBt.
-
Resin Swelling: Swell the peptide resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection Solution Preparation:
-
Standard: Prepare a 20% (v/v) solution of piperidine in DMF.
-
With HOBt: Prepare a 20% (v/v) solution of piperidine in DMF containing 0.1 M HOBt.
-
-
Deprotection Reaction:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for 10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine, HOBt, and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine.
HPLC Analysis of Aspartimide Formation
This protocol provides a general method for the analysis of the crude peptide to quantify the level of aspartimide-related impurities.
-
Peptide Cleavage and Precipitation: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the crude peptide in cold diethyl ether.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes is a typical starting point. The gradient should be optimized for the specific peptide to achieve baseline separation of the target peptide from the aspartimide and other impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas of the target peptide and all aspartimide-related peaks. Calculate the percentage of aspartimide formation relative to the total area of all peptide-related peaks.
Visualizing the Mechanism and Workflow
To better understand the underlying chemical processes and the experimental design, the following diagrams are provided.
Caption: Mechanism of aspartimide formation and its suppression by HOBt.
Caption: General experimental workflow for SPPS and analysis.
Conclusion
The addition of HOBt to piperidine during the Fmoc-deprotection step is an effective and widely adopted strategy to suppress the formation of aspartimide impurities in solid-phase peptide synthesis. By reducing the basicity of the deprotection solution through buffering, HOBt minimizes the base-catalyzed intramolecular cyclization that initiates aspartimide formation. While other methods, such as the use of alternative bases like piperazine or sterically hindered aspartate protecting groups, also offer solutions, the simplicity and efficacy of adding HOBt to the standard piperidine deprotection cocktail make it a valuable tool for any researcher aiming to synthesize high-purity peptides. The quantitative data, though often presented for analogous acidic additives, strongly supports the benefits of this approach in improving crude peptide purity and simplifying downstream purification efforts.
References
A Comparative Guide: Solid-Phase vs. Liquid-Phase Synthesis of Aspartic Acid-Rich Peptides
For researchers, scientists, and professionals in drug development, the synthesis of peptides rich in aspartic acid (Asp) presents unique challenges. The inherent reactivity of the aspartic acid side chain can lead to significant side reactions, impacting yield and purity. This guide provides an objective comparison of the two primary synthesis methodologies—Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)—for producing these challenging sequences, supported by experimental data and detailed protocols.
The synthesis of peptides containing multiple aspartic acid residues is frequently complicated by the formation of a succinimide ring intermediate, known as aspartimide. This side reaction can lead to the formation of β-aspartyl peptides and racemization, resulting in a heterogeneous product that is difficult to purify. The choice between solid-phase and liquid-phase synthesis strategies can significantly influence the outcome of synthesizing these "difficult sequences."
Performance Comparison: Solid-Phase vs. Liquid-Phase Synthesis
The selection of a synthesis method is critical and depends on factors such as the length of the peptide, the complexity of the sequence, and the desired scale of production. Below is a summary of key performance indicators for each method when applied to Asp-rich peptides.
| Performance Metric | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Key Considerations for Asp-Rich Peptides |
| Overall Yield | Generally lower for long, difficult sequences due to cumulative losses at each step.[1] For Asp-rich peptides, yields can be further diminished by aspartimide formation. | Can offer higher yields for shorter peptides and fragments, as intermediates can be purified at each step.[2] This is advantageous for producing building blocks for larger Asp-rich proteins. | The potential for higher yields in LPPS for shorter, pure fragments can be leveraged in a hybrid approach where these fragments are then coupled together.[2] |
| Crude Purity | Crude purity can be lower due to the accumulation of deletion sequences and byproducts from side reactions like aspartimide formation.[3] | Purity of intermediates can be ensured through purification after each coupling step, leading to a cleaner final crude product. | For Asp-rich peptides, the ability to purify intermediates in LPPS can significantly reduce the final purification burden. SPPS generally yields crude purities of ≥95%, while LPPS can range from 90-98% depending on the sequence and purification steps.[4] |
| Aspartimide Formation | Highly prone to aspartimide formation, especially at Asp-Gly and Asp-Asn sequences, due to repeated exposure to basic conditions during Fmoc deprotection. | Less prone to aspartimide formation as reaction conditions can be more precisely controlled and purification of intermediates can remove any side products that do form. | The choice of protecting groups for the aspartic acid side chain is critical in SPPS to minimize this side reaction. |
| Scalability | Well-suited for laboratory-scale (mg to g) and automated synthesis.[4] Large-scale production can be challenging and costly. | More readily scalable to industrial production (kg scale) due to the use of standard chemical reactors.[2] | For therapeutic applications requiring large quantities of Asp-rich peptides, LPPS or a hybrid approach is often more economically viable. |
| Purification | Final purification of the crude product can be complex and challenging due to the presence of closely related impurities. | Purification of intermediates is a key feature, which simplifies the final purification step. However, this adds to the overall time and solvent consumption for the synthesis of long peptides. | The difficulty in separating β-aspartyl peptides and other aspartimide-related byproducts from the desired α-peptide in SPPS makes the purification-at-each-step advantage of LPPS particularly valuable. |
| Time Efficiency | Faster for the synthesis of long peptides due to the streamlined and automated nature of the process where purification is only performed at the end.[4] | Can be more time-consuming for long peptides due to the need for purification after each coupling step. | For shorter Asp-rich peptides or fragments, the overall time for LPPS may be comparable to SPPS when considering the final purification challenges in SPPS. |
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of a model pentapeptide rich in aspartic acid, H-(Asp)₅-NH₂, are presented below for both SPPS and LPPS.
Solid-Phase Peptide Synthesis (SPPS) Protocol for H-(Asp)₅-NH₂
This protocol utilizes a standard Fmoc/tBu strategy on a Rink Amide resin, with a focus on minimizing aspartimide formation.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Asp(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) cleavage cocktail
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Pre-activate Fmoc-Asp(OtBu)-OH (4 equivalents) with DIC (4 equivalents) and OxymaPure® (4 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for the subsequent four aspartic acid residues.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA/TIS/Water cleavage cocktail for 2 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Liquid-Phase Peptide Synthesis (LPPS) Protocol for H-(Asp)₅-NH₂
This protocol involves the stepwise solution-phase synthesis of the pentapeptide, with purification of each intermediate di-, tri-, tetra-, and pentapeptide.
Materials:
-
H-Asp(OtBu)-NH₂
-
Fmoc-Asp(OtBu)-OH
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
TFA/Water (95:5 v/v)
Procedure:
-
Dipeptide Synthesis (Fmoc-Asp(OtBu)-Asp(OtBu)-NH₂):
-
Dissolve H-Asp(OtBu)-NH₂ (1 equivalent) and Fmoc-Asp(OtBu)-OH (1.1 equivalents) in DMF.
-
Add BOP (1.2 equivalents) and DIPEA (2.5 equivalents) and stir at room temperature for 4 hours.
-
Dilute the reaction mixture with EtOAc and wash successively with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
-
-
Fmoc Deprotection: Dissolve the purified dipeptide in 20% piperidine in DMF and stir for 30 minutes. Concentrate the solution and precipitate the deprotected dipeptide in cold diethyl ether.
-
Tripeptide Synthesis: Couple the deprotected dipeptide with Fmoc-Asp(OtBu)-OH using the same procedure as in step 1.
-
Repeat Cycles: Repeat the deprotection and coupling steps to obtain the fully protected pentapeptide, Fmoc-(Asp(OtBu))₅-NH₂.
-
Final Deprotection and Cleavage:
-
Remove the final Fmoc group as described in step 2.
-
Dissolve the fully protected pentapeptide in TFA/Water (95:5) and stir for 2 hours to remove the tert-butyl protecting groups.
-
-
Purification: Precipitate the final peptide in cold diethyl ether and purify by RP-HPLC.
Visualizing the Synthesis Workflows
To better illustrate the procedural differences, the following diagrams outline the general workflows for SPPS and LPPS.
Signaling Pathways and Logical Relationships
The primary chemical challenge in the synthesis of Asp-rich peptides, aspartimide formation, is a base-catalyzed intramolecular cyclization reaction. The following diagram illustrates this detrimental pathway.
References
Mitigating Aspartimide Formation: A Comparative Guide to Resin Selection in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is paramount. A notorious and often underestimated side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide. This intramolecular cyclization of aspartic acid residues can lead to a cascade of by-products, including piperidides and the hard-to-separate α- and β-aspartyl peptides, compromising the yield and purity of the final product. While factors such as the peptide sequence, deprotection conditions, and side-chain protecting groups play a significant role, the choice of solid support resin can also influence the propensity for this undesirable side reaction. This guide provides a comparative overview of the performance of different resins in minimizing aspartimide formation, supported by experimental insights and protocols.
Resin Performance in Aspartimide Minimization: A Comparative Overview
The selection of a resin in SPPS is primarily dictated by the desired C-terminal functionality (acid or amide) and the overall synthesis strategy. While no single resin can completely eliminate aspartimide formation, their inherent chemical and physical properties can contribute to its reduction. The following table summarizes the characteristics of commonly used resins and their potential impact on aspartimide formation.
| Resin Type | Linker Chemistry & Cleavage Conditions | Primary Use | Potential Impact on Aspartimide Formation |
| Wang Resin | p-Alkoxybenzyl alcohol linker. Cleavage with strong acid (e.g., 95% TFA). | Synthesis of C-terminal peptide acids. | The standard strong acid cleavage does not directly influence aspartimide formation during synthesis. However, the overall process using Wang resin with standard Fmoc chemistry can be prone to this side reaction depending on the sequence. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-labile trityl linker. Cleavage with very mild acid (e.g., 1-5% TFA or acetic acid).[1][2] | Synthesis of C-terminal peptide acids and protected peptide fragments.[1] | The steric hindrance provided by the bulky trityl linker may help in reducing side reactions.[3] Its high acid sensitivity allows for cleavage under conditions that leave side-chain protecting groups intact, which can be advantageous in segment condensation strategies. |
| Rink Amide Resin | Acid-labile linker for direct release of C-terminal amide. Cleavage with strong acid (e.g., 95% TFA).[2] | Synthesis of C-terminal peptide amides.[4][5] | Similar to Wang resin, the standard cleavage conditions do not directly mitigate aspartimide formation during the synthesis cycles. The propensity for aspartimide formation is more dependent on the peptide sequence and deprotection conditions. |
| Sieber Amide Resin | Xanthenyl linker, more acid-labile than Rink Amide.[2] | Synthesis of C-terminal peptide amides, particularly useful for peptides with sterically hindered C-termini. | The milder cleavage conditions compared to Rink Amide resin can be beneficial. The linker's structure may offer some steric shielding, potentially reducing on-resin side reactions. |
Experimental Insights and Alternative Strategies
Research indicates that aspartimide formation is highly sequence-dependent, with "Asp-Gly," "Asp-Asn," and "Asp-Ser" motifs being particularly problematic.[6][7] While the resin choice can have an indirect effect, more significant reductions in aspartimide formation are achieved through other strategic modifications:
-
Modification of Deprotection Conditions : The use of piperidine for Fmoc deprotection is a major contributor to aspartimide formation. Adding a weak acid like 0.1 M hydroxybenzotriazole (HOBt) or formic acid to the piperidine solution can buffer the basicity and significantly reduce this side reaction.[6] Alternatively, replacing piperidine with a weaker base like morpholine or dipropylamine (DPA) has been shown to be effective.[6]
-
Sterically Hindered Asp Side-Chain Protecting Groups : Employing bulkier side-chain protecting groups on the aspartic acid residue, such as 3-methylpent-3-yl (OMpe) or benzyloxymethyl (OBno), can sterically hinder the cyclization reaction.[8]
-
Backbone Protection : The use of a di- or trimethoxybenzyl (DMB/TMB) group to protect the amide backbone nitrogen of the amino acid preceding the aspartic acid can effectively prevent aspartimide formation.[7]
Experimental Protocol: Synthesis of an Aspartimide-Prone Model Peptide
To evaluate the performance of different resins and mitigation strategies, a model peptide with a known susceptibility to aspartimide formation, such as H-Val-Lys-Asp-Gly-Tyr-Ile-OH, can be synthesized.
1. Resin Swelling:
-
Place the chosen resin (e.g., Wang, 2-CTC) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature.[9]
-
Drain the DMF.
2. First Amino Acid Loading (Example for Wang Resin):
-
Dissolve Fmoc-Ile-OH and a coupling agent like HBTU/HOBt in DMF.
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
3. Peptide Chain Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes. Repeat once. To test for aspartimide reduction, a modified deprotection solution (e.g., 20% piperidine in DMF with 0.1 M HOBt) can be used.
-
Washing: Wash the resin extensively with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, an activating agent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and couple for 30-60 minutes.
-
Washing: Wash the resin with DMF.
-
Repeat these steps for each amino acid in the sequence. For the aspartic acid residue, different protecting groups (e.g., OtBu vs. OMpe) can be compared.
4. Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the resin.
-
Treat the resin with a cleavage cocktail. For Wang and Rink Amide resins, a common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). For 2-CTC resin, a much milder solution of 1-5% TFA in DCM can be used.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
5. Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to quantify the amount of the desired peptide and the aspartimide-related by-products.
Logical Workflow for Minimizing Aspartimide Formation
The following diagram illustrates a decision-making process for selecting a resin and optimizing synthesis conditions to minimize aspartimide formation.
Caption: Workflow for resin selection and strategy optimization to minimize aspartimide formation.
References
- 1. Bot Detection [iris-biotech.de]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Bot Detection [iris-biotech.de]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Evaluating the chiral stability of peptides synthesized with new methods
For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthetic peptides is paramount to their efficacy and safety. This guide provides an objective comparison of modern peptide synthesis methods, focusing on their impact on chiral stability, supported by experimental data and detailed protocols for evaluation.
The therapeutic potential of peptides is intrinsically linked to their precise three-dimensional structure, which is dictated by the chirality of their constituent amino acids. Racemization, the conversion of a chiral amino acid from its native L-form to the D-form during synthesis, can lead to peptides with altered biological activity, receptor binding affinity, and susceptibility to enzymatic degradation. This guide evaluates the chiral stability of peptides synthesized using both established and novel methodologies.
Comparative Analysis of Peptide Synthesis Methods
The choice of synthesis methodology has a profound impact on the chiral purity of the final peptide product. While traditional methods have been optimized to minimize racemization, newer technologies offer potential advantages in speed and efficiency, which must be weighed against their effect on stereochemical integrity.
| Synthesis Method | Key Characteristics | Reported Racemization Levels | Advantages | Disadvantages |
| Conventional Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a solid support.[1][2] | Generally low, but can be significant for sensitive residues (e.g., His, Cys).[3] Racemization of 0.4% or less per synthesis cycle has been reported.[3] | Well-established, versatile, and suitable for a wide range of peptide lengths.[4] | Can be time-consuming and may require significant optimization to minimize racemization for problematic sequences.[5] |
| Microwave-Assisted SPPS (MW-SPPS) | Utilizes microwave energy to accelerate coupling and deprotection steps.[6][7] | Generally low (<2% for most amino acids), but can be higher for sensitive residues like Cys (up to 15% reported in some cases).[1][8] | Significantly faster synthesis times and improved purity for many sequences.[6] | Potential for increased racemization if not carefully optimized, particularly at higher temperatures.[8] |
| Flow Chemistry SPPS | Continuous flow of reagents over a solid support. | Very low; reported racemization for His reduced from 23% in batch to 2.5% in flow. For Cys, ~1% diastereomer was observed in flow vs. ~15% in microwave. | Excellent control over reaction parameters, reduced side reactions, and potential for high-throughput synthesis. | Requires specialized equipment. |
| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis is carried out entirely in solution.[5] | Can be higher than SPPS due to challenges in purification after each step, which can expose the peptide to racemization-inducing conditions.[5] | Suitable for very long peptides and those with complex modifications.[4] | Labor-intensive, with lower overall yields and more complex purification.[5] |
| Chemo-enzymatic Peptide Synthesis (CEPS) | Utilizes enzymes (e.g., proteases) for peptide bond formation. | Inherently stereoselective, leading to minimal to no racemization. | High stereoselectivity, mild reaction conditions, and environmentally friendly. | Limited by enzyme specificity and substrate scope. |
Experimental Protocols for Evaluating Chiral Stability
Accurate assessment of chiral purity is crucial. The following are key experimental methods used to quantify the extent of racemization in synthetic peptides.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This often involves derivatization of the amino acids after peptide hydrolysis to form diastereomers that can be resolved on a standard reversed-phase column.
Protocol: Chiral Analysis of Peptides using Marfey's Method
-
Peptide Hydrolysis:
-
Accurately weigh 1-5 mg of the synthetic peptide into a hydrolysis tube.
-
Add 500 µL of 6N HCl. For sensitive analyses correcting for hydrolysis-induced racemization, use 6N DCl in D₂O.[9]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube and evaporate the acid under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the amino acid hydrolysate in 100 µL of deionized water.
-
-
Derivatization with Marfey's Reagent (FDAA):
-
To the amino acid hydrolysate, add 200 µL of 1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[10][11][12]
-
Add 40 µL of 1M NaHCO₃ to adjust the pH to ~9.
-
Incubate the mixture at 40°C for 1 hour with occasional vortexing.[13]
-
Stop the reaction by adding 20 µL of 2N HCl.[13]
-
Evaporate the solvent to dryness.
-
Reconstitute the derivatized sample in 500 µL of the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30-40 minutes is typically effective.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 340 nm.
-
Analysis: The L-amino acid derivatives generally elute before the D-amino acid derivatives. The percentage of the D-isomer is calculated from the integrated peak areas.
-
Enzymatic Assay for Chiral Purity
Enzymatic assays offer a highly specific method for determining chiral purity. Proteases are stereospecific and will only cleave peptide bonds adjacent to L-amino acids. The extent of digestion can be correlated with the chiral purity of the peptide.
Protocol: Protease Digestion Assay for Chiral Stability
-
Peptide Sample Preparation:
-
Dissolve the synthetic peptide in a buffer compatible with the chosen protease (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin). The final peptide concentration should be in the range of 1-2 mg/mL.
-
-
Enzymatic Digestion:
-
Prepare a stock solution of a suitable protease (e.g., Trypsin, Chymotrypsin, or Pronase) in the same buffer. The choice of protease depends on the peptide sequence.
-
Add the protease to the peptide solution at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).[14]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for a defined period (e.g., 4, 8, 12, and 24 hours). A control reaction with a known L-peptide of the same sequence should be run in parallel.
-
-
Reaction Quenching and Analysis:
-
At each time point, withdraw an aliquot of the reaction mixture and quench the enzymatic activity by adding an equal volume of 1% TFA or by heating.
-
Analyze the digested samples by Reversed-Phase HPLC (RP-HPLC).
-
Monitor the disappearance of the full-length peptide peak and the appearance of fragment peaks over time.
-
-
Interpretation:
-
A peptide with high chiral purity will be readily digested, resulting in a rapid decrease in the full-length peptide peak area.
-
The presence of D-amino acids will hinder or prevent enzymatic cleavage, leading to a significantly slower digestion rate or incomplete digestion compared to the L-peptide control. The percentage of undigested peptide after a prolonged incubation can be used to estimate the extent of racemization.
-
Visualizing Experimental Workflows and Biological Impact
Diagrams can clarify complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical workflow for chiral analysis and the biological significance of peptide chirality.
Caption: Workflow for Chiral Purity Analysis of Synthetic Peptides.
The chirality of a peptide ligand is critical for its interaction with biological targets such as G protein-coupled receptors (GPCRs). An L-peptide may act as an agonist, activating a signaling pathway, while its D-enantiomer could be inactive or even act as an antagonist.
References
- 1. Microwave-assisted solid-phase peptide synthesis at 60 degrees C: alternative conditions with low enantiomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 7. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 13. ovid.com [ovid.com]
- 14. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Aspartimide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of (S)-Aspartimide, a compound that requires careful management due to its reactivity. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust through value beyond the product itself.
Core Safety and Disposal Principles
This compound, a cyclic imide, is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the imide ring. This reactivity is a key consideration for its proper disposal. The primary method for rendering this compound non-hazardous for disposal is through controlled hydrolysis, which converts it into less reactive aspartic acid derivatives.
Disposal of this compound must always be in accordance with federal, state, and local environmental control regulations.[1] It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidelines.
Quantitative Data on Aspartimide Degradation
| Parameter | Condition | Outcome | Source |
| pH | Acidic or Basic | Promotes ring-opening hydrolysis | [1][2] |
| Base Catalysts | Piperidine, Diisopropylethylamine (DIPEA) | Catalyzes ring-opening | [2] |
| Temperature | Elevated temperatures | Accelerates ring-opening with secondary alcohols | [1] |
| Solvents | Primary alcohols (e.g., methanol) in the presence of a base | Facilitates ring-opening to form aspartyl peptide methyl esters | [1] |
Experimental Protocol for this compound Disposal via Base-Catalyzed Hydrolysis
This protocol details a step-by-step procedure for the chemical degradation of this compound in a laboratory setting prior to disposal. This procedure should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
Waste container labeled for aqueous waste
Procedure:
-
Preparation: Carefully measure or estimate the amount of this compound waste to be treated. For each gram of this compound, prepare at least 50 mL of 1 M NaOH solution.
-
Dissolution and Hydrolysis:
-
Place the this compound waste in a glass beaker or flask equipped with a stir bar.
-
Slowly add the 1 M NaOH solution to the beaker while stirring. The addition of a strong base is exothermic; control the rate of addition to prevent excessive heat generation.
-
Continue stirring the mixture at room temperature for a minimum of 2 hours to ensure complete hydrolysis of the aspartimide ring. The cyclic imide will be hydrolyzed to form the sodium salts of the corresponding α- and β-aspartic acid derivatives.
-
-
Neutralization:
-
After the 2-hour hydrolysis period, check the pH of the solution using pH paper or a pH meter. The solution will be strongly basic.
-
Slowly and carefully add 1 M HCl to the solution while continuing to stir. Monitor the pH closely. Add the acid dropwise as you approach neutral pH (pH 6-8).
-
-
Final Disposal:
-
Once the solution is neutralized, it can be disposed of as aqueous waste, in accordance with your institution's EHS guidelines.
-
Label the waste container clearly.
-
Rinse all glassware thoroughly.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
Navigating the Safe Handling of (S)-Aspartimide: A Procedural Guide
Understanding (S)-Aspartimide
This compound is a cyclic imide that can form as a side product during the synthesis of peptides containing aspartic acid. Its formation is particularly prevalent during the removal of the Fmoc protecting group under basic conditions.[1][2] The presence of aspartimide is often problematic, leading to impurities and reduced yields in peptide synthesis.[2] Given its reactive nature as a strained ring system, it should be handled with caution as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is crucial when handling substances with unknown toxicological profiles. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to potential vapors or dust. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving). |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator (if not handled in a fume hood) | To prevent inhalation of airborne particles. The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational plan is essential to minimize the risk of exposure and ensure a safe working environment.
1. Designated Work Area:
-
All work with this compound should be conducted in a designated and clearly marked area within a laboratory.
-
Access to this area should be restricted to authorized personnel only.
2. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to prevent the release of any potential vapors or dust into the laboratory environment.
3. Personal Protective Equipment (PPE) Adherence:
-
Before beginning any work, ensure all recommended PPE is worn correctly.
4. Handling:
-
Avoid direct contact with the substance. Use appropriate tools (spatulas, forceps) for transfer.
-
To minimize the generation of dust, handle the solid material carefully.
-
If the material is in solution, avoid splashes and aerosol formation.
5. Emergency Preparedness:
-
An emergency eyewash station and safety shower must be readily accessible.
-
Ensure a spill kit appropriate for handling chemical spills is available.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and compatible waste container. |
| Contaminated Labware (e.g., glassware, spatulas) | Rinse with an appropriate solvent in a fume hood. Collect the rinse as hazardous waste. Decontaminated labware can then be washed normally. |
| Contaminated PPE (e.g., gloves, apron) | Place in a designated, sealed waste bag for hazardous materials. |
| Liquid Waste (solutions containing this compound) | Collect in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: The information provided in this guide is based on general chemical safety principles and inferred risks due to the lack of specific safety and toxicological data for this compound. It is essential to consult with a qualified safety professional to conduct a thorough risk assessment before handling this substance. Always refer to your institution's specific safety protocols and guidelines.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
